molecular formula C11H8F3N3O2 B042143 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 916975-92-3

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B042143
CAS No.: 916975-92-3
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring an imidazole ring linked to a polysubstituted phenyl system, is engineered for targeted molecular interactions. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring creates a unique electronic profile, making this compound a valuable intermediate or precursor for the synthesis of potential enzyme inhibitors. Researchers primarily investigate its utility as a key building block in developing candidates for kinase inhibition, given the imidazole moiety's known ability to coordinate with ATP-binding sites. The specific substitution pattern is designed to modulate solubility, binding affinity, and metabolic stability, allowing for structure-activity relationship (SAR) studies. This compound is strictly intended for use in biochemical assays, hit-to-lead optimization campaigns, and as a reference standard in analytical method development. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole
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InChI

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3
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InChI Key

JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8F3N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID80589949
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Molecular Weight

271.19 g/mol
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CAS No.

916975-92-3
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Record name 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
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Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Record name 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
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Foundational & Exploratory

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel organic compound, this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the selection of specific analytical methods, the causality of experimental choices, and the logical integration of disparate data streams to arrive at an unambiguous structural assignment. We will explore a systematic workflow encompassing Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness in the final elucidated structure.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the realm of medicinal chemistry and materials science, the synthesis of novel molecular entities is a daily occurrence. The target molecule, this compound, represents a class of N-aryl imidazoles that are of significant interest due to their prevalence in pharmacologically active compounds.[1][2] The presence of a highly substituted phenyl ring, featuring two potent electron-withdrawing groups (EWG), bonded to a 4-methylimidazole moiety suggests unique electronic and conformational properties that could be pivotal for biological activity.

However, synthesis does not guarantee structure. Isomeric impurities, unexpected rearrangements, or incorrect regioselectivity during synthesis can lead to vastly different molecules with potentially undesirable properties.[3][4] Therefore, a rigorous and systematic approach to structure elucidation is not merely a procedural step but the foundational pillar upon which all subsequent research—be it biological screening or material testing—is built. This guide will walk through that rigorous process.

The Strategic Workflow for Structure Elucidation

A successful structure elucidation campaign is a process of systematic inquiry, where each experiment builds upon the last to progressively refine our understanding of the molecule. The overall strategy is to first determine the molecular formula and identify key functional groups, then to assemble the molecular skeleton piece by piece, and finally to confirm all connections through long-range correlations.

Elucidation_Workflow cluster_nmr NMR Analysis start Hypothesized Structure & Synthesis Product ms High-Resolution Mass Spectrometry (HRMS) start->ms Step 1 ir FTIR Spectroscopy start->ir Step 2 nmr_suite NMR Spectroscopy Suite start->nmr_suite Step 3 formula Determine Molecular Formula (e.g., C11H7F3N4O2) ms->formula integration Integrate All Spectroscopic Data formula->integration functional_groups Identify Key Functional Groups (NO2, C-F, Aromatic C-H) ir->functional_groups functional_groups->integration proton_nmr 1H NMR carbon_nmr 13C & DEPT-135 NMR proton_nmr->carbon_nmr cosy 2D COSY carbon_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc hmbc->integration final_structure Confirm Final Structure integration->final_structure

Figure 1: The logical workflow for systematic structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, we must first know the elemental composition of our molecule. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the chosen method here due to its soft ionization nature, which minimizes fragmentation and ensures a strong signal for the molecular ion ([M+H]⁺).

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Validation: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy below 5 ppm.

Expected Data & Interpretation: For the target compound, C₁₁H₇F₃N₄O₂, the expected monoisotopic mass is 296.0501. HRMS analysis should yield an [M+H]⁺ ion that matches this value with minimal error.

ParameterTheoretical ValueObserved Value (Hypothetical)
Molecular FormulaC₁₁H₇F₃N₄O₂C₁₁H₇F₃N₄O₂
Exact Mass296.0501 u-
[M+H]⁺297.0579 u297.0575 u (Error: 1.3 ppm)

The observation of an ion at m/z 297.0575 provides high confidence in the elemental composition. Tandem MS (MS/MS) can further support the structure by analyzing fragmentation patterns, where common losses for nitroaromatics include NO₂ (46 Da) and NO (30 Da).[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the presence of key functional groups. The "fingerprint" provided by an IR spectrum serves as a crucial cross-validation for the proposed structure. For our target, we are specifically looking for evidence of the nitro group, the C-F bonds of the trifluoromethyl group, and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation: The IR spectrum will provide confirmatory evidence for the key functionalities within the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3100-3000Medium-WeakAromatic C-H Stretch[8]
~1610, ~1580, ~1475Medium-WeakAromatic C=C Bending[8][9]
~1540-1530 Strong Asymmetric NO₂ Stretch [10][11][12]
~1360-1350 Strong Symmetric NO₂ Stretch [10][11][12]
~1300-1100Strong, Multiple BandsC-F Stretching (CF₃)
~1480-1440MediumImidazole Ring C-N Stretch[9]

The presence of two strong, distinct bands around 1535 cm⁻¹ and 1355 cm⁻¹ is highly characteristic of an aromatic nitro compound and provides robust evidence for this part of the structure.[11]

Assembling the Core Structure: 1D and 2D NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D experiments is required for an unambiguous assignment.

Trustworthiness Note: The choice of solvent is critical. DMSO-d₆ is often preferred for N-heterocycles as it can solubilize a wide range of compounds and its residual proton peak (at ~2.50 ppm) rarely interferes with signals of interest. All chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). For our target, we expect to see signals for the three protons on the phenyl ring, the two protons on the imidazole ring, and the three protons of the methyl group. The electron-withdrawing nature of the NO₂ and CF₃ groups will cause the phenyl protons to appear significantly downfield.[13]

Expected Data & Interpretation (Hypothetical, 500 MHz, DMSO-d₆):

LabelChemical Shift (δ)MultiplicityIntegrationAssignmentRationale
H-2'~8.85t, J ≈ 2.0 Hz1HPhenyl HDeshielded by two adjacent EWGs (NO₂, CF₃). Appears as a triplet due to coupling with H-4' and H-6'.
H-6'~8.60dd, J ≈ 2.0, 1.5 Hz1HPhenyl HDeshielded by ortho NO₂ group.
H-4'~8.50dd, J ≈ 2.0, 1.5 Hz1HPhenyl HDeshielded by ortho CF₃ group.
H-2~8.10s1HImidazole HC2-H of imidazole is typically the most downfield proton on the ring.[14][15]
H-5~7.80s1HImidazole HC5-H of the 4-methylimidazole moiety.
-CH₃~2.30s3HMethyl HStandard chemical shift for a methyl group on an aromatic ring.
¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum shows all unique carbon environments. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for this purpose.[16][17] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons (including C=O, C-NO₂, C-CF₃) are invisible.[18][19][20] This combination allows for a complete accounting of the carbon framework.

Expected Data & Interpretation (Hypothetical, 125 MHz, DMSO-d₆):

Chemical Shift (δ)DEPT-135 PhaseAssignmentRationale
~149.0AbsentC-NO₂Quaternary carbon attached to highly EWG.
~141.0AbsentPhenyl C-NQuaternary carbon where phenyl ring attaches to imidazole.
~138.0PositiveC-2Imidazole C-2 is typically downfield.[15][21]
~135.5AbsentC-4Quaternary carbon of the imidazole ring bearing the methyl group.
~132.0 (q, J ≈ 35 Hz)AbsentC-CF₃Quaternary carbon attached to CF₃, split into a quartet by fluorine.
~128.0PositiveC-5Imidazole C-5.
~123.0 (q, J ≈ 272 Hz)Absent-CF₃The CF₃ carbon itself, shows a large C-F coupling constant.
~120.0PositiveC-6'Phenyl CH.
~118.0PositiveC-2'Phenyl CH.
~115.0PositiveC-4'Phenyl CH.
~13.0Positive-CH₃Typical shift for an alkyl carbon attached to an aromatic system.
2D COSY: Mapping ¹H-¹H Connections

Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[22][23] This is invaluable for piecing together spin systems. In our molecule, we expect to see correlations between the protons on the phenyl ring.

Expected Correlations: A cross-peak should be observed between H-2' (~8.85 ppm) and both H-4' (~8.50 ppm) and H-6' (~8.60 ppm), confirming the 1,3,5-substitution pattern of the phenyl ring. No other correlations are expected as the other protons are isolated singlets.

2D HSQC: Linking Protons to Carbons

Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[22][24] This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

Expected Correlations:

¹H Signal (δ)¹³C Signal (δ)Assignment
H-2' (~8.85)~118.0C-2'
H-6' (~8.60)~120.0C-6'
H-4' (~8.50)~115.0C-4'
H-2 (~8.10)~138.0C-2
H-5 (~7.80)~128.0C-5
-CH₃ (~2.30)~13.0-CH₃
2D HMBC: The Final Assembly

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[22][24] This allows us to connect the different fragments of the molecule, especially across quaternary (non-protonated) carbons. This experiment is the ultimate validation of the proposed connectivity.

Key Expected Correlations to Confirm the Structure:

The following diagram and table illustrate the crucial long-range correlations that unambiguously connect the phenyl ring, the imidazole ring, and the methyl group.

Figure 2: Key 2- and 3-bond HMBC correlations confirming connectivity.
Proton (from)Correlates to Carbon (to)Bond SeparationSignificance of Correlation
H-6' (~8.60)C-1' (~141.0)³JCrucial: Connects the phenyl ring protons to the quaternary carbon bonded to the imidazole nitrogen.
H-2 (~8.10)C-1' (~141.0)³JCrucial: Confirms the N1-phenyl linkage from the imidazole side.
H-2' (~8.85)C-NO₂ (~149.0)³JConfirms position of H-2' relative to the nitro group.
H-4' (~8.50)C-CF₃ (~132.0)³JConfirms position of H-4' relative to the trifluoromethyl group.
-CH₃ (~2.30)C-4 (~135.5)²JConfirms the methyl group is attached to C-4 of the imidazole ring.
-CH₃ (~2.30)C-5 (~128.0)³JFurther confirms the methyl group position at C-4.
H-5 (~7.80)C-4 (~135.5)²JConfirms the adjacency of C-5 and C-4.
H-2 (~8.10)C-4 (~135.5)³JConfirms the imidazole ring structure.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern analytical techniques, we have constructed a self-validating case for the structure of this compound.

  • HRMS established the correct molecular formula.

  • FTIR confirmed the presence of all key functional groups.

  • ¹H and ¹³C/DEPT NMR provided a complete census of all hydrogen and carbon atoms and their immediate environments.

  • COSY mapped the proton-proton connectivities within the phenyl ring.

  • HSQC unambiguously linked each proton to its directly attached carbon.

  • HMBC provided the final, definitive proof by showing long-range correlations that connected the distinct molecular fragments across non-protonated carbons.

The convergence of data from these orthogonal techniques provides the highest possible degree of confidence in the assigned structure. This rigorous elucidation is the essential, non-negotiable foundation for any further investigation into the chemical, physical, or biological properties of this molecule.

References

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Drug Discovery

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a substituted imidazole derivative, has emerged as a critical intermediate in the synthesis of advanced therapeutic agents. Its unique structural features, including a nitro group and a trifluoromethyl moiety on the phenyl ring, impart specific electronic properties that are pivotal in its role as a building block for targeted therapies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis. Understanding these properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This molecule is notably a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2].

Physicochemical Characteristics: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes its key physical and chemical data.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 916975-92-3[2][3]
Molecular Formula C₁₁H₈F₃N₃O₂[2][4]
Molecular Weight 271.2 g/mol [2]
Melting Point 117-118 °C[5]
Boiling Point Not experimentally determined.
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.
pKa (Predicted) 5.34
Appearance Solid

Note: Some data, such as pKa, are based on predictions and should be experimentally verified for critical applications.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene with 4-methylimidazole in the presence of a base[5].

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1 equivalent) and 4-methylimidazole (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any inorganic impurities.

Workflow for Synthesis

SynthesisWorkflow Reactants 1-fluoro-3-nitro-5-(trifluoromethyl)benzene + 4-methylimidazole + K₂CO₃ in DMF Reaction Heat (80-100°C) Stir (12-24h) Reactants->Reaction Workup Quench with Ice-Water Precipitation Reaction->Workup Isolation Vacuum Filtration Wash with Water Workup->Isolation Purification Recrystallization (e.g., from Heptane/Ethyl Acetate) Isolation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as heptane and ethyl acetate, to yield a solid with high purity[5].

Spectral Analysis: Elucidating the Molecular Structure

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and imidazole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Note: For definitive structural confirmation, it is crucial to acquire and interpret the experimental NMR spectra of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • N-O stretching (nitro group): Asymmetric stretch ~1550-1500 cm⁻¹ and symmetric stretch ~1350-1300 cm⁻¹

  • C-F stretching (trifluoromethyl group): Strong absorptions in the range of ~1350-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.2 g/mol )[2].

  • Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments. The presence of the trifluoromethyl group will also influence the fragmentation pattern. A detailed analysis of the fragmentation can provide further confirmation of the structure. Studies on similar nitroimidazole compounds have shown that methylation can significantly alter the fragmentation pathways, for instance, by quenching the production of NO and NO⁺ radicals[6].

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is crucial for quality control and process development.

Melting Point Determination

The melting point is a key indicator of purity.

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Solubility Assessment

A qualitative assessment of solubility in various solvents is important for selecting appropriate solvents for reactions and purifications.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).

  • Procedure: To a small test tube containing approximately 10 mg of the compound, add 1 mL of the selected solvent.

  • Observation: Agitate the mixture and observe for dissolution. If the compound dissolves, it is considered soluble. If it remains undissolved, it is insoluble. Note any partial solubility.

Workflow for Characterization

CharacterizationWorkflow Sample Purified Compound MP Melting Point Determination Sample->MP Solubility Solubility Assessment Sample->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Physicochemical Data MP->Data Solubility->Data NMR->Data FTIR->Data MS->Data

Caption: Standard workflow for the physicochemical characterization of the title compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. This guide has provided a detailed overview of its key physical and chemical properties, synthesis, and analytical characterization. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and effective use of this important synthetic intermediate in the development of novel pharmaceuticals. For all critical applications, it is strongly recommended that the predicted data be supplemented with in-house experimental verification.

References

  • SynZeal. (n.d.). Nilotinib Impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • PrecisionFDA. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. Retrieved from [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nilotinib-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate. Retrieved from [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • European Medicines Agency. (n.d.). Tasigna, INN-nilotinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). Chemistry Review(s) - accessdata.fda.gov. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Reactivity and Potential Biological Mechanisms of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Importance and Hypothetical Biological Activity

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is primarily recognized not as a therapeutic agent but as a crucial intermediate in the synthesis of other pharmacologically active compounds. Its most notable role is in the production of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a key component of the tyrosine kinase inhibitor Nilotinib[1]. However, the structural motifs inherent to this molecule—a nitroimidazole and a trifluoromethylphenyl group—are hallmarks of compounds with significant biological activity. This guide, therefore, will dissect the molecule from two perspectives: its established role in chemical synthesis and a hypothetical exploration of its potential mechanisms of action, should it be investigated as a standalone pharmacological agent. Such an exploration is grounded in the well-documented activities of structurally related compounds.

Part 1: The Core Identity - A Synthetic Intermediate

The principal established function of this compound is as a precursor in multi-step organic synthesis. The synthesis of this intermediate itself typically involves the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of a mild base[1]. The subsequent chemical transformation of this molecule is of greater industrial and pharmaceutical relevance.

The nitro group of this compound is readily reduced to an amine. This reduction is a standard procedure in organic chemistry, often accomplished through catalytic hydrogenation[1]. The resulting product, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, is then utilized in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia.

Part 2: A Hypothetical Mechanism of Action - Insights from Structural Analogs

While not developed as a drug itself, the structure of this compound suggests two plausible, and not mutually exclusive, hypothetical mechanisms of action: activity as a nonsteroidal antiandrogen and bioreductive activation characteristic of nitroimidazoles.

Potential as a Nonsteroidal Androgen Receptor Antagonist

The 3-(trifluoromethyl)phenyl moiety is a classic pharmacophore found in nonsteroidal antiandrogens (NSAAs) like Flutamide and Bicalutamide[2][3]. These drugs are pivotal in the management of prostate cancer. The trifluoromethyl group is a strong electron-withdrawing group that, along with the nitro group, can contribute to the molecule's ability to bind to the ligand-binding domain of the androgen receptor (AR).

Hypothesized Mechanism:

  • Competitive Binding to the Androgen Receptor: this compound could act as a competitive antagonist of the androgen receptor. It would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

  • Inhibition of AR Translocation and Transcriptional Activity: Upon binding, the compound would likely induce a conformational change in the AR that is distinct from that induced by agonists. This altered conformation would prevent the necessary conformational changes required for the dissociation of heat shock proteins, dimerization, and translocation of the AR to the nucleus. Consequently, the AR would be unable to bind to androgen response elements (AREs) on the DNA, thus inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Bound AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes Molecule This compound Molecule->AR Competitively Binds Molecule->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: Hypothetical Androgen Receptor Antagonism Pathway.

Bioreductive Activation of the Nitroimidazole Moiety

Nitroimidazoles are a class of compounds with well-established antimicrobial and radiosensitizing properties[]. Their mechanism of action is contingent on the reduction of the nitro group, a process that occurs preferentially in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic bacterial infections.

Hypothesized Mechanism:

  • Selective Reduction in Hypoxic Cells: In the low-oxygen environment of a tumor, intracellular reductases (e.g., nitroreductases) would reduce the nitro group of this compound.

  • Formation of Reactive Intermediates: This reduction process generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, and ultimately the amine. These reactive species, particularly the nitroso radical anion, can interact with and damage a variety of cellular macromolecules.

  • Cellular Damage and Cytotoxicity: The reactive intermediates can cause DNA strand breaks, protein modification, and lipid peroxidation, leading to cellular dysfunction and, ultimately, cell death. This cytotoxicity would be largely specific to hypoxic cells, as in the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, a futile cycle that spares normoxic cells.

Bioreductive_Activation cluster_hypoxia Hypoxic Cell cluster_normoxia Normoxic Cell Molecule This compound (R-NO2) Nitroreductase Nitroreductase Molecule->Nitroreductase Enters Cell Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical Reduces Reactive_Species Reactive Intermediates (R-NO, R-NHOH) Radical->Reactive_Species Further Reduction Macromolecules DNA, Proteins, Lipids Reactive_Species->Macromolecules Damages Cell_Death Cell Death Macromolecules->Cell_Death Leads to Oxygen Oxygen (O2) Molecule_Normoxia Parent Compound (R-NO2) Oxygen->Molecule_Normoxia Re-oxidizes to Futile_Cycle Futile Cycle Radical_Normoxia Nitro Radical Anion (R-NO2•-) Radical_Normoxia->Oxygen Reacts with

Caption: Bioreductive Activation Pathway in Hypoxic vs. Normoxic Cells.

Part 3: Experimental Protocols for Mechanistic Investigation

For researchers wishing to investigate the hypothetical mechanisms of action of this compound, the following experimental workflows are proposed.

Investigating Androgen Receptor Antagonism

Objective: To determine if the compound binds to the androgen receptor and inhibits its function.

Experimental Workflow:

  • Competitive Radioligand Binding Assay:

    • Principle: To measure the affinity of the compound for the AR ligand-binding domain.

    • Protocol:

      • Prepare a source of AR, such as a cell lysate from LNCaP prostate cancer cells or purified recombinant AR.

      • Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT).

      • Add increasing concentrations of this compound.

      • After incubation, separate the bound from the unbound radioligand (e.g., by filtration).

      • Measure the radioactivity of the bound fraction.

      • Calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) and the Ki (inhibitory constant).

  • AR-Dependent Reporter Gene Assay:

    • Principle: To assess the ability of the compound to inhibit AR-mediated gene transcription.

    • Protocol:

      • Transfect a suitable cell line (e.g., PC-3, which lacks endogenous AR) with plasmids expressing the full-length AR and a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

      • Treat the cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

      • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

      • A decrease in reporter activity in the presence of the compound indicates AR antagonism.

  • Prostate-Specific Antigen (PSA) Expression Assay:

    • Principle: To measure the effect of the compound on the expression of an endogenous AR target gene.

    • Protocol:

      • Culture an androgen-sensitive prostate cancer cell line (e.g., LNCaP).

      • Treat the cells with DHT and varying concentrations of the test compound.

      • After treatment, measure the levels of PSA in the culture medium by ELISA or quantify PSA mRNA levels by qRT-PCR.

      • A reduction in PSA levels indicates inhibition of AR signaling.

Data Summary Table:

AssayEndpoint MeasuredExpected Outcome for AR Antagonist
Competitive Radioligand BindingIC₅₀ / KiLow micromolar or nanomolar value
AR-Dependent Reporter Gene AssayReporter gene activity (e.g., luminescence)Dose-dependent decrease in signal
PSA Expression AssayPSA protein or mRNA levelsDose-dependent decrease in PSA
Investigating Bioreductive Activation

Objective: To determine if the compound is selectively toxic to hypoxic cells and to detect the formation of reactive intermediates.

Experimental Workflow:

  • Hypoxic vs. Normoxic Cytotoxicity Assay:

    • Principle: To compare the toxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

    • Protocol:

      • Plate cancer cells (e.g., HT-29 colon cancer cells) in parallel.

      • Incubate one set of plates in a standard incubator (21% O₂) and the other in a hypoxic chamber (e.g., 1% O₂).

      • Treat both sets of cells with increasing concentrations of this compound.

      • After 24-72 hours, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

      • Calculate the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective bioreductive activation.

  • Comet Assay for DNA Damage:

    • Principle: To visualize and quantify DNA strand breaks induced by the compound.

    • Protocol:

      • Treat cells with the compound under hypoxic conditions.

      • Embed the cells in agarose on a microscope slide and lyse them.

      • Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

      • Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

      • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy:

    • Principle: To directly detect the formation of the nitro radical anion.

    • Protocol:

      • Incubate the compound with a cellular lysate or a purified nitroreductase enzyme under anaerobic conditions.

      • Transfer the sample to an EPR tube and freeze it in liquid nitrogen.

      • Record the EPR spectrum. The detection of a characteristic signal for the nitro radical anion confirms its formation.

Data Summary Table:

AssayEndpoint MeasuredExpected Outcome for Bioreductive Drug
Hypoxic vs. Normoxic CytotoxicityIC₅₀ (Normoxic) / IC₅₀ (Hypoxic)Ratio > 1
Comet AssayComet tail momentIncreased DNA damage under hypoxia
EPR SpectroscopyEPR signal intensityDetection of nitro radical anion signal

Conclusion

This compound stands as a molecule with a defined role in synthetic chemistry and a compelling, albeit hypothetical, potential for biological activity. Its structural components suggest plausible mechanisms as a nonsteroidal androgen receptor antagonist and as a hypoxia-activated cytotoxic agent. The experimental frameworks provided in this guide offer a systematic approach for researchers to rigorously test these hypotheses and to potentially uncover new pharmacological applications for this and structurally related compounds. The dual-perspective analysis presented herein underscores the importance of examining chemical intermediates not just for their synthetic utility but also for the latent pharmacological possibilities encoded within their structures.

References

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • [Development of nonsteroidal antiandrogens: 4-nitro-3-trifluoromethyldiphenylamines]. Arch Pharm (Weinheim). [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

  • 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. Pharmaffiliates. [Link]

  • This compound. precisionFDA. [Link]

  • 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. PharmaCompass.com. [Link]

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An In-Depth Technical Guide to the Biological Activity of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and inferred biological activities of the novel compound 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. While direct biological studies on this specific molecule are not extensively published, its structural features—a 5-nitroimidazole core coupled with a trifluoromethylphenyl moiety—strongly suggest a spectrum of potential therapeutic applications. Drawing upon the well-established bioactivities of the nitroimidazole class and related fluorinated aromatic compounds, this guide delineates its probable mechanisms of action, focusing on reductive activation and subsequent induction of cellular damage. We further propose a detailed roadmap for the systematic evaluation of its anticancer, antibacterial, and antiprotozoal potential. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this compound, providing both the theoretical framework and practical methodologies for its investigation.

Introduction and Compound Profile

This compound is a synthetic organic compound characterized by a substituted imidazole ring. The presence of a nitro group at the 5-position of the imidazole ring is a hallmark of a class of compounds with known antimicrobial and cytotoxic properties. Furthermore, the trifluoromethyl group on the phenyl ring is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and lipophilicity, which can improve cellular uptake and target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 916975-92-3ChemicalBook[1]
Molecular Formula C₁₁H₈F₃N₃O₂precisionFDA[2]
Molecular Weight 271.20 g/mol precisionFDA[2]
Appearance Solid (predicted)ChemicalBook[3]
Solubility Sparingly in Chloroform, Slightly in MethanolChemicalBook[3]

Synthesis of this compound

The synthesis of the title compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-substituted nitroaromatic compound with a nucleophile, in this case, 4-methylimidazole.

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene Process Nucleophilic Aromatic Substitution R1->Process R2 4-Methylimidazole R2->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., DMSO, DMF) Solvent->Process Temp Heat (e.g., 75-110°C) Temp->Process Product This compound Process->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[4][5][6]

Materials:

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

  • 4-Methylimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water (deionized)

Procedure:

  • To a solution of 4-methylimidazole (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolate salt.

  • Add 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 110°C under a dry nitrogen atmosphere and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Inferred Biological Activities and Mechanisms of Action

Based on the extensive literature on nitroimidazoles, the title compound is predicted to exhibit a range of biological activities, including anticancer, antibacterial, and antiprotozoal effects. The trifluoromethyl group may further enhance these activities.

General Mechanism of Action: Reductive Activation and DNA Damage

The bioactivity of nitroimidazoles is contingent upon the reductive activation of the nitro group. In hypoxic environments, such as those found in solid tumors, or in anaerobic bacteria and protozoa, the nitro group undergoes a one-electron reduction to form a nitro radical anion. This highly reactive species can then undergo further reduction to generate cytotoxic nitroso and hydroxylamine intermediates, which can directly damage cellular macromolecules, most notably DNA. This process leads to strand breaks and loss of helical structure, ultimately triggering cell death.

G cluster_cellular_entry Cellular Entry cluster_activation Reductive Activation (Hypoxic/Anaerobic) cluster_damage Cellular Damage Compound This compound Nitroreductase Nitroreductases Compound->Nitroreductase Passive Diffusion Reduction One-electron reduction Nitroreductase->Reduction Radical Nitro Radical Anion Reduction->Radical DNA DNA Radical->DNA interacts with Damage Strand Breaks, Adducts DNA->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Caption: General mechanism of action of nitroimidazoles.

Potential Anticancer Activity

The hypoxic cores of solid tumors provide an ideal environment for the reductive activation of nitroimidazoles. This selective activation in tumor cells, coupled with the DNA-damaging effects of the resulting radicals, suggests that this compound could function as a hypoxia-activated prodrug with anticancer properties.[7][8][9] The presence of the trifluoromethyl group may enhance its anticancer potential.[1]

Proposed Experimental Evaluation: In Vitro Cytotoxicity Assays

The anticancer activity of the compound can be initially assessed using in vitro cytotoxicity assays such as the MTT or XTT assay.[10][11]

MTT Assay Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Potential Antibacterial and Antiprotozoal Activity

Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[12] Their mechanism of action in these microorganisms is the same as described above: reductive activation by microbial nitroreductases leading to DNA damage. The trifluoromethyl group has also been shown to be a valuable substituent in the development of novel antibacterial agents.[13]

Proposed Experimental Evaluation: Antimicrobial Susceptibility Testing

The antibacterial and antiprotozoal activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[4][14][15]

Broth Microdilution Protocol (General):

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or protozoa).

  • Incubate the plate under appropriate conditions (e.g., anaerobic for anaerobic bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of DNA Damage Response Pathways

The DNA damage induced by activated nitroimidazoles is expected to trigger the cellular DNA Damage Response (DDR) pathway. The primary sensors of DNA double-strand breaks and replication stress are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), respectively. Activation of these kinases initiates a signaling cascade involving downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[12][13]

G cluster_damage_input DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DSB Double-Strand Breaks ATM ATM DSB->ATM activates SSB Single-Strand Breaks / Replication Stress ATR ATR SSB->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates Repair DNA Repair ATM->Repair CHK1 CHK1 ATR->CHK1 phosphorylates ATR->Repair p53 p53 CHK2->p53 activates CDC25 CDC25 CHK1->CDC25 inhibits Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis CDC25->Arrest leads to

Caption: The ATM/ATR DNA damage response pathway.

Conclusion and Future Directions

This compound is a compound of significant interest for further investigation. Its structural similarity to known bioactive nitroimidazoles provides a strong rationale for exploring its potential as an anticancer, antibacterial, and antiprotozoal agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on the systematic in vitro and in vivo characterization of its biological activities, as well as a more in-depth elucidation of its molecular targets and signaling pathways.

References

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  • Host cell activates DNA damage response. (a) Schematic outline of... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

  • Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1 A simplified schematic of the DNA damage response. The ATM pathway is... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

  • The schematic overview of the classical ATM and ATR DDR. The ATM/CHK2... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.). Retrieved January 12, 2026, from [Link]

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In silico modeling and docking of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico analysis of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. We will cover ligand preparation, rational target selection, molecular docking, and the validation of binding poses through molecular dynamics (MD) simulations. The protocols described herein are designed to be self-validating, incorporating checkpoints and analysis steps to ensure scientific rigor and trustworthiness. By integrating detailed procedural walkthroughs with authoritative citations and visual aids, this guide serves as a practical and educational resource for computational drug discovery.

Introduction: The Compound of Interest

This compound is a small molecule featuring several key functional groups pivotal in medicinal chemistry. The imidazole core is a common scaffold in many biologically active compounds.[1] The presence of a nitro group and a trifluoromethyl group suggests potential for specific interactions and metabolic characteristics. Nitroimidazoles, for instance, have a well-documented history as antimicrobial agents and hypoxic cell radiosensitizers.[2]

Understanding the potential biological activity of this molecule begins with a thorough computational analysis to predict its interactions with protein targets. This guide will use a structured, multi-step in silico approach to generate and validate hypotheses about its binding mode and affinity.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
IUPAC Name 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole[3]
Molecular Formula C₁₁H₈F₃N₃O₂[4]
Molecular Weight 271.2 g/mol [4]
Canonical SMILES CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[O-][3]

The In Silico Analysis Workflow: A Conceptual Overview

A robust computational analysis does not end with a docking score. It is an iterative process of preparation, prediction, and validation. The workflow presented here is designed to minimize artifacts and increase confidence in the final predicted binding model.

G Figure 1: Overall In Silico Workflow cluster_prep System Preparation cluster_dock Prediction cluster_validate Validation & Refinement cluster_output Output LigandPrep Ligand Preparation (Energy Minimization) TargetID Target Identification & Preparation Docking Molecular Docking (AutoDock Vina) TargetID->Docking Prepared Structures PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis Binding Poses & Affinities MD_Sim Molecular Dynamics (GROMACS) PoseAnalysis->MD_Sim Top-Ranked Pose TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->TrajectoryAnalysis Conformational Trajectory FinalModel Validated Binding Hypothesis TrajectoryAnalysis->FinalModel Stability & Interaction Data

Caption: A structured workflow for in silico analysis.

Phase 1: System Preparation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of your results.

Ligand Preparation

The goal of ligand preparation is to generate a single, low-energy 3D conformation with correct protonation states and atomic charges, suitable for docking.

Causality: Docking algorithms explore the conformational space of a ligand within a binding site. Starting from a high-quality, energetically favorable conformation reduces the search space and improves the efficiency and accuracy of the docking run. Incorrect protonation or charges will lead to flawed electrostatic calculations and an inaccurate prediction of binding interactions.

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Acquire the ligand's structure, for instance, from PubChem or by drawing it in a chemical sketcher like ChemDraw or MarvinSketch. The SMILES string is a convenient starting point.

  • Generate 3D Coordinates: Use a program like Open Babel or the Avogadro software to convert the 2D representation into a 3D structure.[5]

  • Protonation and Energy Minimization:

    • Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is a critical step for establishing correct hydrogen bond donors and acceptors.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This resolves any steric clashes or unnatural bond lengths from the 3D generation step.

  • Parameterization for Simulation: For subsequent MD simulations, a more rigorous parameterization is required.

    • Rationale: Standard biomolecular force fields (like CHARMM or AMBER) do not inherently contain parameters for all possible drug-like molecules. We must generate these parameters to accurately describe the ligand's internal energy (bonds, angles, dihedrals) and its non-bonded interactions.[6][7]

    • Method: Use a tool like the CHARMM General Force Field (CGenFF) server or ANTECHAMBER for the General AMBER Force Field (GAFF).[8][9] These tools assign atom types, charges, and other necessary parameters compatible with the protein force field.

  • Final Output: Save the prepared ligand in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[10] This format includes atomic coordinates, partial charges, and atom type information.

Target Identification and Preparation

The selection of a protein target is a critical, hypothesis-driven step. Given the compound's structure, we can posit potential targets based on existing knowledge. Imidazole derivatives are known to interact with a wide range of proteins, including sirtuins.[11][12] For this guide, we will proceed with Sirtuin 2 (SIRT2) , a histone deacetylase involved in cell cycle regulation and a target of interest in oncology, as our hypothetical protein.

Protocol 2: Protein Preparation Workflow

  • Obtain Protein Structure: Download the crystal structure of human SIRT2 from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 4UDD .

  • Initial Cleaning (Rationale): PDB files often contain non-protein atoms (water, ions, co-solvents, co-crystallized ligands) that can interfere with docking. It is crucial to prepare a clean, biologically relevant receptor model.

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules.

    • Remove any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism.

    • Inspect the structure for multiple chains. If only one chain is required for the binding site, delete the others. In 4UDD, we will retain Chain A.

  • Protonation and Structural Refinement:

    • Add polar hydrogens to the protein structure.[10]

    • Use tools like PDB2PQR to assign protonation states to titratable residues (His, Asp, Glu) based on the local environment.

    • Check for and repair any missing side chains or backbone atoms using software modules like Prime (Schrödinger) or the SWISS-MODEL server.

  • Final Output: Save the cleaned, prepared protein in PDBQT format for AutoDock Vina. This process involves assigning partial charges (e.g., Gasteiger charges) and merging non-polar hydrogens.[13]

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[14]

G Figure 2: Molecular Docking Process cluster_vina AutoDock Vina Execution Receptor Prepared Receptor (protein.pdbqt) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (ligand.pdbqt) Config Create Configuration File (conf.txt) Ligand->Config GridBox->Config RunVina Execute Vina Command Config->RunVina Output Output Files (log.txt, out.pdbqt) RunVina->Output Analysis Analyze Poses & Binding Affinity Output->Analysis

Caption: A flowchart of the AutoDock Vina docking procedure.

Protocol 3: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • Rationale: Vina needs to know where to search for a binding pose. We define a 3D cubic search space, or "grid box," that encompasses the entire binding pocket. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for this box.

    • Method: In AutoDock Tools (ADT) or UCSF Chimera, load the prepared protein. Center the grid box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow the ligand to move and rotate freely.[15][16] Note the center coordinates (center_x, center_y, center_z) and size.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find its input files and the grid box parameters.[10]

    • Expertise Insight: The exhaustiveness parameter controls the computational effort. A higher value (e.g., 16 or 32) increases the thoroughness of the search at the cost of longer computation time.

  • Run Vina: Execute the docking from the command line: vina --config conf.txt

  • Analyze the Results:

    • The docking_log.txt file will contain a table of the top binding poses (typically 9), ranked by binding affinity in kcal/mol.

    • The all_poses.pdbqt file contains the 3D coordinates for each of these poses.

    • Trustworthiness: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger predicted binding. The top-ranked pose is the one Vina predicts to be the most stable.[17]

    • Visualize the top-ranked pose in complex with the protein using PyMOL or VMD.[18] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the surrounding amino acid residues.

Table 2: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Top Pose (Å)Key Interacting Residues
1-9.20.000HIS187, ILE233, PHE119
2-8.81.345HIS187, PHE119, VAL235
3-8.52.011HIS187, SER258

Phase 3: Validation with Molecular Dynamics (MD) Simulation

A docking pose is a static snapshot. An MD simulation provides a dynamic view of the protein-ligand complex, allowing us to assess the stability of the binding pose and the persistence of key interactions over time in a simulated physiological environment.[19] We will use GROMACS, a high-performance and widely used MD engine.[20]

G Figure 3: GROMACS MD Simulation Workflow cluster_prep System Building cluster_equil Equilibration cluster_run Production & Analysis Start Protein-Ligand Complex (from Docking) Topology Generate Topology (Protein + Ligand) Start->Topology Solvate Solvate with Water Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minim Energy Minimization Ionize->Minim NVT NVT Equilibration (Constant Temp) Minim->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT ProdMD Production MD Run (e.g., 100 ns) NPT->ProdMD Analysis Trajectory Analysis (RMSD, RMSF, etc.) ProdMD->Analysis

Caption: A standard protocol for protein-ligand MD simulation.

Protocol 4: MD Simulation with GROMACS

  • System Topology Generation:

    • Rationale: The topology file describes all atoms, bonds, angles, and charges in the system, defining the force field.[21]

    • Method: Use GROMACS's pdb2gmx tool for the protein, selecting a force field like CHARMM36m.[6] Combine this with the ligand topology file generated in Protocol 1.[5][22]

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., a cube with 1.0 nm distance from the protein to the box edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the protein, ligand, and the newly added solvent molecules.

  • Equilibration:

    • Rationale: This two-step process gradually brings the system to the desired temperature and pressure before the production run.

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct solvent density. Position restraints are often relaxed or removed during this phase.

  • Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. This is the data-gathering phase.

  • Trajectory Analysis:

    • Trustworthiness: This is the self-validation step. We analyze the trajectory to see if the docking pose is stable.

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it remains in the binding pocket in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible regions and see if residues in the binding pocket are stabilized by the ligand.

    • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over time. Persistent hydrogen bonds observed in the docking pose add confidence to the model.

    • Visualization: Use a tool like VMD to visually inspect the trajectory, confirming the ligand's stability and observing its dynamic interactions.[23][24]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage workflow for the in silico modeling of this compound. By progressing from meticulous system preparation through predictive docking and culminating in MD-based validation, we can generate a high-confidence hypothesis of its molecular interactions with a putative target like SIRT2.

The final validated model, supported by stable RMSD, persistent interactions, and a favorable binding affinity, serves as a strong foundation for further experimental validation. This computational data can guide site-directed mutagenesis studies, inform the design of more potent analogs, and prioritize compounds for in vitro biological assays, ultimately accelerating the drug discovery pipeline.

References

A complete list of authoritative sources and tools cited throughout this guide.

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

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A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a key chemical intermediate, notable for its role in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.[1] Its structure, featuring a 4-methylimidazole core linked to a highly substituted phenyl ring, presents a specific synthetic challenge: the formation of a stable N-aryl bond. The phenyl ring is rendered electron-deficient by the presence of two powerful electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—positioned meta to the imidazole substituent.

This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative methodologies. It is intended for an audience of researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for the preparation of this valuable building block.

Part 1: Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the electronic properties of the aryl precursor.

Mechanistic Rationale: The synthesis hinges on the reaction between 4-methyl-1H-imidazole and an aryl halide, typically 1-fluoro-3-nitro-5-(trifluoromethyl)benzene.[1] The aryl ring is exceptionally "activated" towards nucleophilic attack for two key reasons:

  • Strong Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly polarize the carbon-halogen bond, making the carbon atom at the point of substitution highly electrophilic.

  • Stabilization of Intermediates: These groups effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Fluorine is the preferred halogen for this reaction as it is the most electronegative, enhancing the electrophilicity of the C-F bond, and its small size often contributes to faster reaction kinetics in SNAr.

Visualizing the Synthetic Pathway

SNAr_Pathway A 1-Fluoro-3-nitro-5- (trifluoromethyl)benzene Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (75-100 °C) A->Conditions B 4-Methyl-1H-imidazole B->Conditions Product 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl) -1H-imidazole Conditions->Product SNA_r Reaction

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.

Part 2: Detailed Experimental Protocol

This protocol is a validated method derived from established process chemistry literature.[1] It is designed to be a self-validating system, where successful execution yields the product with high purity.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_reagents Combine Reactants, Base, and Solvent heat_stir Heat and Stir (Monitor Progress) prep_reagents->heat_stir cool_precipitate Cool and Precipitate heat_stir->cool_precipitate filter_wash Filter and Wash (e.g., with Heptane) cool_precipitate->filter_wash dry_product Dry Under Vacuum filter_wash->dry_product analyze Characterize (HPLC, M.P., NMR) dry_product->analyze

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reagent Charging: To a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, add 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq), 4-methyl-1H-imidazole (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone, in sufficient volume to fully dissolve the reactants.[1]

  • Reaction Execution: Heat the stirred reaction mixture to a temperature between 75 °C and 100 °C.[1] Maintain this temperature and monitor the reaction's progress using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting aryl fluoride is consumed.

  • Product Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. An anti-solvent, such as heptane, can be added to facilitate complete precipitation.[1]

  • Purification: Filter the resulting solid, wash it thoroughly with heptane to remove residual solvent and impurities, and dry the final product under reduced pressure at approximately 50 °C.[1]

Data Summary
ParameterValue / DescriptionSource
Molecular Formula C₁₁H₈F₃N₃O₂[2]
Molecular Weight 271.19 g/mol [2]
Starting Materials 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, 4-Methyl-1H-imidazole[1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature 75-100 °C[1]
Reported Yield 53.3%[1]
Reported Purity 98.2 area% (by HPLC)[1]
Physical Appearance Solid[1]
Melting Point 117-118 °C[1]
CAS Number 916975-92-3[2][3][4]

Part 3: Alternative Synthetic Routes via Cross-Coupling

While SNAr is highly effective, modern organic synthesis offers powerful transition-metal-catalyzed cross-coupling reactions for N-aryl bond formation. These methods are particularly useful if the aryl halide is less activated (e.g., a chloride or a substrate lacking strong electron-withdrawing groups).

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[5][6]

  • Core Principle: It involves the coupling of an aryl halide (typically iodide or bromide) with a nitrogen nucleophile in the presence of a copper catalyst.[5][7][8]

  • Application: The reaction would employ 1-bromo-3-nitro-5-(trifluoromethyl)benzene and 4-methylimidazole.

  • Causality of Choices: Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[5] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) and a ligand (such as 1,10-phenanthroline or a diamine) to facilitate the reaction under milder conditions.[7][9] A strong base like cesium carbonate (Cs₂CO₃) is often required.[6]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its versatility and functional group tolerance.[10][11][12]

  • Core Principle: It couples aryl halides or triflates with amines using a palladium catalyst and a specialized phosphine ligand.[10][11][13]

  • Application: The same aryl bromide used in the Ullmann approach could be coupled with 4-methylimidazole.

  • Causality of Choices: The choice of ligand is critical and is typically a bulky, electron-rich biaryl monophosphine (e.g., XPhos) that promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[14] This method often provides higher yields and operates under significantly milder conditions than the Ullmann condensation.[5]

Conclusion

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway, leveraging the highly activated nature of the 1-fluoro-3-nitro-5-(trifluoromethyl)benzene precursor. This method is robust, scalable, and proceeds with high efficiency. For substrates that are less activated, or for broader applicability in a research setting, modern cross-coupling reactions such as the Ullmann condensation and, more notably, the Buchwald-Hartwig amination, provide powerful and versatile alternatives. The selection of a specific synthetic route should be guided by substrate availability, required scale, and the specific functional group tolerances needed for the overall research objective.

References

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  • Al-Masri, Z. et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13807-13817. Retrieved from [Link]

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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Intermediates in complex synthetic pathways, such as 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, play a critical role in the successful production of active pharmaceutical ingredients (APIs). This compound, featuring a substituted phenyl ring linked to a 4-methylimidazole moiety, is a notable precursor in the synthesis of various therapeutic agents. Its chemical architecture, possessing a nitro group and a trifluoromethyl group, imparts specific electronic properties that are crucial for its reactivity and subsequent transformations.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This systematic numbering will be used to assign specific signals in the predicted NMR spectra.

Caption: Molecular structure and numbering of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for the title compound, based on the analysis of its structural components and comparison with analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic and imidazole ring protons, as well as the methyl group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H2'~8.5 - 8.7t~1.5 - 2.0Located between two electron-withdrawing groups (NO₂ and the imidazole ring), this proton is expected to be significantly deshielded. It will appear as a triplet due to coupling with H4' and H6'.
H4'~8.3 - 8.5t~1.5 - 2.0Similar to H2', this proton is deshielded by the adjacent nitro and trifluoromethyl groups. It will appear as a triplet due to coupling with H2' and H6'.
H6'~8.1 - 8.3t~1.5 - 2.0This proton is also deshielded, though slightly less than H2' and H4'. It appears as a triplet from coupling to H2' and H4'.
H2~7.8 - 8.0s-The proton at the C2 position of the imidazole ring is typically the most deshielded of the imidazole protons and will appear as a singlet.[1]
H5~7.3 - 7.5s-The proton at the C5 position of the imidazole ring will appear as a singlet.[1]
-CH₃~2.2 - 2.4s-The methyl group protons on the imidazole ring are expected in this region and will appear as a sharp singlet.[2]

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon and the carbon to which it is attached due to C-F coupling.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C3' (C-NO₂)~148 - 150The carbon atom attached to the nitro group is significantly deshielded.
C1'~138 - 140The ipso-carbon of the phenyl ring attached to the imidazole nitrogen.
C2~135 - 137The C2 carbon of the imidazole ring.[3]
C4~133 - 135The C4 carbon of the imidazole ring, substituted with a methyl group.[3]
C5' (C-CF₃)~130 - 132 (q, ²JCF ≈ 30-35 Hz)This carbon is coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet.
C5~128 - 130The C5 carbon of the imidazole ring.[3]
C(CF₃)~122 - 124 (q, ¹JCF ≈ 270-275 Hz)The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.
C2', C4', C6'~118 - 125The remaining aromatic carbons will appear in this region. Their exact shifts will be influenced by the substituents.
-CH₃~13 - 15The methyl carbon of the 4-methylimidazole moiety.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro and trifluoromethyl groups, as well as vibrations from the aromatic and imidazole rings.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Intensity
Aromatic C-H3100 - 3000StretchMedium to Weak
Imidazole C-H3150 - 3100StretchMedium to Weak
C=C, C=N1600 - 1450Ring StretchMedium to Strong
NO₂1550 - 1475Asymmetric StretchStrong
NO₂1360 - 1290Symmetric StretchStrong
C-F (of CF₃)1350 - 1100StretchStrong, often multiple bands
C-N1300 - 1200StretchMedium

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is highly indicative of the nitroaromatic functionality.[4][5] The trifluoromethyl group will also give rise to very intense absorptions in the fingerprint region.[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed. The fragmentation pattern will likely be dominated by the loss of the nitro group and subsequent cleavages.

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z = 271 M_minus_NO2 [M - NO₂]⁺ m/z = 225 M->M_minus_NO2 - NO₂ M_minus_O [M - O]⁺˙ m/z = 255 M->M_minus_O - O M_minus_NO [M - NO]⁺ m/z = 241 M->M_minus_NO - NO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Predicted Major Fragments:

m/z Proposed Fragment Notes
271[C₁₁H₈F₃N₃O₂]⁺˙Molecular ion (M⁺)
255[C₁₁H₈F₃N₃O]⁺˙Loss of an oxygen atom from the nitro group
241[C₁₁H₈F₃N₃]⁺Loss of nitric oxide (NO) from the molecular ion
225[C₁₁H₈F₃N₂]⁺Loss of the nitro group (NO₂)

The fragmentation of nitroaromatic compounds is well-documented, with common losses including NO₂, O, and NO.[7][8] The relative intensities of these fragment ions will depend on the ionization energy and the stability of the resulting ions.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following experimental protocols are recommended.

Workflow for Spectroscopic Characterization

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample High-Purity Sample Dissolve_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve_NMR Prepare_IR Prepare as KBr pellet or thin film Sample->Prepare_IR Dissolve_MS Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolve_MS NMR_acq ¹H and ¹³C NMR Acquisition Dissolve_NMR->NMR_acq IR_acq FTIR Spectrum Acquisition Prepare_IR->IR_acq MS_acq Mass Spectrum Acquisition (EI/ESI) Dissolve_MS->MS_acq NMR_proc Process NMR Data (Assign peaks) NMR_acq->NMR_proc IR_proc Analyze IR Bands (Identify functional groups) IR_acq->IR_proc MS_proc Analyze Mass Spectrum (Identify fragments) MS_acq->MS_proc Final_report Comprehensive Characterization Report NMR_proc->Final_report IR_proc->Final_report MS_proc->Final_report

Caption: Recommended workflow for the complete spectroscopic characterization of the target compound.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 250 ppm, centered around 125 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

  • Sample Preparation:

    • For EI (with GC inlet): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.

    • For ESI (with LC inlet or direct infusion): Dissolve the sample in a suitable solvent for ESI (e.g., methanol, acetonitrile) to a concentration of ~10-100 µg/mL.

  • Acquisition:

    • EI Mode: Introduce the sample via a GC inlet or a direct insertion probe. Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 50-500.

    • ESI Mode: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed masses with the predicted values.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound, a compound of significant interest in pharmaceutical synthesis. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a robust framework for its characterization using NMR, IR, and MS techniques. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a reliable reference for researchers engaged in its synthesis and quality control.

The provided experimental protocols offer a clear and actionable path for obtaining empirical data, allowing for the validation of the predictions laid out in this guide. Adherence to these methodologies will ensure the unambiguous identification and purity assessment of this key intermediate, thereby upholding the rigorous standards of scientific integrity and contributing to the successful advancement of drug development programs.

References

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4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of this compound, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, outlining robust experimental protocols and the scientific rationale necessary for its thorough physicochemical characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs. This guide is structured to provide not just procedural steps, but also the expert insights required to interpret findings and make informed decisions.

Introduction: The Imperative of Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its intrinsic physicochemical properties. Among the most pivotal of these are solubility and stability. For this compound, a molecule featuring a substituted phenyl-imidazole core, understanding these attributes is non-negotiable. The presence of a nitro group and a trifluoromethyl moiety suggests potential challenges, including poor aqueous solubility and susceptibility to specific degradation pathways.

This guide details the necessary experimental workflows to proactively identify and quantify these characteristics. By establishing a comprehensive solubility and stability profile early in development, researchers can de-risk programs, guide formulation strategies, and fulfill regulatory expectations.

Solubility Determination: Beyond a Single Number

Aqueous solubility is a primary determinant of a drug's bioavailability. For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed. This section outlines the methodologies to comprehensively assess the solubility of this compound.

The Duality of Solubility: Kinetic vs. Thermodynamic

It is crucial to distinguish between two key types of solubility measurements, as they answer different questions in the development process[1]:

  • Kinetic Solubility: Measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. This high-throughput screen is invaluable in early discovery to quickly flag compounds with potential solubility liabilities[1][2].

  • Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent. This is a lower-throughput but more definitive measurement, often considered the "gold standard" and essential for late-stage development and formulation[3][4].

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the benchmark for determining thermodynamic solubility[4]. The protocol below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (crystalline solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Shaking incubator/orbital shaker

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test media (e.g., PBS, SGF, SIF). Causality: Using an excess of solid ensures that equilibrium is reached with undissolved material present, a prerequisite for thermodynamic solubility[3].

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. Causality: This extended period allows the system to reach equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid. Trustworthiness: Centrifugation is a crucial step to separate the solid from the liquid phase. Inadequate separation can lead to an overestimation of solubility[3].

  • Sample Collection & Filtration: Carefully withdraw a precise aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter. Causality: Filtration removes any remaining fine particulates. Adsorption to the filter material can be a concern, so it is vital to discard the initial portion of the filtrate to saturate potential binding sites[3].

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the sample by HPLC-UV to determine the concentration.

  • Data Reporting: Express solubility in µg/mL or µM. The solid-state form (e.g., crystalline polymorph) of the starting material should also be noted, as this can significantly impact solubility[3].

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS7.425[Insert Data][Insert Data]
SGF1.237[Insert Data][Insert Data]
SIF6.837[Insert Data][Insert Data]
Visualization: Solubility Workflow

The following diagram illustrates the decision-making process for solubility assessment.

Solubility_Workflow cluster_Early Early Discovery cluster_Late Lead Optimization / Pre-formulation Kinetic Kinetic Solubility Screen (High-Throughput) Rank Rank Compounds Kinetic->Rank Flag Flag Low Solubility Rank->Flag Thermo Thermodynamic Solubility (Shake-Flask Method) Flag->Thermo Advance Promising Candidates pH_Profile pH-Solubility Profile Thermo->pH_Profile Formulate Guide Formulation pH_Profile->Formulate

Caption: Workflow for solubility assessment in drug discovery.

Stability Assessment: Unveiling Molecular Liabilities

Stability testing is essential to understand how a drug substance might change over time under the influence of various environmental factors. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods[5][6].

Principles of Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent molecule[7]. Over-stressing can lead to secondary degradation products not relevant to formal stability studies, while under-stressing may fail to reveal important liabilities[7]. These studies are critical for developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products[8].

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • Compound stock solution (e.g., in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber (ICH Q1B compliant)[8]

  • Temperature-controlled oven

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: For each condition, prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium. A control sample (in neutral, non-degrading solvent) should be prepared and stored at refrigerated conditions.

  • Stress Conditions: Expose the samples to the following conditions[7][8][9]:

    • Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature. Causality: The nitro and imidazole functionalities may be susceptible to base-catalyzed hydrolysis or rearrangements[10].

    • Oxidation: Treat with 3% H₂O₂ at room temperature. Causality: The imidazole ring can be susceptible to oxidative degradation.

    • Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C). Causality: This identifies thermally labile bonds and potential solid-state rearrangements[10].

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Point Analysis: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time point that yields the target 5-20% degradation[7]. If degradation is too rapid, the conditions should be made milder (lower temperature or reagent concentration).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC system.

  • Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method. A mass spectrometer (LC-MS) is invaluable for identifying the mass of potential degradants.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.

Data Presentation: Stability Summary

Summarize the findings in a table to provide a clear overview of the compound's liabilities.

Stress ConditionReagent/SettingTemperatureDurationDegradation (%)No. of DegradantsRemarks
Acid Hydrolysis0.1 N HCl60°C[Insert][Insert][Insert][e.g., Stable/Unstable]
Base Hydrolysis0.1 N NaOH25°C[Insert][Insert][Insert][e.g., Major degradant at RRT 0.8]
Oxidation3% H₂O₂25°C[Insert][Insert][Insert][e.g., N-oxide formation suspected]
Thermal (Solid)Dry Heat80°C[Insert][Insert][Insert][e.g., No significant degradation]
PhotolyticICH Q1B25°C[Insert][Insert][Insert][e.g., Significant degradation observed]
Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_Setup Experimental Setup cluster_Stress Stress Conditions cluster_Analysis Analysis & Interpretation Prep Prepare Compound Solution Acid Acid (HCl) Prep->Acid Base Base (NaOH) Prep->Base Ox Oxidation (H₂O₂) Prep->Ox Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Control Prepare Control Sample Analyze HPLC-UV/MS Analysis Control->Analyze Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants Analyze->Identify Pathway Establish Degradation Pathway Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for forced degradation stability studies.

Conclusion and Forward Look

This guide provides the foundational methodologies for a comprehensive assessment of the solubility and stability of this compound. By systematically executing these protocols, researchers can build a robust data package that illuminates the compound's physicochemical characteristics. The insights gained are indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ensuring the development of a safe, effective, and stable drug product. The principles and workflows detailed herein are grounded in established pharmaceutical science and regulatory expectations, providing a reliable path forward for the characterization of this and other novel chemical entities.

References

  • Bhardwaj, S. K., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][5]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Völgyi, G., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][4]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link][6]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link][8]

  • Luminata. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Luminata Insights. Available at: [Link][10]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link][9]

  • Huynh-Ba, K. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link][7]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog. Available at: [Link][2]

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A Methodological Guide for the Preliminary Cytotoxicity Assessment of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of novel therapeutic agents requires a rigorous preclinical evaluation pipeline, with cytotoxicity profiling serving as a critical initial step. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. We detail a multi-parametric approach employing three distinct, mechanistically different assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay to specifically query apoptotic pathways. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental choices, data interpretation strategies, and best practices for ensuring data integrity and reproducibility.

Introduction to Cytotoxicity Profiling

The Imperative of Early-Stage Toxicity Screening

In drug discovery, the primary goal is to identify molecules that exert a desired biological effect with minimal off-target toxicity. Cytotoxicity testing is a foundational component of this process, providing the first indication of a compound's therapeutic window.[1][2] By exposing cultured cells to a new chemical entity, we can determine the concentration range at which it becomes harmful, guiding dose selection for further studies and flagging potentially toxic candidates early, thereby saving significant resources.[3] Classical methods like the MTT and LDH assays remain essential benchmarks in toxicology for their simplicity and reliability.[4]

Profile of the Target Compound: this compound

The subject of this guide is this compound, a novel small molecule with potential therapeutic applications.[5][6] Its structure, featuring a substituted phenyl-imidazole core, suggests it may interact with various biological targets.[7][8] As no public cytotoxicity data is available for this specific compound, a systematic in vitro evaluation is the mandatory first step to characterize its biological activity profile.

Chemical Structure:

  • Formula: C₁₁H₈F₃N₃O₂[6]

  • Molecular Weight: 271.19 g/mol [6]

Rationale for a Multi-Parametric Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events.[4] A compound might, for instance, inhibit cell proliferation (a cytostatic effect) without immediately causing cell death (a cytotoxic effect).[9] To build a comprehensive profile, this guide employs a tiered approach:

  • Metabolic Activity (MTT Assay): Measures mitochondrial function, a hallmark of viable, proliferating cells.[10][11]

  • Membrane Integrity (LDH Assay): Quantifies the release of a cytosolic enzyme, a definitive indicator of cell lysis and necrosis.[12][13]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Specifically measures the activity of key executioner caspases, providing mechanistic insight into programmed cell death pathways.[14][15]

This strategy allows for a more nuanced interpretation, distinguishing between cytostatic, necrotic, and apoptotic effects.[3][16]

Core Principles of In Vitro Cytotoxicity Testing

Strategic Selection of Cell Lines

The choice of cell line is paramount and depends entirely on the intended application of the compound.[17]

  • Disease-Relevant Models: If the compound is intended as an anti-cancer agent, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, HeLa for cervical) should be used.[1]

  • Toxicity Screening: To assess general toxicity, a non-cancerous, healthy cell line (e.g., human embryonic kidney cells, HEK293, or human dermal fibroblasts) is crucial to establish a selectivity index.[1][18]

  • System-Specific Toxicity: For targeted applications, cell lines from the relevant organ system (e.g., primary human hepatocytes for hepatotoxicity, neuronal cells for neurotoxicity) should be considered.[19]

For this guide, we will proceed with a hypothetical dual-screening model: the MCF-7 breast cancer cell line to test for efficacy and the HEK293 cell line to assess off-target toxicity.

The Dose-Response Relationship and IC50 Determination

A fundamental concept in toxicology is the dose-response relationship. By treating cells with serial dilutions of the compound, we can generate a curve that plots cell viability against compound concentration. From this curve, we derive the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the compound required to reduce cell viability or inhibit a biological process by 50%.[20][21][22] A lower IC50 value indicates higher potency.[22] This metric is the universal standard for quantifying and comparing the cytotoxicity of different compounds.[21]

The Self-Validating System: Mandatory Controls

Every assay plate must include a set of controls to ensure the validity of the results:

  • Untreated Control (Vehicle Control): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This group represents 100% viability or baseline cell death.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) used to confirm that the assay system is responsive and capable of detecting a cytotoxic effect.

  • Blank Control (Medium Only): Wells containing only cell culture medium and the assay reagents. This is used to subtract the background absorbance or luminescence from all other readings.

Experimental Workflow and Protocols

The overall experimental logic follows a sequential workflow designed to generate robust and interpretable data.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) seed_plate Seed Cells in 96-Well Plates (5,000-10,000 cells/well) prep_cells Culture & Harvest MCF-7 & HEK293 Cells prep_cells->seed_plate serial_dilute Prepare Serial Dilutions of Compound in Medium seed_plate->serial_dilute treat_cells Add Compound to Cells (e.g., 0.1 to 100 µM) serial_dilute->treat_cells incubate Incubate for 24-72 hours (37°C, 5% CO₂) treat_cells->incubate assay_mtt MTT Assay (Metabolic Activity) incubate->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubate->assay_ldh assay_caspase Caspase-Glo® 3/7 (Apoptosis) incubate->assay_caspase read_plate Measure Signal (Absorbance/Luminescence) assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_viability Normalize Data to Controls (% Viability) read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 G cluster_outcomes cluster_interpretations start Experimental Results outcome1 Low MTT Viability High LDH Release High Caspase Activity start->outcome1 outcome2 Low MTT Viability Low LDH Release High Caspase Activity start->outcome2 outcome3 Low MTT Viability Low LDH Release Low Caspase Activity start->outcome3 interp1 Interpretation: Strongly Cytotoxic via Apoptosis (Membrane compromised in late stage) outcome1->interp1 interp2 Interpretation: Primarily Apoptotic (Membrane intact during measurement) outcome2->interp2 interp3 Interpretation: Primarily Cytostatic (Metabolic inhibition or cell cycle arrest) outcome3->interp3

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Methodological & Application

Application Notes and Protocols: Characterization of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Bimodal Potential

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a unique small molecule integrating two biologically significant chemical moieties: a nitroimidazole and a trifluoromethylphenyl group.[1][2][3] The trifluoromethylphenyl motif is a cornerstone in the design of non-steroidal anti-androgens, which function by competitively inhibiting the androgen receptor (AR), a critical driver of prostate cancer cell proliferation and survival.[4][5][6][7][8][9] Concurrently, the nitroimidazole scaffold is recognized for its antimicrobial properties and potential as an anticancer agent, often exerting its effects through bioreduction in hypoxic environments to generate cytotoxic reactive nitrogen species that can induce DNA damage.[10][][12][13] This structural duality suggests that this compound may act as a potent anti-androgen with possible secondary effects on cell viability, particularly in hypoxic tumor microenvironments.

These application notes provide a comprehensive guide for researchers to elucidate the biological activity of this compound in relevant cell-based models. The protocols herein are designed to first establish its efficacy as an androgen receptor antagonist and subsequently to characterize its impact on cell viability and apoptosis.

Mechanism of Action: Targeting the Androgen Receptor Signaling Axis

The primary hypothesized mechanism of action for this compound is the antagonism of the androgen receptor. In prostate cancer, the binding of androgens like dihydrotestosterone (DHT) to the AR triggers a conformational change, leading to its dimerization and translocation to the nucleus.[4][5] Within the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell growth, proliferation, and survival.[7][8] Non-steroidal anti-androgens competitively bind to the ligand-binding domain of the AR, preventing the conformational changes necessary for activation and subsequent gene transcription.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR binds HSP HSPs AR->HSP stabilization AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Compound This compound Compound->AR blocks binding ARE Androgen Response Element (ARE) AR_dimer->ARE binds Genes Target Gene Transcription ARE->Genes Proliferation Cell Proliferation & Survival Genes->Proliferation

Figure 1: Hypothesized mechanism of action targeting the Androgen Receptor (AR) signaling pathway.

Experimental Workflows: A Step-by-Step Characterization

A logical progression of experiments is crucial for a thorough evaluation of the compound. The following workflow is recommended:

Experimental_Workflow A 1. Cell Viability/ Proliferation Assay (e.g., WST-1) B 2. AR Reporter Gene Assay A->B Determine non-toxic concentration range C 3. Apoptosis Assay (Caspase-3/7 Activity) B->C Confirm AR antagonism D 4. Western Blot Analysis of AR Signaling C->D Assess induction of apoptosis

Sources

Application Notes and Protocols for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally-Promising Imidazole Derivative

The field of oncology drug discovery is in a constant search for novel molecular entities that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this landscape, heterocyclic compounds, particularly those containing an imidazole scaffold, have emerged as a privileged structure.[1][2][3] The imidazole ring is a key component in numerous clinically approved anticancer agents, owing to its ability to engage in various biological interactions.[1][2] This document provides a detailed guide on the potential applications of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , a compound whose structural motifs—the 4-methylimidazole core, the nitro group, and the trifluoromethylphenyl moiety—suggest a strong potential for anticancer activity.

While direct and extensive research on this specific molecule is not yet widely published, its chemical architecture allows us to formulate well-grounded hypotheses about its mechanism of action and to design robust protocols for its investigation. The presence of the nitro group, for instance, is a hallmark of compounds that can be reductively activated in the hypoxic environments characteristic of solid tumors, potentially leading to selective cytotoxicity.[4] Furthermore, the trifluoromethylphenyl group is a common feature in kinase inhibitors, enhancing binding affinity and metabolic stability. This guide will, therefore, serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and similar imidazole derivatives.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
CAS Number 916975-92-3[5][6]
Molecular Formula C₁₁H₈F₃N₃O₂[7]
Molecular Weight 271.20 g/mol [7]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol[8]
Physical Form Solid[8]

Part 1: Hypothesized Mechanism of Action - A Dual-Pronged Attack

Based on its structural components, we hypothesize a dual mechanism of action for this compound:

  • Kinase Inhibition: The trifluoromethylphenyl-imidazole core is a common pharmacophore in various kinase inhibitors. We postulate that this compound could act as an ATP-competitive inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a downstream signaling kinase (e.g., MAPK).[9] Inhibition of these pathways would disrupt critical cellular processes like proliferation, survival, and angiogenesis.

  • Hypoxia-Activated Cytotoxicity: The nitroimidazole moiety can undergo bioreduction in the low-oxygen (hypoxic) conditions prevalent in solid tumors.[4] This reduction can generate reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic due to their ability to induce DNA damage and oxidative stress, leading to selective killing of cancer cells in the tumor microenvironment.[10][11]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential inhibitory effect of the compound on a generic receptor tyrosine kinase (RTK) signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound 4-Methyl-1-(3-nitro-5- (trifluoromethyl)phenyl)-1H-imidazole Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Hypothesized inhibition of an RTK signaling pathway.

Part 2: Experimental Protocols

The following protocols are designed to systematically evaluate the anticancer potential of this compound.

Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Apoptosis Induction Analysis by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis in cancer cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 2.3: Investigation of Hypoxia-Selective Activity

Objective: To assess if the compound's cytotoxicity is enhanced under hypoxic conditions.

Procedure:

  • Parallel Cultures: Seed cells in 96-well plates as described in Protocol 2.1. Prepare two identical sets of plates.

  • Normoxic vs. Hypoxic Incubation: Treat both sets of plates with the compound. Place one set in a standard incubator (normoxia: ~21% O₂). Place the second set in a hypoxic chamber or incubator (hypoxia: 1% O₂).

  • Incubation and Assay: Incubate for 48-72 hours. After incubation, perform the MTT assay (Protocol 2.1) on both sets of plates.

  • Data Analysis: Calculate and compare the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ value under hypoxia suggests hypoxia-selective activity.

Overall In Vitro Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of the compound.

Experimental_Workflow cluster_mechanistic Mechanistic Studies start Start: Compound Synthesis/ Procurement screen Cytotoxicity Screening (MTT Assay) Multiple Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis (e.g., p-ERK, Cleaved PARP) ic50->western hypoxia Hypoxia-Selectivity Assay ic50->hypoxia evaluate Data Analysis & Interpretation apoptosis->evaluate western->evaluate hypoxia->evaluate conclusion Conclusion on In Vitro Anticancer Potential evaluate->conclusion

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Application Notes & Protocols: 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole as a Photoaffinity-Based Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Targets with a Precision Photoreactive Probe

In the landscape of chemical biology and drug discovery, the identification of a small molecule's protein targets is a critical step in understanding its mechanism of action and potential therapeutic applications.[1][2] Chemical probes are indispensable tools in this endeavor, providing a means to isolate and identify specific protein-ligand interactions within the complex milieu of the cellular proteome.[3][4] This document provides a detailed guide to the application of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , a novel photoaffinity-based chemical probe, for the unbiased identification of its cellular binding partners.

The design of this probe incorporates a photoreactive 3-nitro-5-(trifluoromethyl)phenyl group. Upon activation with UV light, this moiety forms a highly reactive species that covalently crosslinks with proximal amino acid residues of interacting proteins.[5][6] This irreversible capture allows for the subsequent enrichment and identification of target proteins via mass spectrometry-based proteomic techniques.[7][8] The 4-methyl-1H-imidazole component serves as the specific recognition element, guiding the probe to its cognate binding sites. This application note will detail the theoretical underpinnings, practical protocols, and data analysis workflows for employing this probe in target discovery.

Physicochemical Properties of the Probe

A thorough understanding of the probe's properties is essential for its effective application.

PropertyValueSource
Chemical Formula C11H8F3N3O2
Molecular Weight 287.20 g/mol
CAS Number 916975-92-3
Appearance Solid
Solubility Sparingly in Chloroform, Slightly in Methanol
Storage Temperature 2-8°C

Mechanism of Action: Photoaffinity Labeling

The utility of this compound as a chemical probe is centered on the principle of photoaffinity labeling (PAL).[6] This technique allows for the conversion of a non-covalent protein-ligand interaction into a stable, covalent bond upon photoirradiation.[9]

The general workflow for photoaffinity labeling involves three key stages:

  • Incubation and Binding: The probe is introduced to a biological sample (e.g., cell lysate, intact cells) and allowed to bind to its target protein(s). This interaction is governed by the specific affinity of the imidazole-based scaffold for its binding pocket.

  • Photo-crosslinking: The sample is irradiated with UV light at a specific wavelength. This energy input excites the nitroaromatic group, leading to the formation of a highly reactive nitrene intermediate. This intermediate rapidly and indiscriminately inserts into nearby C-H or N-H bonds of the target protein, forming a covalent crosslink.[5]

  • Target Identification: The now covalently-tagged protein(s) can be enriched and identified using downstream proteomic methods.

Photoaffinity_Labeling_Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Photo-Activation cluster_2 Step 3: Analysis Probe Chemical Probe Proteome Cell Lysate / Intact Cells Probe->Proteome Binding UV UV Irradiation (e.g., 365 nm) Proteome->UV Crosslinking Complex Probe-Target Complex (Covalent) UV->Complex Enrichment Affinity Purification (if probe is biotinylated) Complex->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data Target Protein Identification MS->Data

Caption: Workflow of photoaffinity labeling for target identification.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound for target identification in a cellular context. These protocols assume the availability of a biotinylated version of the probe for affinity purification. If a non-biotinylated probe is used, alternative enrichment strategies or gel-based methods would be required.

Protocol 1: In-situ Photoaffinity Labeling in Live Cells

This protocol describes the labeling of target proteins within intact, cultured cells.

Materials:

  • Cultured mammalian cells

  • This compound (biotinylated version)

  • Competition compound (non-biotinylated probe or a known binder)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • UV crosslinking apparatus (e.g., Stratalinker)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (containing varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-biotin antibody

Procedure:

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Probe Incubation:

    • For the experimental sample, treat cells with the biotinylated probe at a predetermined optimal concentration (e.g., 1-10 µM) in serum-free medium for 1-4 hours.

    • For the competition control, pre-incubate cells with a 50-100 fold excess of the non-biotinylated competitor for 1 hour before adding the biotinylated probe.

    • Include a vehicle control (e.g., DMSO).

  • Photo-crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the culture plates on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells in ice-cold lysis buffer.

    • Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Incubate the clarified lysate with pre-equilibrated streptavidin-agarose beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or proceed with Western blotting using an anti-biotin antibody to confirm successful labeling.

Live_Cell_Labeling_Workflow Start Start: Cultured Cells Incubate Incubate with Biotinylated Probe (+/- Competitor) Start->Incubate Wash1 Wash with PBS Incubate->Wash1 UV_Crosslink UV Irradiation (365 nm) Wash1->UV_Crosslink Lyse Cell Lysis UV_Crosslink->Lyse Clarify Clarify Lysate Lyse->Clarify Enrich Enrich with Streptavidin Beads Clarify->Enrich Wash2 Wash Beads Enrich->Wash2 Elute Elute Proteins Wash2->Elute Analyze SDS-PAGE / Western Blot Elute->Analyze

Caption: Step-by-step workflow for in-situ photoaffinity labeling.

Protocol 2: Proteomic Identification of Target Proteins by LC-MS/MS

This protocol details the preparation of affinity-purified proteins for identification by mass spectrometry.

Materials:

  • Enriched protein samples on streptavidin beads from Protocol 1

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM)

  • Formic acid

  • C18 desalting columns

  • LC-MS/MS instrument

Procedure:

  • On-Bead Digestion:

    • Resuspend the protein-bound streptavidin beads in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea to < 2 M with ammonium bicarbonate buffer.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Cleanup:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the resulting mass spectra against a protein database (e.g., UniProt) using a search algorithm (e.g., Sequest, Mascot).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and vehicle controls.

    • Perform statistical analysis to determine high-confidence candidate binding proteins.

Proteomics_Workflow Start Start: Enriched Protein on Beads Digest On-Bead Tryptic Digestion Start->Digest Cleanup Peptide Desalting (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Search Database Search LCMS->Search Identify Candidate Protein Identification Search->Identify Validate Target Validation Identify->Validate

Caption: Workflow for proteomic analysis of labeled proteins.

Data Interpretation and Target Validation

A successful target identification experiment will yield a list of proteins that are enriched in the presence of the probe. True targets should be significantly depleted in the competition control sample.

Example Data:

Protein IDGene NameFold Enrichment (Probe vs. Vehicle)Fold Enrichment (Probe vs. Competition)p-value
P12345TGT125.422.1< 0.001
Q67890TGT218.215.8< 0.001
R54321NSB12.11.2> 0.05

In this hypothetical example, TGT1 and TGT2 would be considered high-confidence candidate targets due to their significant enrichment and effective competition. NSB1 (Non-Specific Binder 1) shows low enrichment and poor competition, suggesting it is a non-specific interactor.

Target Validation: Following proteomic identification, candidate proteins must be validated through orthogonal methods to confirm a direct and functionally relevant interaction.[10]

  • Western Blotting: Confirm the identity of the labeled protein by performing a Western blot on the enriched sample using an antibody specific to the candidate protein.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the candidate protein upon probe binding.

  • Recombinant Protein Binding Assays: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity between the probe and purified recombinant target protein.

  • Functional Assays: Investigate whether the probe modulates the known biological activity of the candidate protein.

Conclusion

This compound represents a valuable tool for chemical proteomics and target discovery. Its photoreactive nature allows for the covalent capture of interacting proteins, enabling their unambiguous identification.[11] The protocols and workflows detailed in this document provide a comprehensive framework for researchers to employ this probe in their own target identification campaigns. Rigorous experimental design, including the use of appropriate controls, and subsequent validation of candidate interactors are paramount to the successful application of this and other chemical probes in elucidating the molecular mechanisms of small molecules.[12]

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Application Note & In Vivo Protocol: Preclinical Evaluation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the initial in vivo characterization of the novel chemical entity (NCE), 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. As this is a novel compound without published data, this protocol synthesizes established methodologies for evaluating imidazole-based derivatives, which are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. The protocol is designed for researchers in pharmacology, toxicology, and drug development, detailing a phased approach from preliminary safety and pharmacokinetic profiling to a standard efficacy model. All procedures are grounded in the highest ethical standards for animal welfare and are designed to meet the rigorous requirements for preclinical data intended for regulatory submission.[4][5]

Introduction & Scientific Rationale

The subject compound, this compound, belongs to a class of heterocyclic compounds widely explored in medicinal chemistry. The imidazole core is a key pharmacophore in many approved drugs.[2][6] The substitution pattern on the phenyl ring, specifically the presence of a nitro group and a trifluoromethyl group, is significant. Both are strong electron-withdrawing groups that can modulate the compound's pharmacokinetic properties, receptor binding affinity, and metabolic stability.[7] For instance, the trifluoromethyl group is known to enhance potency and selectivity in various drug candidates.[7]

Given these structural features, the compound warrants investigation for several potential therapeutic applications, most notably as an anti-inflammatory or anticancer agent.[1][8] This guide, therefore, outlines a logical, stepwise in vivo workflow to ascertain its preliminary safety, bioavailability, and efficacy in a validated, acute anti-inflammatory model.

Experimental Logic & Phased Approach

The in vivo evaluation of an NCE must be conducted systematically. A premature rush to efficacy studies without understanding the compound's safety and disposition in a biological system can lead to misleading results and unnecessary animal use. Our proposed workflow follows a logical progression designed to build a comprehensive initial profile of the compound.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Extended Safety MTD Protocol 1: Acute Toxicity & Maximum Tolerated Dose (MTD) PK Protocol 2: Pharmacokinetic (PK) Profiling (Single Dose) MTD->PK Determines safe dose for PK studies Efficacy Protocol 3: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) PK->Efficacy Informs dose selection and timing for efficacy Tox Protocol 4: 7-Day Dose Range-Finding Toxicity Efficacy->Tox Provides rationale for repeated dosing levels

Figure 1: Phased workflow for in vivo evaluation of the NCE.

Ethical Considerations & Regulatory Compliance

All in vivo research must be conducted with the utmost respect for animal welfare. Before any experiment, the complete protocol must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[9][10] This protocol is designed around the "3Rs" principles:

  • Replacement: Utilizing in vitro or in silico models where possible before moving to live animals.[9]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[9][10]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[10]

All studies intended for regulatory submission, such as an Investigational New Drug (IND) application, must be conducted in compliance with Good Laboratory Practice (GLP) as defined in 21 CFR Part 58.[5][11]

Phase 1: Foundational Assessment Protocols

Protocol 1: Acute Oral Toxicity & Maximum Tolerated Dose (MTD)

Causality: The MTD study is the essential first step in any in vivo program.[12] Its purpose is to identify the highest dose of the compound that does not cause unacceptable side effects or mortality after a single administration.[12][13] This information is critical for designing all subsequent studies.[12] This protocol is based on the OECD 423 guideline (Acute Toxic Class Method).[14][15]

Methodology:

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females. Animals are acclimatized for at least 7 days.

  • Housing: Standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Vehicle Selection: A critical step is to find a safe vehicle that can solubilize the compound.[12] Start with common vehicles like 0.5% carboxymethylcellulose (CMC) in water, or a solution containing saline, PEG400, and Tween 80. The vehicle must be tested alone as a control group.

  • Dosing Procedure:

    • Animals are fasted overnight (water ad libitum) before dosing.

    • The compound is administered once via oral gavage (PO).

    • Start with a low dose (e.g., 50 mg/kg) in a small group of animals (n=3 per sex).

    • Based on the outcome (survival or death), the dose is escalated or de-escalated in subsequent groups according to the OECD 423 flowchart.

  • Observation Period: Animals are monitored for 14 days.[12]

    • Intensive Monitoring: Observe continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose.

    • Daily Monitoring: Thereafter, observe twice daily for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).[13]

    • Body Weight: Record body weight just before dosing and on days 1, 3, 7, and 14.

  • Endpoint: At day 14, surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible organ abnormalities.

Data Presentation:

Dose Level (mg/kg)SexNMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (Day 14 vs Day 0)Gross Necropsy Findings
Vehicle ControlM/F3/30/3None Observed+5 to 8%No Abnormalities
50M/F3/30/3None Observed+4 to 7%No Abnormalities
300M/F3/30/3Mild, transient lethargy at 2h+3 to 6%No Abnormalities
1000M/F3/31/3Lethargy, piloerection-2 to +2%Pale liver in decedent
2000M/F3/33/3Severe lethargy, ataxiaN/AN/A

Table 1: Example Data Summary for an MTD Study. The MTD would be estimated to be below 1000 mg/kg.

Protocol 2: Single-Dose Pharmacokinetic (PK) Profiling

Causality: A PK study reveals the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[15] Understanding how a compound's concentration changes over time in the bloodstream is essential for designing efficacy studies, as it helps determine the optimal dosing time and frequency needed to achieve therapeutic exposure at the target site.[12]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are often used for initial PK. Some may be surgically fitted with jugular vein catheters for easier blood sampling.

  • Dosing:

    • Administer a single dose of the compound at a level well below the MTD (e.g., 50 mg/kg) via two routes in separate groups of animals:

      • Intravenous (IV): To determine 100% bioavailability parameters.

      • Oral (PO): To assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at specific time points.

    • IV group time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO group time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterDefinitionIV Route (Example)PO Route (Example)
Cmax Maximum plasma concentration1500 ng/mL450 ng/mL
Tmax Time to reach Cmax2 min1 hour
AUC(0-inf) Area under the curve3200 ngh/mL1600 ngh/mL
t1/2 Half-life2.5 hours2.8 hours
CL Clearance15.6 mL/min/kgN/A
Vd Volume of distribution3.5 L/kgN/A
F (%) Oral BioavailabilityN/A50%

Table 2: Key Pharmacokinetic Parameters Derived from a Single-Dose Study. F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Phase 2: Efficacy Evaluation Protocol

Protocol 3: Carrageenan-Induced Paw Edema Model

Causality: This is a classic, highly reproducible model of acute inflammation, widely used for screening potential anti-inflammatory drugs like NSAIDs.[16][17] Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[16] A reduction in paw edema by the test compound indicates potential anti-inflammatory activity.[17][18]

G cluster_0 T_neg1 T = -60 min Administer Compound (PO, IP, or SC) T_0 T = 0 min Inject Carrageenan (Subplantar) T_neg1->T_0 T_1 T = +1 to +5 hr Measure Paw Volume (Plethesmometer) T_0->T_1 T_end T = End Calculate % Inhibition & Analyze Data T_1->T_end

Figure 2: Timeline for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin or Celecoxib (e.g., 10 mg/kg, PO).[17]

    • Group 3 (Test Compound - Low Dose): e.g., 10 mg/kg, PO.

    • Group 4 (Test Compound - Mid Dose): e.g., 30 mg/kg, PO.

    • Group 5 (Test Compound - High Dose): e.g., 100 mg/kg, PO.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (PO) at the designated doses. The timing of administration should be based on the Tmax from the PK study (e.g., 60 minutes before carrageenan injection).

    • At T=0, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Data Presentation:

Treatment Group (Dose, mg/kg)Paw Edema Volume at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Indomethacin (10)0.34 ± 0.0360.0%
Compound X (10)0.72 ± 0.0615.3%
Compound X (30)0.51 ± 0.0440.0%
Compound X (100)0.38 ± 0.0555.3%

Table 3: Example Efficacy Data from the Paw Edema Model.

References

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  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. [Link]

  • Wang, Y., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Nanomedicine, 12, 1947–1957. [Link]

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  • Al-Ostath, A., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 14(2), 1017-1033. [Link]

  • Atta, A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

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  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Heliyon, 9(7), e17849. [Link]

  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). Computational Biology and Chemistry, 92, 107484. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Alternative Animal Models: Advancing 3Rs in Testing. (2024, November 21). InSphero. [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica, 67(4), 1139-1147. [Link]

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). ResearchGate. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel imidazole based compounds. (2025, August 8). ResearchGate. [Link]

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  • Verma, S., & Mr. (2025). The Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. Indian Journal of Chemistry-(IJC), 64(3). [Link]

  • Cheng, W., et al. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as hypoxia-selective EGFR inhibitors. Drug Design, Development and Therapy, 13, 2963–2976. [Link]

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Sources

Developing a screening assay with 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Title: Development of a Cell-Based High-Throughput Screening Assay to Identify Modulators of Hypoxic Cancer Cell Viability Using 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This application note provides a comprehensive guide for developing a robust cell-based high-throughput screening (HTS) assay to evaluate the cytotoxic potential of this compound and other test compounds on cancer cells under hypoxic conditions. The protocol is designed for researchers in drug discovery and oncology seeking to identify novel therapeutic agents targeting the tumor microenvironment. We detail the principles of the assay, step-by-step protocols for assay development and validation, and data analysis, including the calculation of critical performance metrics such as the Z'-factor and IC50 values.

Introduction & Scientific Rationale

Nitroaromatic compounds, including nitroimidazoles, are a class of molecules with diverse biological activities.[1][2] A key feature of many nitroimidazoles is their bioactivation under hypoxic (low oxygen) conditions, a hallmark of the solid tumor microenvironment.[2] This selective activation makes them attractive candidates for the development of targeted cancer therapies. This compound is a nitroimidazole-containing compound[3][4] that serves as a synthetic intermediate for the approved anti-cancer drug Nilotinib.[5][6] While its primary use is in synthesis, its structural similarity to other biologically active nitroimidazoles warrants investigation into its own potential as a modulator of cancer cell viability, particularly in a hypoxic setting.

This guide, therefore, proposes a cell-based assay to screen for such activity. The central hypothesis is that this compound may undergo intracellular reduction of its nitro group under hypoxic conditions, leading to the formation of cytotoxic radical species that induce cell death.

Principle of the Assay:

The assay measures cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The amount of ATP present is directly proportional to the number of metabolically active, viable cells. A decrease in the luminescent signal in the presence of the test compound indicates a reduction in cell viability. By comparing the effects of the compound under normoxic (normal oxygen) and hypoxic conditions, we can assess its hypoxia-selective cytotoxicity.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundLGC StandardsTRC-A614090
HCT116 human colon carcinoma cell lineATCCCCL-247
McCoy's 5A (Modified) MediumATCC30-2007
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DMSO, anhydrous, ≥99.9%Sigma-AldrichD2650
Doxorubicin hydrochloride (Positive Control)Sigma-AldrichD1515
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
384-well solid white, flat-bottom assay platesCorning3570
Hypoxia ChamberBaker RuskinnInvivO2 400

Experimental Workflow & Protocols

General Cell Culture

HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are harvested at 70-80% confluency using Trypsin-EDTA.

Assay Development & Optimization

The development of a robust and reliable assay is an iterative process.[7] The goal is to achieve an assay that is sensitive, accurate, and reproducible.[7][8]

Step 1: Cell Seeding Density Optimization

  • Prepare a serial dilution of HCT116 cells in culture medium, ranging from 500 to 10,000 cells per well in a 384-well plate.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

  • Plot cell number versus luminescence and select a cell density and incubation time that falls within the linear range of the assay. This ensures that the signal is proportional to the number of viable cells.

Step 2: DMSO Tolerance

  • Seed the optimized number of cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of DMSO in culture medium, typically ranging from 0.1% to 2% (v/v).

  • Add the DMSO dilutions to the cells and incubate for the chosen assay duration (e.g., 48 hours).

  • Measure cell viability using CellTiter-Glo®.

  • Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration will be the final vehicle concentration for compound screening. A typical final concentration for HTS is 0.1% DMSO.[9]

Step 3: Hypoxia Incubation Time

  • Seed cells and incubate overnight under normoxic conditions.

  • Place plates in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for varying durations (e.g., 12, 24, 48 hours).

  • Include a known hypoxia-activated pro-drug as a positive control.

  • Measure cell viability to determine the optimal incubation time that allows for the induction of a hypoxic response and potential bioactivation of the test compound without causing excessive cell death due to oxygen deprivation alone.

Screening Protocol

The following protocol is for a 384-well plate format, which is recommended for HTS.[9]

Day 1: Cell Seeding

  • Harvest and count HCT116 cells.

  • Dilute the cells to the optimized seeding density in culture medium.

  • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

  • Leave the outer perimeter wells filled with sterile PBS to minimize edge effects.[10]

  • Incubate the plates at 37°C, 5% CO2 for 18-24 hours.

Day 2: Compound Addition

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the compound stock to create a dose-response curve (e.g., 11 points, 1:3 dilution series).

  • The final compound concentrations should typically range from low nanomolar to high micromolar.

  • Add 10 µL of the diluted compounds to the corresponding wells of the cell plates. The final DMSO concentration should not exceed the predetermined tolerance limit (e.g., 0.1%).

  • Controls:

    • Negative Control (0% Inhibition): Wells with cells treated with vehicle (0.1% DMSO) only.

    • Positive Control (100% Inhibition): Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration, such as 10 µM).

Day 3-4: Incubation

  • Prepare two identical sets of plates.

  • Incubate one set under standard normoxic conditions (37°C, 5% CO2).

  • Incubate the second set under hypoxic conditions (37°C, 1% O2, 5% CO2) for the optimized duration (e.g., 48 hours).

Day 5: Assay Readout

  • Remove plates from both incubators and allow them to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_4 Day 3-4 cluster_day5 Day 5 d1_seed Seed Cells in 384-well Plates d1_incubate Incubate Overnight d1_seed->d1_incubate d2_compound Add Compound Dilutions & Controls d1_incubate->d2_compound d3_normoxia Incubate (Normoxia) d2_compound->d3_normoxia d3_hypoxia Incubate (Hypoxia) d2_compound->d3_hypoxia d5_reagent Add CellTiter-Glo® Reagent d3_normoxia->d5_reagent d3_hypoxia->d5_reagent d5_read Read Luminescence d5_reagent->d5_read G data Raw Luminescence Data Plate Reader Output qc qc data->qc norm Data Normalization % Inhibition Calculation data->norm curve Dose-Response Curve Four-Parameter Logistic Fit norm->curve ic50 IC50 Determination Potency Assessment curve->ic50 hit Hit Identification Hypoxia Selectivity ic50->hit

Sources

Dissolution Protocol for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole: An Application Note for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a compound of interest in drug discovery and development. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document outlines the physicochemical rationale for solvent selection, step-by-step procedures for preparing stock and working solutions, and essential considerations for solution stability and storage. These protocols are designed for researchers in pharmacology, toxicology, and medicinal chemistry, ensuring the reliable application of this compound in a variety of experimental settings.

Introduction: Understanding the Compound

This compound is a complex organic molecule characterized by a substituted phenyl ring attached to a methyl-imidazole group.[1][2][3][4] The presence of a trifluoromethyl group (-CF3) and a nitro group (-NO2) significantly influences its physicochemical properties, suggesting high lipophilicity and limited aqueous solubility. Such characteristics are common in modern drug candidates and necessitate a carefully considered dissolution strategy to avoid precipitation and ensure accurate dosing in biological assays.[5] The nitroimidazole class of compounds, to which this molecule belongs, is of significant interest for its potential therapeutic activities, often linked to the redox potential of the nitro group.[6][7][8][9]

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₁H₈F₃N₃O₂[3]
Molecular Weight271.19 g/mol [3]
AppearanceSolid (predicted)Inferred
Predicted SolubilityPoor in water, soluble in organic solventsInferred from structure

The Cornerstone of Dissolution: Solvent Selection

The selection of an appropriate solvent is the most critical step in preparing this compound for experimental use. Given its predicted hydrophobic nature, direct dissolution in aqueous buffers or cell culture media is not feasible and will likely lead to compound precipitation. Therefore, a two-step dissolution strategy is recommended: first, preparing a high-concentration stock solution in an organic solvent, followed by dilution to a final working concentration in the aqueous experimental medium.

Primary Solvent: Dimethyl Sulfoxide (DMSO)

For the preparation of a primary stock solution, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Expertise & Experience: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds that are poorly soluble in water.[5] It is the industry standard for compound storage and solubilization in high-throughput screening and preclinical research.[5] Our experience with structurally similar nitroimidazole-containing compounds confirms that DMSO is an effective solvent for achieving high-concentration stock solutions.[10]

  • Causality: The trifluoromethyl and nitrophenyl components of the target molecule render it highly lipophilic. DMSO's ability to disrupt intermolecular forces and solvate such molecules makes it an ideal starting point.

  • Trustworthiness: Using a high-purity, anhydrous grade of DMSO is crucial to prevent the introduction of water, which could lower the solubility of the compound in the stock solution and potentially lead to degradation over time.

Secondary Dilution and Co-solvents

When diluting the DMSO stock solution into an aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture medium), precipitation can still occur if the compound's solubility limit is exceeded.

  • Expertise & Experience: It is imperative to maintain the final DMSO concentration in the experimental medium at a low, non-toxic level, typically below 0.5% for in vitro cell-based assays and not exceeding 2% for in vivo studies, though this must be empirically determined for each cell line or animal model.[10][11] If precipitation is observed upon dilution, further lowering the stock concentration in DMSO before dilution may be necessary.[12]

  • Causality: The rapid change in solvent polarity from DMSO to an aqueous environment can cause the hydrophobic compound to crash out of solution.

  • Authoritative Grounding: Should precipitation persist even with optimized dilution from a DMSO stock, the use of co-solvents such as PEG400, glycerol, or Tween 80 in the final working solution can help maintain solubility.[11]

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution of this compound.

Preparation of a 10 mM DMSO Stock Solution

This protocol is designed to create a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight (271.19 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 271.19 g/mol * (1000 mg / 1 g) = 2.71 mg

  • Weigh the compound: Accurately weigh 2.71 mg of the compound and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]

Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into a final aqueous medium.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Sterile aqueous medium (e.g., cell culture medium, PBS)

  • Sterile dilution tubes

Procedure:

  • Determine final concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For a final concentration of 10 µM in a final volume of 1 mL, with a final DMSO concentration of 0.1%:

    • Add 999 µL of the aqueous medium to a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the medium.

    • Immediately vortex the solution gently but thoroughly to ensure rapid and uniform mixing.

  • Direct Dilution (for lower concentrations): If lower final concentrations are needed, it may be possible to dilute the stock solution directly. However, always add the DMSO stock to the aqueous medium and mix immediately. Never add the aqueous medium to the DMSO stock.

  • Control Group: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the aqueous medium without the compound.[11][13]

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving the target compound.

DissolutionWorkflow Workflow for Dissolving this compound start Start: Compound Powder weigh Weigh Compound (e.g., 2.71 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution dilute Dilute Stock in Aqueous Medium stock_solution->dilute check_precipitate Precipitation? dilute->check_precipitate working_solution Final Working Solution check_precipitate->working_solution No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes end Experiment working_solution->end lower_conc Lower Stock Concentration troubleshoot->lower_conc use_cosolvent Use Co-solvent (e.g., PEG400) troubleshoot->use_cosolvent

Caption: Decision workflow for dissolving the compound.

Stability and Storage Considerations

  • Light Sensitivity: Nitroaromatic compounds can be susceptible to photodegradation.[14] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the DMSO stock solution, as this can lead to compound degradation and inaccurate concentrations. Aliquoting into single-use volumes is the best practice.[11]

  • Long-Term Storage: For long-term storage, solutions in DMSO should be kept at -80°C. Under these conditions, the solution is expected to be stable for at least six months. Powdered compound should be stored at -20°C for up to three years.[11] The stability of working solutions in aqueous media is generally much lower, and these should be prepared fresh for each experiment.[13][15]

Conclusion

The successful use of this compound in experimental research hinges on its proper dissolution. The protocols and considerations outlined in this application note provide a robust framework for preparing this compound for both in vitro and in vivo studies. By understanding the compound's physicochemical properties and adhering to a systematic dissolution procedure centered on the use of DMSO as a primary solvent, researchers can ensure the integrity and reproducibility of their experimental results.

References

  • New Journal of Chemistry. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. [Link]

  • precisionFDA. This compound. [Link]

  • PharmaCompass. 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. [Link]

  • PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]

  • CAS Common Chemistry. 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • ResearchGate. Fig. 1 Structures of nitroimidazole compounds investigated.... [Link]

  • ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
  • NIH. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]

  • PubMed. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. [Link]

  • MDPI. Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. [Link]

  • ResearchGate. Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review | Request PDF. [Link]

  • PubMed. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The methodology encompasses a streamlined sample preparation protocol using solid-phase extraction, optimized chromatographic separation, and sensitive detection via tandem mass spectrometry. All validation parameters, including linearity, accuracy, precision, and stability, are defined in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3]

Introduction

This compound is a substituted imidazole derivative.[4][5][6] Compounds within this class are of significant interest in pharmaceutical development, often serving as intermediates in the synthesis of active pharmaceutical ingredients.[7] Accurate quantification of such small molecules in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary challenge in bioanalysis is achieving high sensitivity and selectivity to distinguish the analyte from endogenous matrix components.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled specificity and low detection limits.[9][10] This note provides a comprehensive, step-by-step protocol that addresses common bioanalytical challenges, such as the matrix effect and analyte stability, ensuring the generation of reliable and reproducible data for regulatory submissions and research applications.[11]

Overall Analytical Workflow

The bioanalytical process follows a logical sequence from sample receipt to final data reporting. The workflow is designed to ensure sample integrity, maximize analyte recovery, and achieve precise quantification.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Plasma Sample Collection (K2EDTA anticoagulant) SampleStorage Storage at -80°C SampleCollection->SampleStorage Immediate Freezing SampleThawing Sample Thawing & Spiking (Analyte & Internal Standard) SampleStorage->SampleThawing SamplePrep Sample Preparation (Solid-Phase Extraction) SampleThawing->SamplePrep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Report Generation Quantification->Report

Figure 1: General workflow for the quantification of the target analyte in plasma.

Materials and Reagents

  • Analyte: this compound (Purity >98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D3-labeled) is highly recommended to compensate for matrix effects and variability in extraction. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Solvents: Acetonitrile, Methanol (LC-MS Grade)

  • Reagents: Formic Acid (Optima™ LC/MS Grade), Ammonium Acetate (≥99.0%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2EDTA anticoagulant)

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Waters Oasis MCX, 30 mg, 1 cc)

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water. This solution is used for spiking all samples except for double blanks.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is chosen over simpler methods like protein precipitation to achieve a cleaner final extract.[12][13] This minimizes ion suppression in the MS source, leading to better sensitivity and reproducibility.[8] A mixed-mode cation exchange mechanism is selected based on the basicity of the imidazole moiety.

SPE_Protocol cluster_spe SPE Cartridge Steps Start Start: 100 µL Plasma Sample Spike Add 10 µL IS Working Solution (100 ng/mL) Start->Spike Pretreat Add 400 µL 4% H3PO4 in Water Vortex to mix Spike->Pretreat Condition Condition: 1 mL Methanol Pretreat->Condition Equilibrate Equilibrate: 1 mL 4% H3PO4 Condition->Equilibrate Step 1 Load Load: Pre-treated Sample Equilibrate->Load Step 2 Wash1 Wash 1: 1 mL 0.1% Formic Acid in Water Load->Wash1 Step 3 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Step 4 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Step 5 Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A:B (90:10) Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The method is optimized for a standard triple quadrupole mass spectrometer. The parameters provided below serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC System Standard UHPLC/HPLC SystemProvides reproducible retention times and peak shapes.
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmC18 chemistry provides good retention for moderately polar compounds. The small particle size allows for high resolution and speed.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
LC Gradient See Table 2A gradient is used to elute the analyte with a good peak shape while washing out more retained matrix components.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Electrospray Ionization (ESI), Positive ModeThe imidazole ring is readily protonated, making positive ESI highly effective.[9]
MRM Transitions Analyte: 272.2 -> 226.2, IS: (e.g.) 275.2 -> 229.2The precursor ion is [M+H]+. The product ion (226.2) corresponds to a plausible loss of NO2 (46 Da). These must be empirically determined.
Source Temp. 550 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.

Table 1: Optimized LC-MS/MS Parameters.

Table 2: LC Gradient Profile

Time (min) Flow Rate (mL/min) %A %B
0.00 0.4 90.0 10.0
0.50 0.4 90.0 10.0
2.50 0.4 5.0 95.0
3.50 0.4 5.0 95.0
3.60 0.4 90.0 10.0

| 4.50 | 0.4 | 90.0 | 10.0 |

Bioanalytical Method Validation

The method must be validated to ensure its performance is acceptable for its intended purpose.[2] The validation should be conducted according to established regulatory guidelines.[1][14]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity Analysis of ≥6 blank plasma sources to check for interferences at the analyte and IS retention times.No significant interference peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range A calibration curve of ≥6 non-zero standards analyzed with a 1/x² weighted linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at LLOQ, Low, Mid, and High concentrations in ≥5 replicates over ≥3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal; Precision (%CV) ≤20%.
Matrix Effect Analyte response in post-extraction spiked blank plasma is compared to the response in a neat solution.The IS-normalized matrix factor CV across different lots should be ≤15%.
Recovery Analyte response in pre-extraction spiked samples is compared to that in post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Analyte stability in plasma is assessed under various conditions: Freeze/Thaw, Short-Term (Bench-Top), Long-Term, and Post-Preparative.Mean concentration of stability samples should be within ±15% of nominal concentration.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound in human plasma. The detailed procedures for sample preparation and instrument operation, combined with a rigorous validation framework, ensure the generation of high-quality data suitable for supporting pharmaceutical development and regulatory submissions. This method can be readily implemented in a bioanalytical laboratory with standard LC-MS/MS instrumentation.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • He, X., et al. (2014). Centrifugal blood sample preparation for metabolite derivatization and analysis by solid matrix laser desorption/ionization mass. DORAS | DCU Research Repository. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • PharmaCompass. (n.d.). 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. [Link]

  • Lin, L. Z., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Abadi, A. H., et al. (2005). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Chromatography B. [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most common challenges in the N-arylation of 4-methylimidazole. Several factors can contribute to this issue, from suboptimal reaction conditions to catalyst inhibition.

Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from the choice of coupling method, reaction parameters, and the purity of starting materials. The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. Let's break down the potential causes and solutions for each approach.

Approach A: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 1-fluoro-3-nitro-5-(trifluoromethyl)benzene and 4-methyl-1H-imidazole is a common SNAr route.[1] The electron-withdrawing nitro and trifluoromethyl groups activate the aryl fluoride towards nucleophilic attack by the imidazole.

Potential Causes for Low Yield:

  • Insufficient Base Strength: A moderately strong to mild base is crucial to deprotonate the 4-methylimidazole, generating the nucleophilic imidazolide anion.[1] Weak bases may not facilitate this deprotonation effectively.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophile.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of starting materials or products.[1]

Optimization Strategies:

ParameterRecommendationRationale
Base Use moderately strong to mild bases like K₂CO₃ or NaHCO₃.[1]These bases are effective at deprotonating 4-methylimidazole without causing unwanted side reactions.
Solvent High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP) are suitable.[1]These solvents facilitate the dissolution of reactants and promote the SNAr mechanism.
Temperature Maintain a reaction temperature between 75-100 °C.[1]This temperature range provides a good balance between reaction rate and stability of the reactants and products.
Approach B: Metal-Catalyzed Cross-Coupling

Palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are powerful alternatives.[2][3] These methods offer broader substrate scope but require careful optimization of the catalytic system.

Potential Causes for Low Yield:

  • Catalyst Inhibition: Imidazoles can act as ligands and inhibit the formation of the active catalytic species, particularly in palladium-catalyzed reactions.[4][5]

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An inappropriate ligand can lead to poor catalytic activity.

  • Base and Solvent Incompatibility: The choice of base and solvent must be compatible with the catalytic system.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst System For Palladium-catalyzed reactions, consider pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and ligand in the solvent before adding the imidazole.[4][5] For Copper-catalyzed reactions, Cu(I) salts like CuI or CuBr are often effective, sometimes with the aid of a ligand like a 1,2-diamine or a phenanthroline derivative.[6][7]Pre-activation prevents the imidazole from interfering with the formation of the active Pd(0)-ligand complex.[4][5] In copper catalysis, ligands can enhance the solubility and reactivity of the copper salt.
Ligand For Palladium , biaryl phosphine ligands are often used.[4] For Copper , 4,7-dimethoxy-1,10-phenanthroline has been shown to be efficient for N-arylation of imidazoles.[7]The right ligand is critical for the efficiency of the catalytic cycle.
Base Stronger bases like Cs₂CO₃ or K₃PO₄ are often required for these cross-coupling reactions.[6]These bases are necessary to deprotonate the imidazole and facilitate the transmetalation step.
Solvent Aprotic solvents like toluene, dioxane, or DMF are commonly used.The solvent must be compatible with the catalyst, ligand, and base.

Experimental Workflow for Catalyst Pre-activation (Palladium-Catalyzed)

G A 1. Add Pd₂(dba)₃ and Ligand to Solvent B 2. Heat the Mixture (e.g., 120°C for 3 min) A->B Forms active Pd(0)-ligand complex C 3. Cool to Reaction Temperature B->C D 4. Add 4-Methylimidazole, Aryl Halide, and Base C->D Initiates catalytic cycle E 5. Run Reaction to Completion D->E

Caption: Catalyst pre-activation workflow for Buchwald-Hartwig amination.

Issue 2: Formation of Regioisomers

Due to the tautomeric nature of 4-methylimidazole, N-arylation can potentially occur at either the N1 or N3 position, leading to a mixture of regioisomers.

Question: I am observing the formation of an undesired regioisomer in my reaction. How can I improve the regioselectivity for the N1-arylated product?

Answer:

Achieving high regioselectivity is a known challenge in the N-arylation of unsymmetrical imidazoles.[5] The formation of the N1 versus the N3 isomer is influenced by steric and electronic factors.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the aryl group to the adjacent N3 position. This generally favors N1 arylation.

  • Reaction Conditions: The choice of catalyst, ligand, and solvent can significantly impact the regioselectivity.

Strategies to Enhance N1-Selectivity:

  • Palladium Catalysis with Specific Ligands: Certain palladium-ligand systems have demonstrated excellent N1-selectivity in the arylation of 4-substituted imidazoles.[4] The use of bulky biarylphosphine ligands can enhance steric hindrance around the palladium center, favoring reaction at the less hindered N1 position.

  • Copper-Catalyzed Reactions: While some copper-catalyzed systems can produce mixtures of regioisomers, careful selection of ligands and reaction conditions can improve selectivity. Steric interactions between the 4-substituent and the ortho-substituents on the aryl halide can disfavor N3-arylation.[7]

  • SNAr Reactions: In SNAr reactions, the regioselectivity is often governed by the relative stability of the intermediate Meisenheimer complexes, which can be influenced by the solvent.

G cluster_0 4-Methylimidazole Tautomers cluster_1 Arylation Products 4-Methyl-1H-imidazole 4-Methyl-1H-imidazole 5-Methyl-1H-imidazole 5-Methyl-1H-imidazole 4-Methyl-1H-imidazole->5-Methyl-1H-imidazole tautomerization N1-Arylated Product (Desired) N1-Arylated Product (Desired) 4-Methyl-1H-imidazole->N1-Arylated Product (Desired) Arylation at N1 N3-Arylated Product (Undesired) N3-Arylated Product (Undesired) 5-Methyl-1H-imidazole->N3-Arylated Product (Undesired) Arylation at N3

Caption: Tautomerization and potential arylation pathways of 4-methylimidazole.

Issue 3: Difficulty in Product Purification

The final product may be difficult to purify due to the presence of unreacted starting materials, byproducts, or residual catalyst.

Question: My crude product is difficult to purify. What are the common impurities and how can I remove them?

Answer:

Effective purification is key to obtaining the target compound with high purity. Common impurities include unreacted 4-methylimidazole, the aryl halide, and catalyst residues.

Purification Strategies:

  • Column Chromatography: This is a standard method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as ethyl acetate and heptane, can be an effective purification method.[1]

  • Acid-Base Extraction: An aqueous workup with a dilute acid can help remove unreacted basic starting materials like 4-methylimidazole. Subsequent washing with brine and drying of the organic layer is recommended.

  • Filtration through a Plug of Silica: For removing baseline impurities and some catalyst residues, filtering the crude product through a short plug of silica gel can be a quick and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the aryl component: a fluoride, chloride, bromide, or iodide?

A1: The choice of aryl halide depends on the synthetic route. For SNAr reactions, aryl fluorides are often the most reactive due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack. For metal-catalyzed cross-coupling reactions like Buchwald-Hartwig or Ullmann, the reactivity generally follows the trend I > Br > Cl > F. Aryl bromides and iodides are commonly used.[6][7] However, recent advances in ligand development have enabled the efficient use of more cost-effective aryl chlorides.[8]

Q2: Can I use a different base than the ones recommended?

A2: While other bases can be used, their effectiveness will depend on the specific reaction conditions. For SNAr, the base must be strong enough to deprotonate 4-methylimidazole but not so strong as to cause side reactions. For metal-catalyzed reactions, the base plays a role in the catalytic cycle, and its choice can significantly impact the reaction rate and yield. It is recommended to start with the literature-reported bases and then screen others if optimization is needed.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative analysis of the reaction conversion.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed. The solvents used (DMF, NMP, etc.) can be harmful, so work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The palladium and copper catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]

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Technical Support Center: Crystallization of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this resource offers in-depth, scientifically grounded advice to overcome common challenges in obtaining high-quality crystals of this compound.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure suggests:

  • Aromatic Systems: The presence of both imidazole and a substituted phenyl ring allows for π-π stacking interactions.

  • Polar Groups: The nitro group (-NO2) and the imidazole ring introduce significant polarity and potential for dipole-dipole interactions.

  • Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • Limited Hydrogen Bond Donors: The molecule itself lacks strong hydrogen bond donors.

  • Fluorine Content: The trifluoromethyl group (-CF3) can lead to unique solid-state packing effects.

This combination of features can make crystallization challenging, potentially leading to the formation of oils, amorphous solids, or multiple crystal forms (polymorphs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the supersaturation is too high or the temperature is above the compound's melting point in the chosen solvent system.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Slower Evaporation: Cover the vial with a cap that has a small pinhole to slow down the rate of solvent evaporation.

    • Gradual Cooling: If using cooling crystallization, decrease the temperature more slowly. A programmable thermostat can be beneficial.

    • Solvent/Anti-Solvent Method: Add the anti-solvent at a much slower rate, allowing for localized saturation and nucleation.

  • Lower the Temperature: If the oiling out persists, the solubility of the oil phase may be too high at the current temperature. Try performing the crystallization at a lower temperature.

  • Change the Solvent System:

    • The current solvent may be too good a solvent for your compound. Choose a solvent in which the compound has slightly lower solubility.

    • Consider a solvent system that encourages specific interactions. For instance, a solvent that can hydrogen bond with the nitro group might modulate solubility favorably.

Experimental Protocol: Solvent Screening for Crystallization

A systematic solvent screening is the most effective way to address oiling out and other crystallization issues.

Solvent Class Examples Rationale
Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateSolubilizes through dipole-dipole interactions.
Aprotic Non-Polar Toluene, Heptane, DichloromethaneSolubilizes through van der Waals forces.

Workflow for Solvent Screening:

Caption: Troubleshooting workflow for oiling out.

Q2: I'm getting an amorphous precipitate instead of crystals. How can I promote crystallinity?

Amorphous solids lack the long-range order of a crystalline material. This often results from rapid precipitation where molecules do not have sufficient time to arrange themselves into an ordered lattice.

Troubleshooting Steps:

  • Decrease the Rate of Supersaturation: This is the most critical factor. The slower the system approaches supersaturation, the more time molecules have to form an ordered crystal lattice.

    • Vapor Diffusion: This technique provides a very slow and controlled method for changing solvent composition.

      Experimental Protocol: Hanging Drop Vapor Diffusion

      • Dissolve your compound in a suitable solvent (the "drop solution").

      • Place a larger volume of a miscible anti-solvent (the "reservoir solution") in the well of a crystallization plate.

      • Pipette a small drop (1-5 µL) of your compound solution onto a siliconized glass coverslip.

      • Invert the coverslip and seal the reservoir well.

      • Over time, the anti-solvent vapor will diffuse into the drop, slowly increasing the supersaturation and promoting crystal growth.

  • Introduce Seed Crystals: If you have previously obtained even a tiny amount of crystalline material, use it to seed a new crystallization experiment. The seed crystal provides a template for further growth.

  • Use a Polymer Heteronucleant: In some cases, adding a small amount of a specific polymer can induce nucleation.

Q3: I have crystals, but they are very small or needle-like. How can I grow larger, single crystals suitable for X-ray diffraction?

Small or needle-like crystals are often indicative of rapid nucleation and growth. To obtain larger crystals, you need to favor crystal growth over nucleation.

Troubleshooting Steps:

  • Optimize the Solvent System: A solvent system where the compound has moderate solubility is ideal. If solubility is too high, nucleation is difficult. If it's too low, growth will be stunted.

  • Precise Temperature Control:

    • Slow Cooling: A very slow cooling rate (e.g., 0.1°C per hour) can significantly increase crystal size.

    • Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can encourage the growth of a few large crystals.

  • Reduce Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals. Ensure your starting material is of high purity. Recrystallization or chromatography may be necessary.

Workflow for Crystal Size Optimization:

Caption: Decision tree for optimizing crystal size.

Q4: My crystallization seems to be producing different crystal forms (polymorphs). How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties (solubility, stability, etc.).

Identifying Polymorphism:

  • Microscopy: Different polymorphs often have distinct crystal habits (shapes).

  • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit solid-state phase transitions.

Controlling Polymorphism:

  • Solvent Choice: The solvent can have a significant impact on which polymorph is favored. A systematic screen of solvents is recommended.

  • Temperature: The temperature of crystallization can determine the thermodynamically stable form versus a kinetically favored form.

  • Seeding: Seeding with a specific polymorph can ensure the growth of that same form.

References

  • Bergfors, T. (2003). Seeds to Crystals. Journal of Structural Biology, 142(1), 66-76. Available at: [Link]

  • LUSTENBERG, P. G., et al. (2020). Heterogeneous Nucleation of Organic Crystals on Polymer Surfaces. Crystal Growth & Design, 20(10), 6465-6482. Available at: [Link]

  • Blagden, N., & de Matas, M. (2003). Crystal engineering and polymorphism. Advanced Drug Delivery Reviews, 55(5), 617-620. Available at: [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Available at: [Link]

Optimizing reaction conditions for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a key intermediate in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven optimization strategies to ensure the success of your synthesis.

I. Reaction Overview and Core Principles

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type cross-coupling reaction. The choice of pathway often depends on the nature of the aryl halide. Given the electron-deficient nature of the 3-nitro-5-(trifluoromethyl)phenyl ring, both approaches are viable.

  • SNAr Pathway : This pathway is facilitated by the strong electron-withdrawing nitro and trifluoromethyl groups, which activate the aryl ring for nucleophilic attack by 4-methylimidazole. This method is often simpler, avoiding the need for a metal catalyst, but may require higher temperatures.

  • Ullmann Condensation (Copper-Catalyzed N-Arylation) : This is a robust and widely adopted method for forming C-N bonds between aryl halides and N-heterocycles.[1][2] Modern iterations of the Ullmann reaction utilize catalytic amounts of a copper source (e.g., CuI, Cu₂O) in conjunction with a ligand to facilitate the reaction under milder conditions than the harsh, stoichiometric copper methods of the past.[2][3][4]

Due to its versatility and generally milder conditions, this guide will focus primarily on optimizing the copper-catalyzed Ullmann-type reaction, while also addressing potential issues in the SNAr approach.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

FAQ 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow

troubleshooting_workflow_1 start Low/No Conversion reagents Verify Reagent Quality & Stoichiometry start->reagents First Check catalyst Catalyst/Ligand Inactivation? reagents->catalyst If Reagents OK conditions Sub-optimal Reaction Conditions? catalyst->conditions If Catalyst OK base Incorrect Base Choice or Insufficient Amount? conditions->base If Conditions OK solution Implement Corrective Actions base->solution Address Issue

Caption: Initial troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

A. Reagent and Solvent Quality:

  • Question: Could my reagents be the problem?

  • Answer: Absolutely. Ensure that 4-methylimidazole is pure and the aryl halide (e.g., 1-fluoro-3-nitro-5-(trifluoromethyl)benzene or the corresponding bromo/iodo derivative) has not degraded. Solvents like DMF, DMSO, or NMP must be anhydrous, as water can inhibit the reaction.

B. Catalyst System (for Ullmann Reaction):

  • Question: I'm using a copper catalyst, but nothing is happening. Why?

  • Answer: The activity of the copper catalyst is paramount.

    • Copper Source: Copper(I) salts like CuI are generally more active than Cu(II) salts. If using a Cu(II) source, the reaction may have a longer induction period as it is reduced in situ to the active Cu(I) species.

    • Ligand Choice: The ligand is critical for stabilizing the copper catalyst and facilitating the cross-coupling.[1][3] For N-arylation of imidazoles, common ligand classes include phenanthrolines, amino acids, and diamines.[1][5] 4,7-Dimethoxy-1,10-phenanthroline has been shown to be highly effective for this type of transformation.[1][5] If your chosen ligand is not performing, consider screening others.

    • Catalyst Loading: While catalytic, insufficient loading can lead to a stalled reaction. A typical starting point is 5-10 mol% of the copper salt and 10-20 mol% of the ligand. For less reactive aryl halides (e.g., bromides), higher catalyst loading may be necessary.[1]

C. Reaction Conditions: Temperature and Time:

  • Question: Is my reaction temperature correct?

  • Answer: This is a critical parameter.

    • For SNAr , temperatures can range from 70-130 °C.[6]

    • For copper-catalyzed reactions , modern ligand systems allow for milder conditions, often in the 80-120 °C range.[3][5] If you observe no reaction at a lower temperature, incrementally increase it by 10-15 °C. Monitor for potential decomposition of starting materials or product. Reaction times can vary from a few hours to 48 hours.[1]

D. The Role of the Base:

  • Question: Does the choice of base really matter?

  • Answer: Yes, the base is crucial for deprotonating the imidazole N-H, making it a more potent nucleophile.

    • Strength and Solubility: Inorganic bases like Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃) are commonly used. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[1] In some cases, a soluble organic base like tetraethylammonium carbonate has been shown to be effective.[7]

    • Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of the base relative to the 4-methylimidazole.

Optimization Table for Low Conversion:

ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Catalyst (Cu) CuI (5 mol%)CuI (10 mol%)Cu₂O (5 mol%)Increase catalyst loading for less reactive substrates.
Ligand 1,10-Phenanthroline (10 mol%)4,7-Dimethoxy-1,10-phenanthroline (15 mol%)8-Hydroxyquinoline (15 mol%)Ligand choice significantly impacts reaction efficiency and scope.[1][7]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ offers better solubility and is often more effective.[1]
Solvent DMFDMSONMP or ButyronitrileHigher boiling point solvents can facilitate reaction; butyronitrile is easier to remove.[1]
Temperature 110 °C120 °C130 °CHigher temperatures can overcome activation energy barriers, but monitor for degradation.
FAQ 2: I am getting a significant amount of side products. How can I improve the selectivity?

Side product formation can complicate purification and lower yields.

Common Side Products and Solutions:

  • Regioisomer Formation (N¹ vs. N³ Arylation):

    • Problem: 4-methylimidazole is an unsymmetrical heterocycle, and arylation can occur at either nitrogen, leading to two regioisomers.

    • Explanation: The formation of the two isomers is often governed by sterics. The desired 1-aryl-4-methylimidazole is generally favored as it is sterically less hindered than the 1-aryl-5-methylimidazole isomer.[1]

    • Solution: While copper-catalyzed reactions can sometimes yield mixtures, palladium-catalyzed Buchwald-Hartwig amination has been shown to provide excellent N¹ selectivity for unsymmetrical imidazoles.[8] If regioselectivity is a persistent issue with copper catalysis, exploring a Pd-based system with a biaryl phosphine ligand (e.g., tBuBrettPhos) could be a viable alternative.[5][8]

  • Hydrolysis of Trifluoromethyl Group:

    • Problem: Under harsh basic conditions and elevated temperatures, the -CF₃ group can be susceptible to hydrolysis.

    • Solution: Use the mildest effective base (e.g., K₂CO₃ instead of stronger bases) and the lowest possible reaction temperature. Minimize reaction time once the starting material is consumed.

  • Reduction of the Nitro Group:

    • Problem: If using certain reducing agents during workup or purification, or if certain impurities are present, the nitro group can be prematurely reduced.

    • Solution: Ensure all reagents are pure. During workup, avoid acidic conditions with metals that could facilitate reduction. The planned reduction of the nitro group to form the corresponding aniline is a subsequent synthetic step and should be well-controlled.[6]

FAQ 3: The purification of my product is challenging. What are the best practices?

A. Workup Procedure:

  • Standard Protocol: After the reaction is complete, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water to remove the bulk of the solvent (e.g., DMF, DMSO) and inorganic salts. Brine washes can help break up emulsions.

  • Troubleshooting: If the product has some water solubility, back-extract the aqueous layers with the organic solvent.

B. Chromatography:

  • Method: Flash column chromatography on silica gel is the most common method for purification.

  • Solvent System: A gradient of ethyl acetate in hexanes or heptanes is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity.

  • Co-eluting Impurities: If the starting aryl halide is co-eluting with the product, ensure the reaction has gone to completion. If regioisomers are present and difficult to separate, optimizing the reaction for selectivity is the best approach.

C. Recrystallization:

  • Feasibility: If a relatively pure solid is obtained after chromatography, recrystallization can be an excellent final purification step.

  • Solvent Screening: A common solvent system for this type of molecule is ethyl acetate/heptane or ethanol/water.[6] Dissolve the solid in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature and slowly add the anti-solvent (e.g., heptane) until turbidity is observed. Allow to cool slowly to promote crystal formation.

III. Experimental Protocols

Optimized Copper-Catalyzed N-Arylation Protocol

This protocol is a starting point based on established literature for similar transformations.[1][3][5]

protocol_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, 4-MeIm, Base) setup->reagents catalyst 3. Add Catalyst System (CuI, Ligand, Solvent) reagents->catalyst reaction 4. Heat and Stir (110-120 °C, 12-24h) catalyst->reaction workup 5. Workup (Cool, Dilute, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for copper-catalyzed N-arylation.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add CuI (0.05 mmol, 5 mol%) and 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Cesium Carbonate (2.0 mmol, 2.0 eq), 4-methylimidazole (1.2 mmol, 1.2 eq), and the aryl halide (e.g., 1-bromo-3-nitro-5-(trifluoromethyl)benzene, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DMF or butyronitrile (3-5 mL).

  • Reaction: Place the vessel in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. References

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Ma, D., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Science of Synthesis. [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]

  • Varma, R. S., & Kumar, D. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(17), 6973–6976. [Link]

  • Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. CA2833394C.

  • Anderson, K. W., & Buchwald, S. L. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 48(27), 4974–4977. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent aqueous solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles and validated experimental strategies to ensure the integrity and success of your research.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a structurally complex molecule with several functional groups that contribute to its poor aqueous solubility. A fundamental understanding of its chemical nature is the first step in devising an effective solubilization strategy.

  • Aromatic System and Trifluoromethyl Group: The presence of a phenyl ring and a trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule. This high lipophilicity, which can be estimated by a high LogP value, favors partitioning into non-polar environments over aqueous media.

  • Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group, which can influence the electron density of the aromatic system and contribute to the molecule's overall polarity. However, aromatic nitro compounds are generally sparingly soluble or insoluble in water.[1][2]

  • Imidazole Ring: The imidazole ring contains two nitrogen atoms. One of these nitrogens has a lone pair of electrons and can act as a weak base, capable of being protonated in acidic conditions. The estimated pKa of the imidazole ring in this molecule is likely to be lower than that of unsubstituted imidazole (around 7) due to the electron-withdrawing effects of the nitro and trifluoromethyl groups on the attached phenyl ring. This basic character is a key handle we can use to manipulate solubility.

Section 1: Foundational Characterization - Knowing Your Compound

Before attempting any solubility enhancement, it is critical to establish a baseline understanding of the compound's physicochemical properties.

FAQ 1: Where do I start? I have the solid compound and need to get it into an aqueous buffer for my assay.

The first step is to determine the thermodynamic equilibrium solubility of the compound in your specific aqueous buffer. The shake-flask method is the gold-standard for this purpose.[1][3]

Experimental Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, ensure low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable validated analytical method for the compound.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of your aqueous buffer. An excess is confirmed by visually observing undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Workflow for Initial Solubility Assessment

start Start: Solid Compound protocol1 Protocol 1: Shake-Flask Solubility Determination start->protocol1 hplc HPLC Analysis protocol1->hplc result Equilibrium Solubility Value (e.g., in µg/mL or µM) hplc->result decision Is solubility sufficient for the experiment? result->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Proceed to Solubility Enhancement Strategies decision->troubleshoot No

Caption: Workflow for determining baseline solubility and deciding on next steps.

Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement

If the baseline solubility is insufficient for your experimental needs, several strategies can be employed.

Strategy 1: pH Modification

Principle: As a weak base, this compound can be protonated at a pH below its pKa, forming a more soluble salt.

FAQ 2: How do I know if pH modification will work for my compound?

You need to determine the pKa of the compound. While an experimental determination is most accurate, we can estimate that the imidazole moiety will have a pKa in the acidic range (likely between 3 and 5) due to the strong electron-withdrawing groups. Therefore, lowering the pH of your aqueous solution should increase solubility.

Experimental Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of the compound.

Materials:

  • A stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

  • Spectrophotometer or HPLC for quantification.

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create a dilution series of the compound in each of the different pH buffers. It is crucial to keep the final concentration of DMSO low (typically <1%) to minimize its co-solvent effects.

  • Equilibrate the solutions for a set period (e.g., 2 hours) at a constant temperature.

  • Observe for precipitation. A visual inspection or measurement of turbidity can provide a quick assessment.

  • Quantify the soluble fraction after filtration or centrifugation using HPLC.

  • Plot solubility versus pH to identify the optimal pH range for your experiments.

Data Presentation: Expected Solubility Profile with pH Adjustment

pH of Aqueous BufferExpected Relative SolubilityRationale
2.0HighCompound is likely fully protonated and in its salt form.
4.0Moderate to HighNear the estimated pKa, a significant portion is protonated.
6.0LowAbove the estimated pKa, the compound is predominantly in its neutral, less soluble form.
7.4Very LowSignificantly above the estimated pKa, solubility is at its minimum.
Strategy 2: Utilization of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

FAQ 3: Which co-solvent should I use, and at what concentration?

Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG). The choice depends on the tolerance of your experimental system (e.g., cell-based assays are sensitive to solvent toxicity). A screening of several co-solvents at different concentrations is recommended.

Experimental Protocol 3: Co-solvent Solubility Screening

Objective: To identify an effective co-solvent and its optimal concentration for solubilizing the compound.

Methodology:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v of DMSO in your aqueous buffer).

  • Add an excess of the solid compound to each co-solvent/buffer mixture.

  • Follow the Shake-Flask Method (Protocol 1) for equilibration and quantification for each co-solvent concentration.

  • Plot solubility versus co-solvent concentration to determine the relationship and select the lowest effective concentration to minimize potential toxicity or interference with your assay.

Decision-Making Workflow for Co-solvent Selection

Caption: A systematic approach to selecting a suitable co-solvent system.

Strategy 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like the compound , forming a water-soluble inclusion complex.[4][5]

FAQ 4: How do I know if cyclodextrins will work and which one to choose?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[4] A phase solubility study is the standard method to determine if an inclusion complex is formed and to what extent it improves solubility.

Experimental Protocol 4: Phase Solubility Study with HP-β-CD

Objective: To evaluate the effect of HP-β-CD on the aqueous solubility of the compound.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your chosen buffer.

  • Add an excess of the solid compound to each HP-β-CD solution.

  • Follow the Shake-Flask Method (Protocol 1) for equilibration and quantification for each concentration.

  • Plot the concentration of the dissolved compound versus the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration is indicative of the formation of a soluble 1:1 inclusion complex.

Section 3: General Troubleshooting and FAQs

Q5: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue with "kinetic solubility" assays.[3][6] The compound is likely exceeding its thermodynamic solubility in the final aqueous solution.

  • Troubleshooting:

    • Lower the initial stock concentration in DMSO.

    • Increase the final volume of the aqueous buffer to achieve a lower final compound concentration.

    • Incorporate a low percentage of a co-solvent or cyclodextrin into your final aqueous buffer.

Q6: Can I combine these solubility enhancement techniques?

Yes, a combination of approaches is often effective. For example, you can use a co-solvent in a pH-adjusted buffer. However, be mindful of potential interactions and the increasing complexity of your system.

Q7: Are there any other advanced techniques I can consider?

For more challenging cases, techniques such as the formulation of solid dispersions or nano-suspensions can be explored.[7] These typically require specialized equipment and formulation expertise.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • CHEM-GUIDE. Physical properties of nitro compounds. Available from: [Link]

  • MDPI. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Journal of Pharmaceutical Research International. Cyclodextrins: Concept to applications, regulatory issues and challenges. Available from: [Link]

  • ResearchGate. Benefits and Limitations of Using Cyclodextrins in Drug Formulations. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • The American Journal of Pharmaceutics. The Use of Cyclodextrins in Pharmaceutical Formulations. Available from: [Link]

  • Bio-protocol. pKa Determination. Available from: [Link]

  • National Center for Biotechnology Information. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available from: [Link]

Sources

Identification and removal of impurities in 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in identifying and removing impurities during this critical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-3-nitro-5-(trifluoromethyl)benzene and 4-methylimidazole may not have gone to completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for a sufficient duration at the optimal temperature (typically 75-100°C in a solvent like N,N-dimethylformamide).[1]

  • Suboptimal Base: The choice and amount of base are crucial for the deprotonation of 4-methylimidazole, activating it as a nucleophile.

    • Solution: Moderately strong to mild bases like potassium carbonate or sodium bicarbonate are preferred.[1] Ensure the base is anhydrous and used in a slight excess.

  • Moisture in Reaction: The presence of water can hydrolyze the starting material or interfere with the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH and using an appropriate organic solvent. For purification, careful column chromatography or recrystallization is necessary to minimize losses.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

Identification and Removal:

  • 1-fluoro-3-nitro-5-(trifluoromethyl)benzene: This starting material is less polar than the product.

    • Identification: It will have a higher Rf value on a TLC plate (e.g., using a hexane/ethyl acetate solvent system) and an earlier retention time in reverse-phase HPLC.

    • Removal: Careful column chromatography on silica gel is effective. A gradient elution starting with a less polar solvent system (e.g., higher percentage of hexane) will elute the starting material first.[2]

  • 4-methylimidazole: This starting material is more polar and basic.

    • Identification: It will have a lower Rf value on TLC and may streak due to its basicity.

    • Removal: An acidic wash (e.g., with dilute HCl) during the work-up will protonate the imidazole, making it water-soluble and easily removable in the aqueous phase.[3] Alternatively, it can be separated by column chromatography, though tailing might be an issue.

Problem 3: An Unexpected Peak is Observed in the HPLC/GC-MS Analysis

Investigating Potential Side Products:

The primary reaction is a nucleophilic aromatic substitution. However, side reactions can lead to isomeric impurities or other byproducts.

  • Isomeric Impurity (Positional Isomer): It's possible for the imidazole to react at a different position on the aromatic ring, although the directing effects of the nitro and trifluoromethyl groups make the desired product the major one.

    • Identification: Mass spectrometry will show the same mass-to-charge ratio (m/z) as the desired product. The retention time in chromatography will be slightly different. NMR spectroscopy will be crucial to distinguish between isomers by analyzing the coupling patterns of the aromatic protons.

    • Removal: Isomers can be challenging to separate. High-resolution column chromatography with an optimized solvent system or preparative HPLC may be necessary. Recrystallization from a suitable solvent system can also be effective if the solubility of the isomers is sufficiently different.[3]

  • Products of Side Reactions with the Solvent: In certain solvents and at high temperatures, side reactions can occur.

    • Identification: The mass of the impurity will likely correspond to the product plus a fragment of the solvent molecule.

    • Solution: If this is suspected, changing the reaction solvent to a more inert one, such as N,N-dimethylacetamide or 1-methyl-2-pyrrolidinone, is recommended.[1]

Problem 4: Tailing of the Product Peak During Column Chromatography

Addressing Analyte-Stationary Phase Interactions:

  • Cause: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[3]

  • Solutions:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine into the mobile phase can neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[3]

    • Use a Different Stationary Phase: Switching to a less acidic stationary phase, such as neutral or basic alumina, can mitigate the strong interaction and improve peak shape.[3]

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-3-nitro-5-(trifluoromethyl)benzene and 4-methylimidazole. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a mild base like potassium carbonate.[1] The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack.[4][5]

Q2: What are the most common impurities I should expect?

A2: The most common impurities include unreacted starting materials (1-fluoro-3-nitro-5-(trifluoromethyl)benzene and 4-methylimidazole) and potentially a small amount of the regioisomeric product.

Q3: Which analytical techniques are best for identifying and quantifying impurities?

A3: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product and any impurities.[6][7] A reversed-phase C18 or C8 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and provides valuable mass information for structure elucidation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

Q4: What is the most effective method for purifying the crude product?

A4: The choice of purification method depends on the impurity profile and the desired final purity.

  • Column Chromatography: This is a versatile technique for removing both more and less polar impurities.[2] Silica gel is a common stationary phase, and a solvent system such as ethyl acetate/hexane can be used.

  • Recrystallization: For final polishing to achieve high purity, recrystallization is an excellent method.[3][9] A suitable solvent system might involve dissolving the crude product in a hot solvent like ethyl acetate and then adding a co-solvent like heptane to induce crystallization upon cooling.[1]

  • Acid-Base Extraction: This is particularly useful for removing unreacted 4-methylimidazole. By washing the organic solution of the crude product with a dilute acid, the basic imidazole is protonated and extracted into the aqueous phase.[3]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical methods should be used:

  • Purity: HPLC is the preferred method for determining purity, typically expressed as a percentage of the main peak area.

  • Identity: The structure should be confirmed by NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry. The obtained data should be compared with literature values or reference standards.

Visualizing the Workflow
General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Base, Solvent, Heat Crude Product Crude Product Reaction->Crude Product Work-up Work-up Crude Product->Work-up Extraction Chromatography Chromatography Work-up->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Analytical Techniques Analytical Techniques Pure Product->Analytical Techniques HPLC, NMR, MS

Caption: A typical workflow from synthesis to purification and analysis.

Impurity Identification Decision Tree

Impurity Detected Impurity Detected Same Mass as Product? Same Mass as Product? Impurity Detected->Same Mass as Product? Isomer Isomer Same Mass as Product?->Isomer Yes Different Mass? Different Mass? Same Mass as Product?->Different Mass? No Check NMR Check NMR Isomer->Check NMR Unreacted Starting Material Unreacted Starting Material Different Mass?->Unreacted Starting Material Yes Side Product Side Product Different Mass?->Side Product No Check MS Check MS Unreacted Starting Material->Check MS Side Product->Check MS

Caption: A decision tree for impurity identification.

Quantitative Data Summary
Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Column Chromatography >95%60-90%Good for complex mixtures; can be time-consuming.[3]
Recrystallization >99%50-85%Excellent for final polishing; requires a suitable solvent.[3]
Acid-Base Extraction >90%70-95%Effective for removing basic impurities like 4-methylimidazole.[3]
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis

This protocol is a starting point and may require optimization for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or 300 nm).[6][7]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare standard solutions of the product to create a calibration curve. Determine the concentration of the product and impurities in your sample by comparing their peak areas to the calibration curve.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when hot, it is a poor solvent. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents.
  • Rapid separation of nitroaromatic compounds by solvating gas chromatography - PubMed.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • US3915982A - Imidazole derivatives and process for their preparation - Google Patents.
  • This compound methanesulfonate - Fluorochem.
  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN.
  • This compound - precisionFDA.
  • 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole - LGC Standards.
  • Imidazole quantification by LC determination - Wiley Analytical Science.
  • Recrystallizing imidazole : r/chemistry - Reddit.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Imidazole, Recrystallized - GoldBio.
  • 1H-IMidazole, 4-Methyl-1-[3-nitro-5-(trifluoroMethyl)phenyl] - ChemicalBook.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate.
  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters - DTIC.
  • 1H-IMidazole, 4-Methyl-1-[3-nitro-5-(trifluoroMethyl)phenyl] - ChemicalBook.
  • 1H-IMidazole, 4-Methyl-1-[3-nitro-5-(trifluoroMethyl)phenyl] - ChemicalBook.
  • This compound - Echemi.
  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.
  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts | Analytical Chemistry - ACS Publications.
  • Imidazole as leaving group in aromatic nucleophilic substitution reactions - ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Request PDF - ResearchGate.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
  • Preparation of 4,5-nitroimidazole - ResearchGate.

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Stability of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound (CAS 916975-92-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this key synthetic intermediate. Our goal is to help you anticipate potential challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

The unique structure of this molecule, featuring a 4-methylimidazole ring linked to a phenyl ring substituted with both a nitro group and a trifluoromethyl group, dictates its specific stability profile. The trifluoromethyl group generally confers high thermal and metabolic stability[1][2][3], while the nitroaromatic system is a chromophore that can be susceptible to photodegradation and chemical reduction[4][5]. This guide addresses the practical implications of this chemical dichotomy.

Troubleshooting Guide: Experimental Observations & Solutions

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My analytical results are inconsistent, and I'm observing a progressive loss of the parent compound in my samples over the course of an experiment. What is the likely cause?

A1: The most probable cause is photodegradation. The 3-nitro-5-(trifluoromethyl)phenyl moiety makes the compound highly susceptible to degradation upon exposure to light, particularly in the UV and near-UV spectrum (300-400 nm)[4]. Nitroaromatic compounds are known to undergo photochemical reactions, which can lead to the loss of the nitro group or other structural changes, resulting in decreased purity and inconsistent assay results[4][6].

Expert Insight: This is not simple discoloration; it is a chemical transformation that can significantly impact the outcome of quantitative assays, kinetic studies, or synthetic reactions. The rate of degradation can be surprisingly rapid, even under ambient laboratory lighting over several hours.

Troubleshooting Protocol: Photostability Assessment

This protocol is a streamlined approach based on ICH Q1B guidelines to quickly determine if photodegradation is affecting your experiment[7].

  • Preparation: Prepare two identical sets of solutions of the compound in your experimental solvent.

  • Sample Division:

    • "Light-Exposed" Set: Transfer solutions to clear glass or quartz vials.

    • "Dark Control" Set: Transfer solutions to identical vials that are fully wrapped in aluminum foil or use amber vials to protect them from light.

  • Exposure: Place both sets of vials side-by-side in the typical location of your experiment (e.g., on the lab bench, in a plate reader).

  • Analysis: Analyze a sample from both the "Light-Exposed" and "Dark Control" sets at an initial time point (T=0) and then at subsequent time points (e.g., T=2h, 4h, 8h, 24h) using a stability-indicating method like HPLC-UV.

  • Evaluation: Compare the chromatograms. A significant decrease in the main peak area and/or the appearance of new peaks in the "Light-Exposed" samples relative to the stable "Dark Control" samples confirms photolability.

G cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis (HPLC) cluster_eval Evaluation prep Prepare Identical Solutions light Light-Exposed Sample (Clear Vial) prep->light Divide Samples dark Dark Control (Amber/Wrapped Vial) prep->dark Divide Samples t0 Analyze at T=0 light->t0 dark->t0 tx Analyze at T=X hours t0->tx compare Compare Results tx->compare outcome1 Photodegradation Confirmed compare->outcome1 Significant Difference outcome2 Compound is Photostable compare->outcome2 No Difference

Caption: Workflow for assessing compound photostability.

Preventative Measures:

  • Always use amber glass vials for storing stock solutions and preparing samples.

  • Minimize exposure to ambient light. If possible, work under yellow or red lighting, which lacks the higher energy wavelengths that initiate photodegradation.

  • For sensitive, long-duration experiments, consider covering plate readers, autosamplers, and reaction vessels with light-blocking material.

Q2: I am seeing unexpected peaks in my chromatogram, especially when using methanol-based mobile phases or after heating my sample. Is the compound reacting with my analytical system?

A2: Yes, this is possible. The stability of nitroaromatic compounds can be sensitive to both solvent composition and temperature. While the trifluoromethyl group adds overall robustness[1][2], the nitro group can be a site of reactivity.

  • Solvent-Mediated Degradation: Studies on other nitroaromatic specialty compounds have shown pronounced decomposition in certain reversed-phase HPLC solvent systems, particularly those involving acetonitrile or acetone mixtures. Methanol/water systems were found to be more inert for some, but not all, nitroaromatics[8]. The slightly acidic nature of the imidazole ring (predicted pKa ~5.34[9]) means that pH changes in buffered mobile phases could also affect stability.

  • Thermal Degradation: The compound is synthesized at temperatures between 110-130°C, indicating good short-term stability at these temperatures[10][11]. However, prolonged exposure to heat or the high temperatures of a GC inlet port could initiate decomposition. The primary thermal degradation pathways for similar compounds involve C-NO2 bond cleavage or nitro-nitrite isomerization[12].

Expert Insight: Degradation on an analytical column or in an injector port can be mistaken for a complex sample matrix. Always run a pure standard under the same conditions to confirm that the method itself is not causing degradation.

Parameter Potential Issue Recommendation Causality
Temperature Degradation from prolonged heating or high GC inlet temperatures.Use the lowest feasible temperature for analysis. For GC, consider derivatization or use a lower inlet temperature with a slower ramp.The C-NO2 bond is often the weakest bond and susceptible to thermal homolysis[12].
Solvents Nucleophilic attack or other solvent-mediated degradation.Screen mobile phases. Start with methanol/water or acetonitrile/water with 0.1% formic acid. Avoid reactive solvents like acetone in sample prep[8].Electron-deficient aromatic rings are susceptible to nucleophilic attack, which can be facilitated by certain solvents or pH conditions.
pH Degradation under strongly acidic or basic conditions.Maintain mobile phase pH between 3 and 7. The imidazole ring's properties are pH-dependent.Extreme pH can catalyze hydrolysis or other reactions on the imidazole or nitro-substituted phenyl ring.
Q3: I am trying to run a reaction using a reducing agent (e.g., H₂, Pd/C; NaBH₄) and my starting material is rapidly consumed, but I am not getting my desired product. What is happening?

A3: You are almost certainly reducing the nitro group. The nitro group on the aromatic ring is highly susceptible to reduction. This reaction is, in fact, a key synthetic step to produce the corresponding amine, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which is another important building block[11].

Expert Insight: This reactivity is predictable and synthetically useful, but it can be a major interference if another part of the molecule is the intended target of reduction. Standard reducing conditions will preferentially target the nitro group.

Common Reducing Agents and Their Effect:

  • Catalytic Hydrogenation (H₂, Pd/C, PtO₂): This is the standard method for converting an aromatic nitro group to an amine. It is highly efficient and will proceed rapidly[11].

  • Metal Hydrides (NaBH₄, LiAlH₄): While typically used for carbonyls, these can reduce nitro groups under certain conditions, often with lower efficiency or requiring harsher conditions than catalytic hydrogenation.

  • Dissolving Metal Reductions (Sn/HCl, Fe/HCl): Classic methods for nitro group reduction that will readily convert the compound to its aniline derivative.

If your synthesis requires the nitro group to remain intact, you must use protecting group strategies or choose reagents that are selective for other functional groups and inert towards the nitro group.

G start This compound (Starting Material) reagent + [H₂, Pd/C] start->reagent product 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (Aniline Product) reagent->product

Caption: Preferential reduction of the nitro group.

Frequently Asked Questions (FAQs)

  • What are the recommended storage and handling conditions?

    • Storage: Store at 2-8°C, protected from light[9]. Long-term storage should be in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidative degradation.

    • Handling: Handle in a well-ventilated area. For weighing and solution preparation, minimize exposure to bright, direct light. Use amber vials and light-blocking tubes for all solutions.

  • What is the solubility of this compound?

    • It is sparingly soluble in chloroform and slightly soluble in methanol[9]. It has very low aqueous solubility (predicted to be ~15 mg/L at 25°C)[9]. For stock solutions, DMSO or DMF are commonly used. When diluting a DMSO stock into an aqueous buffer, be mindful of potential precipitation if the final DMSO concentration is too low.

  • What are the expected degradation products I should look for?

    • From Photodegradation: The primary products would likely involve modification or cleavage of the C-NO₂ bond. You may observe products corresponding to the loss of NO₂ or the formation of nitrophenols if hydrolysis occurs[4].

    • From Chemical Reduction: The primary and most common product will be 3-amino-5-(4-methyl-1H-imidazol-1-yl)benzonitrile[11].

  • How can I confirm the purity and identity of my material?

    • Standard analytical techniques are suitable. ¹H and ¹³C NMR will confirm the structure, mass spectrometry will confirm the molecular weight (271.2 g/mol )[13][14], and HPLC with a photodiode array (PDA) detector is the best method for assessing purity and identifying potential impurities or degradants.

References

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) . ACS Omega. Available at: [Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) . PMC, NIH. Available at: [Link]

  • Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole . PrepChem.com. Available at: [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures . Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole . MDPI. Available at: [Link]

  • This compound . precisionFDA. Available at: [Link]

  • 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl] . PharmaCompass.com. Available at: [Link]

  • Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking . PMC, NIH. Available at: [Link]

  • 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole . CAS Common Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE . TSI Journals. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . ICH. Available at: [Link]

  • Additional nitro group enhances stability in TATNB energetic compound . ResearchGate. Available at: [Link]

  • 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole . Pharmaffiliates. Available at: [Link]

  • Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems . PubMed. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method . ScienceDirect. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds . ResearchGate. Available at: [Link]

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Technical Support Center: Refining the Purification of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (Product No. 916975-92-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate. As a key building block in pharmaceutical research, notably for the synthesis of kinase inhibitors like Nilotinib, achieving high purity is paramount.[1] This guide is structured to address challenges logically, from understanding the compound's fundamental properties to refining advanced purification protocols.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the core properties of the target compound and the common impurities that can complicate purification. A solid understanding of these fundamentals is the first step in effective troubleshooting.

FAQ 1.1: What are the key physicochemical properties I should be aware of before starting purification?

Understanding the compound's properties is crucial for selecting an appropriate purification strategy.

  • Appearance: Typically a beige or brown solid.[2] A significant deviation in color may indicate substantial impurities.

  • Solubility: It is sparingly soluble in chloroform and slightly soluble in methanol.[3] Patent literature demonstrates its solubility in hot ethyl acetate, with heptane acting as an effective anti-solvent for crystallization.[4]

  • pKa: The predicted pKa is approximately 5.34, indicating the imidazole ring is weakly basic.[3] This is important for chromatography, as the compound can interact with the weakly acidic surface of standard silica gel.

  • Thermal Stability: While generally stable, prolonged heating, especially in the presence of strong acids or bases, should be avoided to prevent degradation. It is typically stored at 2-8°C.[3]

FAQ 1.2: What are the most likely impurities in my crude sample?

Impurities typically arise from the synthetic route. The most common synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 4-methylimidazole and 1-fluoro-3-nitro-5-(trifluoromethyl)benzene.[4]

Potential Impurities:

  • Unreacted Starting Materials:

    • 4-methylimidazole

    • 1-fluoro-3-nitro-5-(trifluoromethyl)benzene

  • Regioisomer:

    • 5-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This is a common side product where the phenyl ring attaches to the other nitrogen of the imidazole. It often has very similar chromatographic behavior to the desired product, making it difficult to separate.[2]

  • Solvent Residues:

    • High-boiling point solvents used in the reaction, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][4]

Section 2: Troubleshooting Recrystallization

Recrystallization is the preferred method for purifying this compound on a large scale due to its efficiency and cost-effectiveness. However, several issues can arise.

FAQ 2.1: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[5] This is detrimental to purification as impurities are often trapped in the oil.

Causality & Solution:

  • Cause: The solution is likely supersaturated at a temperature where the compound's solubility is still very high, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the "good" solvent (e.g., ethyl acetate) to reduce the saturation level.[5]

    • Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring to prevent rapid heat loss.[5]

    • If using a solvent/anti-solvent system (like ethyl acetate/heptane), ensure the anti-solvent is added very slowly at an elevated temperature until persistent cloudiness is observed, then add a drop or two of the good solvent to clarify before cooling.[6]

FAQ 2.2: Crystal formation is not occurring, even after the solution has cooled. How can I induce crystallization?

A supersaturated solution may require a nucleation event to initiate crystal growth.[7]

Causality & Solution:

  • Cause: The solution lacks a nucleation site, or there is too much solvent, preventing the solution from reaching supersaturation.

  • Troubleshooting Steps:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure product to the solution.[8] This provides a template for crystal growth.

    • Reduce Solvent: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[5]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[9]

FAQ 2.3: My final product is still colored (yellow/brown). How can I obtain a purer, off-white solid?

Color is often due to high-molecular-weight, polar impurities or degradation products.

Causality & Solution:

  • Cause: Highly conjugated or oxidized impurities are present that co-crystallize or are adsorbed onto the crystal surface.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated carbon (1-2% by weight). Swirl for a few minutes to allow the carbon to adsorb the colored impurities.[10]

    • Hot Filtration: Perform a gravity filtration of the hot solution to remove the carbon before allowing it to cool. This step is critical to prevent premature crystallization.[6]

    • Caution: Using too much activated carbon can significantly reduce your yield, as it can also adsorb the desired product.[5]

Section 3: Troubleshooting Column Chromatography

For high-purity requirements or for separating stubborn impurities like regioisomers, column chromatography is the method of choice.[10]

FAQ 3.1: What is a good starting solvent system (eluent) for silica gel chromatography?

The polarity of the target molecule, with its electron-rich imidazole ring and electron-deficient trifluoromethyl-nitro-phenyl moiety, requires a moderately polar eluent.

Recommended Eluent Systems: A gradient or isocratic system using a mixture of a non-polar and a polar solvent is effective.

  • Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. The target compound will likely elute in the 4:1 to 2:1 range.

  • Dichloromethane/Methanol: For more polar impurities, a DCM/MeOH system can be used. Start with 100% DCM and slowly add methanol up to 5%. A patent suggests an ethyl acetate/methanol (95:5) system can also be effective.[4]

Table 1: Eluent Selection Guide
Solvent SystemPolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumExcellent for general purification and separating less polar impurities. A gradient elution is highly recommended.
Dichloromethane / MethanolMedium to HighUseful if the compound is poorly soluble in Hexane/EtOAc or to elute more polar impurities.
Ethyl Acetate / TriethylamineMedium (Basic)Adding a small amount of triethylamine (0.1-1%) can prevent streaking by neutralizing acidic sites on the silica gel.[10]
FAQ 3.2: My compound is streaking or "tailing" on the TLC plate and column. What is causing this?

Streaking is often caused by interactions with the stationary phase or overloading the column.[10]

Causality & Solution:

  • Cause 1: Acidic Silica: The imidazole nitrogen can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing.

    • Solution: Deactivate the silica by adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent mixture (typically 0.1-1%). This will cap the acidic sites and lead to sharper peaks.[10]

  • Cause 2: Overloading: Too much sample has been loaded onto the TLC plate or column.

    • Solution: Use a more dilute sample for TLC spotting. For column chromatography, a general rule is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Cause 3: Poor Solubility: The compound may be crashing out of the eluent on the column.

    • Solution: Switch to a solvent system in which the compound has better solubility.

Section 4: Standardized Protocols & Workflows

Adhering to a validated protocol is key to reproducibility. Below are step-by-step guides for the most common purification techniques.

Protocol 1: Recrystallization from Ethyl Acetate / Heptane

This protocol is adapted from patent literature and is effective for removing non-polar and some polar impurities.[4]

  • Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of ethyl acetate (e.g., 10-15 mL) and heat the mixture to reflux with stirring until all the solid dissolves. Add more ethyl acetate dropwise if necessary to achieve full dissolution, but avoid using a large excess.[7]

  • Optional Decolorization: If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to reflux for 5 minutes.[10]

  • Optional Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • While the ethyl acetate solution is hot, slowly add heptane dropwise until a persistent cloudiness appears, indicating the solution is saturated.

  • Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.[7]

  • Dry the crystals under vacuum to obtain the purified product.

Workflow Diagram: Purification Strategy

This diagram outlines a logical workflow for deciding on the best purification approach for your crude sample.

Purification_Workflow start Crude Product tlc Analyze by TLC (e.g., 3:1 Hexane:EtOAc) start->tlc decision1 Is there a major spot with minor, well-separated impurities? tlc->decision1 recrystallize Attempt Direct Recrystallization (Protocol 1) decision1->recrystallize  Yes decision2 Are impurities complex, streaking, or close to product Rf? decision1->decision2  No final_purity Assess Purity (TLC, MP, NMR) recrystallize->final_purity chromatography Perform Flash Column Chromatography combine_fractions Combine pure fractions and evaporate solvent chromatography->combine_fractions decision2->recrystallize  No (Simple impurity profile) decision2->chromatography  Yes combine_fractions->final_purity If sufficiently pure recrystallize_post_column Recrystallize from EtOAc/Heptane combine_fractions->recrystallize_post_column For highest purity final_product Pure Product final_purity->final_product recrystallize_post_column->final_purity

Caption: A decision workflow for purifying the target compound.

References

  • BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

Technical Support Center: Synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this specific N-arylation reaction. The information provided herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via nucleophilic aromatic substitution (SNAr) and observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this SNAr reaction is a frequent issue stemming from several factors, primarily related to reaction conditions and the nature of the reactants. The aryl halide, 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] However, the nucleophilicity of 4-methyl-1H-imidazole and the reaction environment are critical for success.

Potential Causes & Solutions:

  • Insufficient Base Strength or Inadequate Deprotonation: 4-Methyl-1H-imidazole requires deprotonation to form the more nucleophilic imidazolide anion. If the base is too weak or used in stoichiometric insufficiency, the concentration of the active nucleophile will be low.

    • Troubleshooting Steps:

      • Base Selection: While moderately strong to mild bases like potassium carbonate (K₂CO₃) can be used, stronger bases are often more effective.[2] Consider using sodium hydride (NaH) to ensure complete deprotonation of the imidazole.

      • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting 4-methyl-1H-imidazole. If a significant amount remains unreacted, it's an indicator of incomplete deprotonation.

      • Solvent Choice: Ensure the solvent is anhydrous, especially when using reactive bases like NaH. Protic impurities will quench the base and the imidazolide anion.

  • Suboptimal Reaction Temperature: SNAr reactions, even with activated substrates, often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting Steps:

      • Temperature Optimization: The reaction is typically conducted at temperatures ranging from 70-130°C.[2] If you are running the reaction at the lower end of this range, incrementally increase the temperature (e.g., in 10°C intervals) and monitor the progress.

      • Solvent Boiling Point: Ensure your chosen solvent has a boiling point that can accommodate the required reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP) are suitable choices.[2]

  • Competing Side Reactions: At elevated temperatures, side reactions can become more prominent, consuming starting materials and reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

      • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times at high temperatures can lead to decomposition of both starting materials and the product.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH ensures complete deprotonation; K₂CO₃ is a milder, safer alternative.[2]
Solvent Anhydrous DMF, DMAc, or NMPHigh-boiling polar aprotic solvents facilitate the reaction.[2]
Temperature 75-100°COptimal range to promote the reaction without significant decomposition.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions.
Problem 2: Formation of Regioisomeric Impurities

Question: My reaction is producing the desired 4-methyl product, but I am also observing a significant amount of the 5-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole regioisomer, which is difficult to separate. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of the 5-methyl regioisomer is a known complication arising from the tautomerism of 4-methyl-1H-imidazole. The proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms in equilibrium. While the 4-methyl tautomer is generally more stable, the 5-methyl tautomer is also present and can react with the aryl halide.

Controlling Regioselectivity:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A highly effective strategy to achieve complete N1-selectivity is to employ a palladium-catalyzed Buchwald-Hartwig amination.[3][4] This method has been shown to be highly regioselective for the N-arylation of unsymmetrical imidazoles.[4]

    • Expert Insight: The success of this method often relies on the pre-activation of the palladium catalyst and ligand before the introduction of the imidazole, as imidazoles can inhibit the formation of the active catalytic species.[4]

    G cluster_0 Buchwald-Hartwig N-Arylation Workflow A Pd₂(dba)₃ + Ligand (L1) B Pre-activation (Heat in Solvent) A->B Inert Atmosphere C Active Pd(0)-Ligand Complex B->C F N1-Selective C-N Coupling C->F D 4-Methyl-1H-imidazole + 1-Bromo-3-nitro-5-(trifluoromethyl)benzene D->F E Base (e.g., NaOtBu) E->F G Product F->G High Regioselectivity

    Buchwald-Hartwig workflow for regioselective N-arylation.
  • Ullmann Condensation: While traditionally requiring harsh conditions, modern Ullmann-type reactions using copper catalysts with appropriate ligands can also offer good regioselectivity under milder conditions.[5][6] The choice of ligand is crucial in directing the arylation to the desired nitrogen.

Problem 3: Difficult Purification

Question: I have successfully synthesized the product, but I am facing challenges in purifying it from unreacted starting materials and byproducts. What are the recommended purification strategies?

Answer:

Purification of this compound can indeed be challenging due to the similar polarities of the product and certain impurities.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.[7] This step helps to remove water-soluble inorganic salts and highly polar solvents like DMF.

  • Solvent Extraction: If the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual impurities.

  • Column Chromatography: This is often the most effective method for final purification.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in heptane or hexane is commonly used. A typical starting point is a low percentage of ethyl acetate, gradually increasing the polarity to elute the product. For instance, a gradient of 5% to 50% ethyl acetate in heptane can be effective.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.

    • Solvent System: A mixture of ethyl acetate and heptane has been reported to be effective.[2] The crude product is dissolved in a minimal amount of hot ethyl acetate, and heptane is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this synthesis?

A1: The trifluoromethyl (-CF₃) group, along with the nitro group, plays a crucial role as a strong electron-withdrawing group.[8] This electronic effect significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[1] Its presence increases the lipophilicity of the final molecule, a property often desirable in drug candidates.[1]

Q2: Can I use a different aryl halide, such as 1-bromo- or 1-chloro-3-nitro-5-(trifluoromethyl)benzene?

A2: Yes, but the reaction conditions will likely need to be adjusted. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I. Therefore, if you use a bromo or chloro derivative, you will likely need to switch to a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (palladium-catalyzed) or an Ullmann condensation (copper-catalyzed), as these are more suitable for less activated aryl halides.[3][5]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Handling of Reagents:

    • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous solvent.

    • Organic Solvents (DMF, NMP): These are high-boiling solvents and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: Reactions at elevated temperatures should be carefully monitored to prevent runaway reactions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound. The melting point of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole is reported to be 119-120°C.[7]

III. Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from established procedures.[2][7]

  • To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.05 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane).

G cluster_1 S-N-Ar Protocol Flow start Start deprotonation Deprotonation: 4-Methylimidazole + NaH in DMF start->deprotonation addition Addition of Aryl Fluoride deprotonation->addition heating Heat to 80-100°C addition->heating workup Aqueous Workup heating->workup purification Purification workup->purification end Final Product purification->end

Flowchart for the SNAr synthesis protocol.

IV. References

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au.

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. [Link]

  • Visible-Light-Induced Radical Trifluoromethylation/Cyclization of N-Arylacrylamides with Trifluoromethyl Phenyl Sulfone. ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Ullmann condensation. chemeurope.com. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

  • Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. PrepChem.com. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Trifluoromethylation of Arylsilanes with (phen)CuCF3. PMC. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • This compound. precisionFDA. [Link]

  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. NIH. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

Sources

Minimizing off-target effects of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed for drug development professionals and researchers to provide in-depth, field-proven insights into the effective use of this compound, with a primary focus on understanding and mitigating off-target effects. Our goal is to equip you with the knowledge to ensure your experimental outcomes are both accurate and reproducible.

Introduction: Navigating Specificity

This compound is a small molecule inhibitor under investigation for its potential to modulate inflammatory pathways. Its structure suggests a primary mechanism of action involving the inhibition of Caspase-1 , a key enzyme in the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system which, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via Caspase-1, leading to inflammation and a form of programmed cell death known as pyroptosis.[2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the proposed primary mechanism of action for this compound?

The compound is hypothesized to be a direct inhibitor of Caspase-1. Caspase-1 is a cysteine protease that functions as the effector enzyme of the inflammasome complex. By binding to Caspase-1, the inhibitor is intended to block the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms, thereby dampening the inflammatory response.[6] The efficacy of inhibition should be validated using a direct enzymatic assay.[7]

NLRP3_Pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Inflammatory Response PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation (Priming Signal 1) TLR4->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NLRP3 NFkB->Pro_IL1B upregulates transcription NLRP3_Signal2 Activation Signal 2 (K+ Efflux, ROS, etc.) NLRP3_complex NLRP3 Inflammasome Assembly NLRP3_Signal2->NLRP3_complex Casp1 Active Caspase-1 NLRP3_complex->Casp1 activates via proximity Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_complex recruited to IL1B Mature IL-1β / IL-18 Casp1->IL1B cleaves pro-forms to Pyroptosis Pyroptosis Casp1->Pyroptosis induces Inhibitor 4-Methyl-1-(3-nitro-5- (trifluoromethyl)phenyl)-1H-imidazole Inhibitor->Casp1 INHIBITS Inflammation Inflammation IL1B->Inflammation

Caption: Hypothesized mechanism targeting Caspase-1 within the NLRP3 pathway.

Q2: What are the most probable sources of off-target effects for this class of nitroimidazole-based compounds?

Off-target effects can arise from several properties of the molecule:

  • Kinase Inhibition: The molecule's structure shares features with some kinase inhibitors. Many kinases have ATP-binding pockets that can promiscuously bind small molecules, leading to unintended inhibition of signaling pathways crucial for cell health and proliferation.[5]

  • Caspase Family Cross-Reactivity: The active sites of caspases share structural similarities. While the compound is designed for Caspase-1, it may inhibit other caspases (e.g., apoptotic caspases -3, -7, or other inflammatory caspases -4, -5), leading to unintended biological consequences like apoptosis.[8]

  • Reductive Metabolism: The nitroimidazole moiety can be reduced within the cell, particularly under hypoxic conditions, to form reactive intermediates.[] These intermediates can covalently modify DNA and proteins, causing genotoxicity and general cellular stress.[10]

  • General Cytotoxicity: The trifluoromethyl and nitro functional groups can contribute to non-specific cytotoxicity by disrupting mitochondrial function or generating reactive oxygen species (ROS).

Q3: How should I properly handle, dissolve, and store the compound?

  • Handling: Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.

  • Solvent Selection: The compound is poorly soluble in aqueous media. For stock solutions, use anhydrous DMSO. For final experimental concentrations, dilute the DMSO stock in your cell culture medium or assay buffer. Crucially, ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v) , as higher concentrations can be cytotoxic and act as a confounding variable. Always run a vehicle control (medium/buffer with the same final DMSO concentration) in parallel.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What is a recommended starting concentration range for initial experiments?

The optimal concentration is highly dependent on the assay type. The following table provides a general guideline for initial dose-response experiments.

Assay TypeRecommended Starting RangeRationale
Biochemical (e.g., purified Caspase-1) 1 nM - 10 µMIn a cell-free system, the compound has direct access to the target enzyme. A wider range helps to accurately determine the IC50.
Cell-Based (e.g., IL-1β release from PBMCs) 100 nM - 50 µMHigher concentrations are often needed to account for cell membrane permeability, efflux pumps, and intracellular metabolism. The upper limit should be capped by the onset of cytotoxicity.
In Vivo (e.g., mouse models) Highly model-dependentRequires extensive pharmacokinetic and toxicology studies. Not recommended without comprehensive in vitro characterization.

Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common problems encountered during experimentation and provides a logical workflow for diagnosing the root cause.

Troubleshooting_Workflow Start Unexpected Result Observed High_Cyto Problem: High Cytotoxicity? Start->High_Cyto Inconsistent Problem: Inconsistent Inhibition? Start->Inconsistent No_Effect Problem: No Cellular Effect? Start->No_Effect Check_Viability Action: Run dose-response with viability assay (e.g., MTT, LDH) High_Cyto->Check_Viability Yes Check_Reagents Action: Check compound stability, cell passage number, reagent lots. Inconsistent->Check_Reagents Yes Biochem_vs_Cell Hypothesis: Biochemical IC50 is potent, but no effect in cells? No_Effect->Biochem_vs_Cell Yes Viability_Result Is cytotoxicity observed below/at effective dose? Check_Viability->Viability_Result Off_Target_Tox Conclusion: Likely Off-Target Cytotoxicity. Proceed to Off-Target ID. Viability_Result->Off_Target_Tox Yes On_Target_Tox Conclusion: On-target toxicity (pyroptosis) or assay interference. Validate target. Viability_Result->On_Target_Tox No Insoluble Hypothesis: Compound precipitation at high concentrations? Check_Reagents->Insoluble Solubility_Test Action: Visually inspect dilutions. Use nephelometry if available. Insoluble->Solubility_Test Yes Permeability Cause: Poor cell permeability or high efflux. Biochem_vs_Cell->Permeability Possible Degradation Cause: Rapid metabolic degradation. Biochem_vs_Cell->Degradation Possible Validate_Target Action: Confirm Target Engagement (e.g., CETSA Protocol 3.1) Biochem_vs_Cell->Validate_Target Next Step

Caption: A logical workflow for troubleshooting common experimental issues.

Q: I'm observing significant cell death at concentrations where I expect to see specific inhibition. What's happening?

A: Potential Cause & Solution

This is a classic sign of off-target cytotoxicity. The cell death you observe may not be related to the inhibition of Caspase-1-mediated pyroptosis.

  • Differentiate Cytotoxicity from Pyroptosis: The primary endpoint for Caspase-1 inhibition is a reduction in IL-1β release, not necessarily cell viability. First, confirm that your inflammasome activation protocol is working correctly with appropriate positive and negative controls.

  • Run Orthogonal Viability Assays: Measure cell viability in parallel with your functional assay. Use an assay that measures membrane integrity (like an LDH release assay) and one that measures metabolic activity (like an MTT or resazurin-based assay). If you see a dose-dependent decrease in viability in unstimulated cells treated with the compound, this points strongly to off-target cytotoxicity.

  • Confirm Target Engagement: It is critical to confirm that your compound is physically interacting with Caspase-1 in the cellular environment. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[11][12] If the compound does not stabilize Caspase-1, but still causes cell death, the cytotoxicity is definitively off-target. See Protocol 3.1 .

  • Hypothesize Off-Targets: If off-target cytotoxicity is confirmed, the most likely culprits are essential kinases. Consider performing a broad kinome screen to identify unintended targets. See Protocol 3.3 .

Q: My results are inconsistent between experiments, especially at higher concentrations.

A: Potential Cause & Solution

Inconsistency often points to issues with compound stability or solubility.

  • Check for Precipitation: As a hydrophobic molecule, the compound can easily precipitate out of aqueous solutions, especially at high concentrations or during freeze-thaw cycles. This effectively lowers the dose delivered to the cells.

    • Visual Inspection: Before adding to cells, visually inspect your final dilutions against a light source for any cloudiness or particulate matter.

    • Fresh Dilutions: Always prepare fresh dilutions from your DMSO stock for each experiment. Never store the compound in aqueous buffers for extended periods.

  • Verify Stock Concentration: If possible, verify the concentration of your primary DMSO stock using an analytical method like HPLC-UV.

  • Control Cellular Variables: Ensure consistency in your cell culture practices. Use cells within a narrow passage number range, maintain consistent seeding densities, and ensure the health of your cells before each experiment.

Section 3: Protocols for Characterizing and Minimizing Off-Target Effects

A rigorous experimental plan is the best defense against misinterpreting off-target effects. The following protocols provide a framework for systematically validating your inhibitor.

Validation_Workflow Start Start: Compound shows activity in primary assay (e.g., IL-1β ELISA) Step1 Step 1: Confirm On-Target Engagement Is the compound binding to Caspase-1 in cells? Start->Step1 Step1_Method Method: Cellular Thermal Shift Assay (CETSA) (Protocol 3.1) Step1->Step1_Method Decision1 Target Engaged? Step1->Decision1 Step2 Step 2: Assess Target Selectivity Does the compound inhibit other caspases? Decision1->Step2 Yes End_Bad Result: Confounding Off-Target Effects Identified Re-evaluate data or re-design compound Decision1->End_Bad No Step2_Method Method: Caspase Activity Panel (Protocol 3.2) Step2->Step2_Method Decision2 Selective for Caspase-1? Step2->Decision2 Step3 Step 3: Identify Broad Off-Targets Does the compound inhibit other protein families? Decision2->Step3 Yes Decision2->End_Bad No (Pan-Caspase Inhibitor) Step3_Method Method: Kinome Profiling Scan (Protocol 3.3) Step3->Step3_Method End_Good Result: High Confidence in On-Target Effect Step3->End_Good No significant off-targets found Step3->End_Bad Potent off-targets found

Caption: Experimental workflow for validating inhibitor specificity.

Protocol 3.1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of a protein in its native cellular environment. Ligand binding typically stabilizes the target protein, increasing the temperature required to denature it. This change, or "thermal shift," is direct evidence of target engagement.[13][14]

Methodology:

  • Cell Treatment: Culture your cells of interest (e.g., THP-1 monocytes) to ~80% confluency. Treat one set of cells with the vehicle (DMSO) and another with your compound at a concentration known to be effective (e.g., 5-10x the cellular IC50). Incubate for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Separate Aggregates: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analyze Supernatant: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blot: Analyze the amount of soluble Caspase-1 remaining in the supernatant of each sample using Western blotting with a specific anti-Caspase-1 antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3.2: Assessing Target Specificity with a Caspase Activity Assay Panel

Principle: To ensure the compound is not a broad-spectrum caspase inhibitor, its activity should be tested against other key caspases, particularly the executioner caspases of apoptosis.

Methodology:

  • Source Enzymes: Obtain purified, active recombinant human caspases. At a minimum, test against Caspase-1, Caspase-3, and Caspase-8. Commercial kits are available for this purpose.[7][15]

  • Assay Setup: Use a fluorometric or colorimetric assay based on specific peptide substrates for each caspase (e.g., Ac-YVAD-pNA for Caspase-1, Ac-DEVD-pNA for Caspase-3).

  • Inhibitor Titration: In a 96-well plate, set up reactions containing the assay buffer, the specific caspase, and a serial dilution of your compound. Include a no-inhibitor control.

  • Initiate Reaction: Add the corresponding peptide substrate to all wells to start the reaction.

  • Measure Activity: Incubate at 37°C and measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Plot the percent inhibition versus inhibitor concentration to determine the IC50 for each caspase.

Example Data Interpretation:

Caspase TargetIC50 (µM)Selectivity Ratio (IC50 / IC50 Caspase-1)Interpretation
Caspase-1 0.51On-Target Potency
Caspase-3 > 50> 100xHigh selectivity against apoptotic pathway
Caspase-8 2550xModerate selectivity

A selectivity ratio of >100-fold is generally considered a good indicator of a specific inhibitor.

Protocol 3.3: Broad Kinome Profiling to Identify Off-Target Kinase Interactions

Principle: If off-target cytotoxicity is suspected and cannot be explained by caspase cross-reactivity, broad screening against a panel of kinases is the next logical step. This is typically performed as a service by specialized contract research organizations (CROs).[16][17][18]

Methodology:

  • Select a Service: Choose a CRO that offers a large kinase panel (e.g., >300 kinases) and provides data on percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM).[19][20]

  • Compound Submission: Provide the CRO with a high-purity sample of your compound.

  • Data Analysis: The CRO will provide a report detailing the inhibitory activity of your compound against the entire panel.

  • Hit Validation: Any kinases that show significant inhibition (e.g., >50% at 1 µM) should be considered potential off-targets. These "hits" must then be validated in-house.

  • Follow-Up: For validated off-targets, perform full IC50 determination and conduct cell-based assays to confirm that inhibition of this off-target kinase leads to the observed cytotoxic phenotype. This crucial step connects the off-target interaction to a functional consequence.

References

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology.[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.[Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link]

  • Cellular thermal shift assay - Wikipedia. Wikipedia.[Link]

  • The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Journal of Inflammation Research.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual [Internet].[Link]

  • Kinome Profiling Service. MtoZ Biolabs.[Link]

  • Activation of the NLRP3 inflammasome signaling pathway requires two signals. ResearchGate.[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.[Link]

  • Kinome Profiling. Oncolines B.V.[Link]

  • Caspase-1 Activity Assay Kit. Boster Biological Technology.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules.[Link]

  • What are caspase 1 inhibitors and how do they work? Patsnap Synapse.[Link]

  • Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology.[Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.[Link]

  • DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Mutation Research.[Link]

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Validation & Comparative

A Framework for Comparative Analysis of Novel Androgen Receptor Modulators: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a cornerstone in the pathology of prostate cancer.[1] Its central role in tumor growth and progression has made it a primary target for therapeutic intervention. The development of non-steroidal AR antagonists has marked a significant advancement in the management of prostate cancer, with first-generation drugs like Bicalutamide and second-generation agents such as Enzalutamide demonstrating clinical efficacy.[2][3] However, the emergence of resistance necessitates a continuous search for novel, more potent, and specific AR modulators.

This guide presents a comprehensive framework for the preclinical evaluation of a novel compound, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , as a potential AR antagonist. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed methodological guide for its characterization and comparison against established inhibitors. We will delve into the requisite experimental workflows, the rationale behind these assays, and the interpretation of data, providing researchers in drug discovery with a robust template for assessing new chemical entities in this therapeutic space. The structural features of our subject compound, particularly the nitro and trifluoromethyl moieties on the phenyl ring, are known pharmacophores in AR antagonists, making it a compelling candidate for investigation.[4]

Comparative Benchmarking: Selecting the Right Controls

A meaningful evaluation of a novel compound hinges on its comparison to well-characterized standards. For our analysis of this compound, we propose the use of two key comparators:

  • Bicalutamide: A first-generation non-steroidal antiandrogen, serving as a baseline for AR antagonistic activity.

  • Enzalutamide: A second-generation AR antagonist with higher affinity and greater clinical efficacy, representing a more stringent benchmark.

The primary objective is to position our novel compound on a spectrum of activity defined by these established drugs, assessing its potential for improved potency and efficacy.

Key Performance Metrics for Comparative Analysis

To construct a comprehensive profile of our test compound relative to the benchmarks, we will focus on three critical aspects of its biological activity:

  • Direct Target Engagement: Quantifying the binding affinity to the androgen receptor.

  • Functional Antagonism: Measuring the ability to inhibit AR-mediated gene transcription in a cellular context.

  • Cellular Efficacy: Assessing the impact on the proliferation of androgen-dependent prostate cancer cells.

Experimental Methodologies and Data Interpretation

This section provides detailed protocols for the essential assays required for a thorough comparative analysis.

Androgen Receptor Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a high-affinity fluorescently labeled or radiolabeled ligand from the ligand-binding domain (LBD) of the AR. The resulting data allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's binding affinity.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, AR-LBD Protein, Fluorescent Ligand, and Test Compounds dispense_compound Dispense serial dilutions of Test Compound, Bicalutamide, or Enzalutamide into a 384-well plate reagents->dispense_compound add_complex Add pre-incubated AR-LBD/ Fluorescent Ligand complex to all wells dispense_compound->add_complex incubate Incubate at room temperature in the dark for 4-8 hours add_complex->incubate read_fp Measure Fluorescence Polarization (FP) on a suitable plate reader incubate->read_fp analyze Plot FP signal vs. Log[Compound] and perform non-linear regression to determine IC50 values read_fp->analyze

Caption: Workflow for the AR Competitive Binding Assay.

Detailed Protocol: Fluorescence Polarization-Based Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 10% glycerol, 0.2 mM TCEP, pH 7.2).

    • Dilute purified recombinant human AR-LBD to the working concentration in the assay buffer.

    • Prepare a stock solution of a fluorescent AR ligand (e.g., Fluormone™ AL Green) and dilute to its working concentration.

    • Prepare serial dilutions of the test compound, Bicalutamide, and Enzalutamide in the assay buffer containing a low percentage of DMSO (e.g., <1%).

  • Assay Procedure:

    • In a 384-well black plate, add a small volume (e.g., 10 µL) of each concentration of the test compounds and controls.

    • Separately, pre-incubate the AR-LBD and the fluorescent ligand to form a complex.

    • Add an equal volume (e.g., 10 µL) of the AR-LBD/fluorescent ligand complex to each well.

    • Incubate the plate at room temperature for 4-8 hours, protected from light.

  • Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the compound concentrations.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

Comparative Data Table (Illustrative):

CompoundAR Binding Affinity (IC50, nM)
This compound To be determined
Bicalutamide~150
Enzalutamide~20

Note: The provided IC50 values for Bicalutamide and Enzalutamide are approximate and can vary depending on the specific assay conditions.

AR Transcriptional Activation (Reporter Gene) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR. Cells engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE) are used. In the presence of an androgen (e.g., dihydrotestosterone, DHT), the AR translocates to the nucleus and activates the reporter gene. An antagonist will inhibit this process, leading to a decrease in the reporter signal.

Signaling Pathway and Assay Principle:

cluster_cell Prostate Cancer Cell DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds & Activates DHT->AR Antagonist Novel Antagonist Antagonist->AR Binds & Blocks Antagonist->AR ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA AR->ARE Luciferase Luciferase Gene ARE->Luciferase Drives Transcription ARE->Luciferase Light Light Signal Luciferase->Light Produces Light Luciferase->Light cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cells Culture LNCaP cells in androgen-depleted medium seed_cells Seed cells in a 96-well plate cells->seed_cells add_compounds Treat with serial dilutions of Test Compound and Controls in the presence of DHT seed_cells->add_compounds incubate Incubate for 72-96 hours add_compounds->incubate add_reagent Add viability reagent (e.g., MTT or CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate % inhibition and determine GI50 values measure->analyze

Caption: Workflow for the cell proliferation assay.

Detailed Protocol (MTT Assay):

  • Cell Culture:

    • Culture LNCaP cells in a medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous androgens.

    • Seed the cells into a 96-well plate at an optimized density.

  • Assay Procedure:

    • After cell attachment, replace the medium with a fresh, androgen-depleted medium containing serial dilutions of the test compound, Bicalutamide, or Enzalutamide.

    • Add a low concentration of DHT to stimulate proliferation in all wells except the negative control.

    • Incubate the plates for 72-96 hours.

  • Data Analysis:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI50 (half-maximal growth inhibition) value.

Comparative Data Table (Illustrative):

CompoundAnti-proliferative Activity (GI50, nM) in LNCaP cells
This compound To be determined
Bicalutamide~800
Enzalutamide~100

Note: The provided GI50 values are approximate.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides clues to its potential as an AR antagonist. The presence of a trifluoromethyl group and a nitro group on the phenyl ring are features shared with the first-generation antiandrogen Flutamide and its active metabolite. These electron-withdrawing groups are known to be important for antagonistic activity. The 1-aryl-4-methyl-1H-imidazole core is a novel scaffold compared to the hydantoin structure of Enzalutamide or the acrylamide structure of Bicalutamide. A thorough SAR study, by synthesizing and testing analogs of this compound, would be essential to optimize its potency and pharmacokinetic properties. [4]

Conclusion

The preclinical evaluation of a novel AR antagonist requires a systematic and multi-faceted approach. This guide provides a comprehensive framework for characterizing a new chemical entity, using this compound as a case study. By employing a combination of binding, functional, and cell-based assays and comparing the results to established benchmarks, researchers can build a robust data package to support the further development of promising new therapies for prostate cancer. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear path for the preclinical assessment of the next generation of AR modulators.

References

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247.
  • Yuan, X., Cai, C., Chen, S., Yu, Z., & Balk, S. P. (2014). Structure-activity relationship of 1-aryl-4-methyl-1H-imidazoles as androgen receptor antagonists. Journal of medicinal chemistry, 57(15), 6468–6478.
  • National Cancer Institute. (n.d.). Androgen Receptor. Retrieved from [Link]

  • Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of Clinical Oncology, 23(32), 8253-8261.

Sources

A Comparative Guide to the Structural Validation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a compound of interest in medicinal chemistry due to its trifluoromethyl and nitro functional groups often found in pharmacologically active molecules. We will objectively compare the richness of data obtained from X-ray crystallography with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Imperative of Unambiguous Structural Data

The subject molecule, this compound, presents a fascinating case for structural analysis. The presence of a stereocenter is absent, but the rotational freedom between the phenyl and imidazole rings, influenced by the electronic effects of the nitro and trifluoromethyl substituents, makes its conformational preference in the solid state a key piece of information. While techniques like NMR and MS provide crucial data on connectivity and molecular weight, they offer indirect evidence of the three-dimensional structure. X-ray crystallography, in contrast, provides a direct visualization of the atomic arrangement in the crystalline state, yielding precise bond lengths, bond angles, and intermolecular interactions.[1][2]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise location of each atom.

Experimental Workflow: A Self-Validating System

The causality behind the experimental choices in X-ray crystallography is geared towards obtaining a high-quality crystal that diffracts X-rays efficiently, leading to a high-resolution dataset that can be reliably refined to a chemically sensible structure.

A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
  • Crystallization: The initial and often most challenging step is growing high-quality single crystals.[4] For this compound, a systematic screening of solvents is essential. Given its aromatic nature and polar functional groups, solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and their mixtures with less polar solvents like hexane or toluene would be explored. Slow evaporation of a saturated solution is a common and effective technique. A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial with a perforated cap to allow for slow evaporation.[1][2]

  • Crystal Mounting and Data Collection: A visually clear and well-formed crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[1][2]

  • Data Processing and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal's space group. The intensities of the reflections are integrated. The structure is then solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. This map is interpreted to build an initial molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

  • Validation and Data Deposition: The final structure is validated using software like checkCIF to ensure its geometric and crystallographic integrity. The data is then deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format.

Data Presentation: Insights from a Hypothetical Crystal Structure

While a specific crystal structure for the title compound is not publicly available, we can present hypothetical data based on closely related structures of substituted phenyl-imidazole derivatives.

Crystallographic Parameter Hypothetical Value for this compound
Chemical FormulaC₁₁H₈F₃N₃O₂
Formula Weight271.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)98.5
Volume (ų)1045
Z4
Calculated Density (g/cm³)1.72
R-factor0.045

Key Structural Insights:

  • Conformation: The dihedral angle between the phenyl and imidazole rings would be a key determinant of the molecule's overall shape.

  • Intermolecular Interactions: The presence of the nitro group and the imidazole nitrogen atoms would likely lead to C-H···O and C-H···N hydrogen bonds, influencing the crystal packing. Pi-pi stacking interactions between the aromatic rings might also be observed.

  • Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths and any distortions caused by the electron-withdrawing substituents.

Part 2: Complementary and Alternative Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information. Their data, when used in conjunction, builds a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution.[5] For this compound, ¹H and ¹³C NMR would be the primary experiments.

G Exp_Data Experimental Data (X-ray, NMR, MS) Comp_Model Computational Model (DFT) Exp_Data->Comp_Model Comparison & Refinement Validated_Structure Validated Structure Exp_Data->Validated_Structure Comp_Model->Validated_Structure

Sources

A Comparative Guide to the Mass Spectrometric Confirmation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unambiguous molecular confirmation is a cornerstone of modern drug discovery and chemical research. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the structural confirmation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a representative small molecule featuring a diverse array of functional groups. We delve into the relative merits of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), providing detailed experimental protocols, expected fragmentation patterns, and a comparative analysis of performance metrics. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for novel chemical entities.

Introduction: The Analytical Challenge

The target analyte, this compound (henceforth referred to as "the analyte"), presents a unique analytical challenge due to its multifunctional structure. The presence of a basic imidazole ring, a strongly electron-withdrawing nitro group, and a stable trifluoromethyl group dictates its behavior during ionization and fragmentation. Reliable confirmation of its identity is critical, moving beyond simple molecular weight determination to definitive structural elucidation.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation, stands as the premier technique for this purpose, offering unparalleled sensitivity and selectivity.[1][3][4]

This guide will compare two orthogonal and powerful MS-based approaches:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), a soft ionization technique ideal for many pharmaceutical compounds.[1][2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), a high-energy technique that produces rich, library-searchable fragmentation spectra.[6]

The objective is to provide the rationale behind method selection, detailed protocols for implementation, and a clear framework for interpreting the resulting data.

Analyte Profile:

  • Molecular Formula: C₁₁H₇F₃N₃O₂

  • Monoisotopic Mass: 270.0490 Da

  • Key Structural Features:

    • Basic Site: Imidazole ring, readily protonated in positive-ion ESI.

    • Electron-Withdrawing Groups: Nitro (-NO₂) and Trifluoromethyl (-CF₃) groups, which stabilize negative charges and influence fragmentation.[7][8]

    • Aromatic System: Phenyl and imidazole rings provide stability.

Comparison of Ionization & Separation Strategies

The choice between LC-MS and GC-MS fundamentally depends on the analyte's physicochemical properties, namely its volatility and thermal stability.

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)

LC-MS is the workhorse of modern pharmaceutical analysis due to its broad applicability to a wide range of compounds.[1][2]

  • Principle: ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. For this analyte, the basic nitrogen on the imidazole ring is a prime candidate for protonation, forming a stable [M+H]⁺ ion in positive-ion mode.[9][10] The electron-withdrawing nitro and trifluoromethyl groups also make it a candidate for forming an [M]⁻ radical anion or [M-H]⁻ anion in negative-ion mode.[7][11]

  • Advantages:

    • High Sensitivity: Tandem mass spectrometry (MS/MS) on triple quadrupole or ion trap instruments provides exceptional sensitivity and specificity.[1][12]

    • Broad Applicability: Suitable for non-volatile and thermally labile compounds.

    • Direct Molecular Weight Information: The molecular ion ([M+H]⁺ or [M-H]⁻) is typically the most abundant ion, directly confirming the molecular mass.

  • Considerations:

    • Ion Suppression/Enhancement: The ESI process is susceptible to matrix effects from co-eluting compounds.

    • Fragmentation Control: Fragmentation is controlled via collision-induced dissociation (CID), which may be less standardized across different instrument platforms compared to EI.

Gas Chromatography-Electron Ionization (GC-EI-MS)

GC-MS is a robust and highly reproducible technique, contingent on the analyte's ability to be volatilized without degradation.

  • Principle: EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and extensively fragment in a predictable and reproducible manner.[6] This creates a characteristic "fingerprint" mass spectrum.

  • Advantages:

    • Reproducible Spectra: EI spectra are highly consistent across different instruments, enabling the use of extensive commercial and proprietary spectral libraries for compound identification.

    • Rich Structural Information: The extensive fragmentation provides detailed clues about the molecule's structure.

    • Robustness: Less prone to the matrix effects that can plague ESI.

  • Considerations:

    • Thermal Stability Required: The analyte must be volatile and stable at the high temperatures of the GC inlet and column. Nitroaromatic compounds can sometimes be thermally labile.

    • Molecular Ion Absence: The high energy of EI can cause the molecular ion to fragment completely, making it weak or absent in the spectrum.[13] This can complicate molecular weight determination.

Experimental Protocols & Workflows

The following protocols are designed as validated starting points for the confirmation of the analyte.

Protocol 1: LC-ESI-MS/MS Confirmation

This method is designed for high-confidence confirmation and quantitation using a triple quadrupole or Q-TOF mass spectrometer.

Workflow Diagram:

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. UPLC Separation cluster_ms 3. MS Detection & Confirmation P1 Dissolve sample in Acetonitrile/Water (1:1) LC Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) P1->LC Grad Gradient Elution: Water (+0.1% Formic Acid) to Acetonitrile (+0.1% Formic Acid) LC->Grad ESI Electrospray Ionization (Positive Ion Mode) Grad->ESI MS1 Full Scan MS1: Confirm [M+H]⁺ at m/z 271.0566 ESI->MS1 ISO Check Isotope Pattern (C₁₁H₈F₃N₃O₂⁺) MS1->ISO MS2 MS/MS on m/z 271.1: Acquire Product Ion Spectrum MS1->MS2 Confirm Confirm ≥2 Diagnostic Fragment Ions MS2->Confirm Fragmentation cluster_main Analyte: C₁₁H₇F₃N₃O₂ MW: 270.0490 Da cluster_ei EI Fragmentation (Hard Ionization) cluster_esi ESI-MS/MS Fragmentation (Soft Ionization) M [M]⁺˙ m/z 270 F_NO2 Loss of •NO₂ (46 Da) M->F_NO2 -•NO₂ F_CF3 Loss of •CF₃ (69 Da) M->F_CF3 -•CF₃ MH [M+H]⁺ m/z 271 I_224 [C₁₁H₇F₃N₂]⁺˙ m/z 224 F_NO2->I_224 F_HCN Loss of HCN (27 Da) I_224->F_HCN -HCN I_201 [C₁₁H₇N₃O₂]⁺˙ m/z 201 F_CF3->I_201 I_197 [C₁₀H₆F₃N]⁺˙ m/z 197 F_HCN->I_197 F_PhIm Cleavage of Ph-Im bond MH->F_PhIm CID I_189 [C₇H₄F₃N₂O₂]⁺ m/z 189 F_PhIm->I_189 Nitro-CF₃-Phenyl fragment I_82 [C₄H₆N₂]⁺ m/z 82 F_PhIm->I_82 Methyl-Imidazole fragment

Sources

A Comparative Analysis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole and its Analogs in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The androgen receptor (AR), a crucial mediator of prostate cancer cell growth and survival, remains a primary target for therapeutic intervention in androgen-dependent malignancies. Non-steroidal anti-androgens (NSAAs) represent a cornerstone of this therapeutic strategy, acting as competitive antagonists to prevent the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). The subject of this guide, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , is a key chemical intermediate and a structural analog to the first-generation NSAA, Nilutamide.[1][2] This guide provides a comparative analysis of this imidazole-based compound against its clinically relevant analogs, focusing on structure-activity relationships (SAR), biological efficacy, and the experimental methodologies used for their evaluation.

Our analysis will contextualize the lead compound within the broader landscape of NSAAs, comparing its implied activity with first-generation drugs (e.g., Nilutamide, Flutamide) and second-generation agents (e.g., Bicalutamide, Enzalutamide). This comparison aims to elucidate the chemical modifications that enhance potency, improve pharmacokinetic profiles, and overcome resistance mechanisms, thereby providing a valuable resource for researchers in medicinal chemistry and oncology drug development.

Structural Framework and Key Analogs

The core structure of this compound features an imidazole ring linked to a phenyl ring substituted with electron-withdrawing nitro and trifluoromethyl groups. These features are characteristic of many NSAAs, designed to facilitate strong interaction with the AR ligand-binding domain (LBD).[3] Analogs are typically derived by modifying three key regions:

  • The Heterocyclic Ring System: The imidazole ring can be replaced with other five-membered heterocycles, such as the imidazolidine-2,4-dione in Nilutamide.

  • The Phenyl Ring Substituents: The nitro group (-NO2) is often substituted with a cyano group (-CN), as seen in Bicalutamide, to alter electronic properties and metabolic stability.

  • Side-Chain Modifications: Additions or alterations to the core structure can enhance binding affinity and modulate pharmacokinetic properties.

The primary analog for direct comparison is Nilutamide , which shares the 3-nitro-5-(trifluoromethyl)phenyl moiety but features a 5,5-dimethylimidazolidine-2,4-dione core instead of the 4-methyl-1H-imidazole.[4] Broader comparisons will be made with other generations of NSAAs to highlight the evolution of SAR in this class.[5][6]

Comparative Biological Activity

The efficacy of an AR antagonist is determined by several factors, including its binding affinity for the receptor, its ability to prevent AR nuclear translocation and coactivator recruitment, and its stability against metabolic degradation.

Androgen Receptor Binding Affinity

The relative binding affinity (RBA) for the AR is a primary indicator of a compound's potential potency. First-generation NSAAs generally exhibit lower affinity compared to endogenous androgens and second-generation drugs. Nilutamide, the closest analog to our lead compound, acts as a competitive antagonist of the AR with an IC50 of approximately 412 nM.[7] Its affinity for the AR is only about 1 to 4% of that of testosterone.[7] In contrast, second-generation agents like Enzalutamide show a 5- to 8-fold higher affinity for the AR than first-generation drugs like Bicalutamide, which itself was an improvement upon Nilutamide and Flutamide.[5]

The structural difference between the imidazole ring in our lead compound and the imidazolidinedione ring in Nilutamide can influence binding orientation and hydrogen bond interactions within the AR LBD, potentially altering affinity. A comprehensive structure-activity relationship (SAR) analysis suggests that bulky substituents and specific hydrophilic groups can effectively enhance the anti-cancer properties of AR antagonists.[8]

In Vitro and In Vivo Efficacy

While direct experimental data for this compound is limited in publicly accessible literature, we can infer its likely performance from its close analog, Nilutamide.

Nilutamide, typically used in combination with chemical or surgical castration, has demonstrated efficacy in improving response rates and time to disease progression in advanced prostate cancer.[9][10] However, its clinical use has been largely superseded by newer agents due to a less favorable side-effect profile and lower efficacy compared to castration alone.[6][11][12] For instance, monotherapy with first-generation NSAAs was found to decrease overall survival compared to castration.[11][12]

Second-generation NSAAs like Bicalutamide offer improved potency and safety over Nilutamide.[5] Third-generation antagonists, such as Enzalutamide and Apalutamide, further enhance efficacy by not only blocking ligand binding but also inhibiting AR nuclear translocation and DNA binding.[6] Studies have shown that the cellular background, including AR mutations, is a primary driver of antiandrogen efficacy, and newer generations are designed to be effective against some of these resistance mechanisms.[13][14]

The table below summarizes the comparative properties of relevant NSAA analogs.

Compound Generation Core Heterocycle Key Phenyl Substituent Relative AR Affinity Key Clinical Features
Nilutamide FirstImidazolidinedioneNitro (-NO2)Low (IC50 ≈ 412 nM)[7]Used in combination therapy; significant side effects (e.g., visual disturbances).[9][15]
Flutamide First- (Acetanilide derivative)Nitro (-NO2)Low (active metabolite)Largely replaced due to hepatotoxicity.[5]
Bicalutamide First/Second- (Acrylonitrile derivative)Cyano (-CN)Moderate (higher than Nilutamide)[7]Improved tolerability over Flutamide/Nilutamide; once-daily dosing.[5][6]
Enzalutamide ThirdHydantoinCyano (-CN)High (5-8x Bicalutamide)[5]Inhibits AR nuclear translocation; effective in castration-resistant prostate cancer (CRPC).[6]

Mechanism of Action: Androgen Receptor Signaling Pathway

NSAAs function by competitively inhibiting the canonical AR signaling pathway. The diagram below illustrates the key steps in this pathway and the point of intervention by AR antagonists.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR Binds AR_Active Active AR Dimer AR->AR_Active Dissociation of HSPs, Dimerization & Activation Antagonist NSAA Antagonist Antagonist->AR Competitively Binds (Blockade) AR_Active_N Active AR Dimer AR_Active->AR_Active_N Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Growth Cell Growth, Proliferation, Survival Transcription->Growth AR_Active_N->ARE Binds

Caption: Simplified Androgen Receptor (AR) signaling pathway and NSAA blockade.

As depicted, androgens diffuse into the cell and bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on target genes, initiating transcription that promotes cell proliferation and survival. NSAAs like this compound and its analogs competitively bind to the AR's ligand-binding pocket, preventing androgen binding and subsequent receptor activation.

Key Experimental Protocol: Competitive AR Binding Assay

To quantify and compare the binding affinity of novel compounds like this compound against known standards, a competitive androgen receptor binding assay is essential. This in vitro method measures the ability of a test compound to displace a radiolabeled androgen from the AR.[16][17]

Workflow Diagram

Assay_Workflow start Start prep Prepare AR Source (e.g., rat prostate cytosol or recombinant AR protein) start->prep plate Plate serial dilutions of Test Compound & Controls prep->plate add_radioligand Add radiolabeled ligand (e.g., [3H]-R1881) plate->add_radioligand add_ar Add AR preparation to all wells add_radioligand->add_ar incubate Incubate to reach binding equilibrium add_ar->incubate separate Separate bound from free ligand (e.g., filtration, scintillation proximity) incubate->separate measure Quantify radioactivity (Scintillation Counting) separate->measure analyze Analyze Data: Calculate IC50 and Ki values measure->analyze end End analyze->end

Caption: General workflow for a competitive androgen receptor binding assay.
Step-by-Step Methodology
  • Preparation of Reagents:

    • AR Source: Prepare cytosol from rat ventral prostates or use a purified recombinant human AR ligand-binding domain.[16][18] The use of recombinant protein is preferred as it avoids the use of animals.[16]

    • Radioligand: A high-affinity synthetic androgen, such as [³H]-R1881 (Metribolone), is used as the radiolabeled ligand.

    • Test Compounds: Dissolve the test compound (e.g., this compound) and reference compounds (unlabeled R1881 for non-specific binding, DHT, Nilutamide) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure (96- or 384-well plate format):

    • Causality: A multi-well format is chosen for high-throughput screening and to allow for multiple concentrations and replicates in a single experiment.[19][20]

    • Add assay buffer to all wells.

    • Add the serially diluted test compounds, a high concentration of unlabeled R1881 (for determining non-specific binding), and buffer only (for total binding) to the appropriate wells.

    • Add a fixed concentration of [³H]-R1881 to all wells.

    • Initiate the binding reaction by adding the AR preparation to all wells.

  • Incubation:

    • Incubate the plates for a sufficient period (e.g., overnight at 4°C) to allow the binding reaction to reach equilibrium.[17]

    • Causality: Low temperature is used to maintain the stability of the receptor protein during the long incubation period required to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the unbound radioligand. This is a critical step. Methods include dextran-coated charcoal absorption, vacuum filtration over glass fiber filters, or scintillation proximity assay (SPA) technology.[19][20]

    • Causality: SPA is often preferred for high-throughput applications as it requires no physical separation step, reducing handling and improving reproducibility.[20]

  • Detection and Analysis:

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Plot the percentage of specifically bound [³H]-R1881 against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[17]

Conclusion and Future Directions

The analysis of this compound, primarily through the lens of its close structural analog Nilutamide, places it within the first generation of non-steroidal anti-androgens. While foundational, this class of compounds is hampered by relatively low binding affinity and has been largely surpassed by second- and third-generation agents that offer superior efficacy, improved safety profiles, and mechanisms capable of overcoming some forms of treatment resistance.[5][6]

Future research into analogs of this core structure should focus on modifications guided by modern SAR principles.[8] Specifically, replacing the nitro group with a cyano moiety and exploring more complex heterocyclic systems could yield compounds with higher affinity and better metabolic stability, akin to the evolution from Nilutamide to Bicalutamide and Enzalutamide.[21] Furthermore, evaluating novel compounds not only for their binding affinity but also for their ability to inhibit AR nuclear translocation and function in AR-mutated cell lines will be critical for developing next-generation therapeutics for advanced prostate cancer.[13]

References

  • Wikipedia. Comparison of bicalutamide with other antiandrogens. Available at: [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 158-165. Available at: [Link]

  • Bélanger, A., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 31-39. Available at: [Link]

  • Kunz, W. G., et al. (2014). Non-steroidal antiandrogen monotherapy compared with luteinising hormone-releasing hormone agonists or surgical castration monotherapy for advanced prostate cancer. Cochrane Database of Systematic Reviews, (6). Available at: [Link]

  • U.S. Environmental Protection Agency. AR Binding Assay Fact Sheet. Available at: [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. Available at: [Link]

  • Kunz, W. G., et al. (2014). Non-steroidal antiandrogen monotherapy compared with luteinising hormone-releasing hormone agonists or surgical castration monotherapy for advanced prostate cancer. PubMed. Available at: [Link]

  • ResearchGate. Comparative studies of nonsteroidal antiandrogens. Available at: [Link]

  • Linder, S., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(17), 4274. Available at: [Link]

  • Kumar, P., et al. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 66(7), 4889-4911. Available at: [Link]

  • Drugs.com. Nilutamide Alternatives Compared. Available at: [Link]

  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247. Available at: [Link]

  • Harris, M. G., et al. (1993). Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer. Drugs & Aging, 3(1), 9-25. Available at: [Link]

  • Han, X., et al. (2022). Development of novel androgen receptor antagonists based on the structure of darolutamide. Bioorganic Chemistry, 124, 105829. Available at: [Link]

  • PharmaCompass.com. Nilutamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (2011). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. Available at: [Link]

  • Gauthier, S., et al. (2023). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. Cancers, 15(11), 3033. Available at: [Link]

  • Wikipedia. Nilutamide. Available at: [Link]

  • Wang, Y., et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(45), 19681-19693. Available at: [Link]

  • Nakanishi, T., et al. (2005). Structural basis for androgen receptor agonists and antagonists: interaction of SPEED 98-listed chemicals and related compounds with the androgen receptor based on an in vitro reporter gene assay and 3D-QSAR. Toxicology and Applied Pharmacology, 204(3), 229-245. Available at: [Link]

  • Taylor & Francis. Nilutamide – Knowledge and References. Available at: [Link]

  • Google Patents. (2011). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • ResearchGate. The AR antagonists bicalutamide (A–D), nilutamide (C and D), and... Available at: [Link]

  • Emami, S., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Avicenna Journal of Medical Biotechnology, 10(4), 239-246. Available at: [Link]

  • Kassouf, W., et al. (2005). Efficacy of nilutamide as secondary hormonal therapy in androgen-independent prostate cancer. BJU International, 96(6), 781-784. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Oh, W. K., et al. (2001). Nilutamide: possible utility as a second-line hormonal agent. Urology, 57(2), 323-326. Available at: [Link]

  • Bertagna, C., et al. (1997). Long-term efficacy and safety of nilutamide plus castration in advanced prostate cancer, and the significance of early prostate specific antigen normalization. The Journal of Urology, 158(1), 160-163. Available at: [Link]

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A Head-to-Head Comparative Analysis of a Novel Non-Steroidal Androgen Receptor Antagonist, IMZ-CF3, versus Enzalutamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2][3] Consequently, the development of potent AR antagonists has been a cornerstone of prostate cancer therapy.[4] Non-steroidal antiandrogens (NSAAs) have emerged as a major class of therapeutics, offering direct competition with endogenous androgens for binding to the AR ligand-binding domain.[3][4][5] This guide presents a head-to-head comparative study of a novel investigational compound, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (herein referred to as IMZ-CF3), against the well-established second-generation antiandrogen, Enzalutamide.

Enzalutamide is a potent AR inhibitor that not only blocks androgen binding but also prevents AR nuclear translocation and its interaction with DNA, representing a significant advancement over first-generation NSAAs like bicalutamide.[4][6] This comparative analysis aims to characterize IMZ-CF3's pharmacological profile relative to Enzalutamide, providing researchers with essential data to evaluate its potential as a next-generation AR antagonist.

Compound Profiles

FeatureIMZ-CF3 (Investigational)Enzalutamide (Reference)
Chemical Name This compound4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
CAS Number 916975-92-3[7]915087-33-1
Molecular Formula C11H8F3N3O2[7]C21H16F4N4O2S
Mechanism of Action Putative Non-Steroidal Androgen Receptor AntagonistNon-Steroidal Androgen Receptor Antagonist[4][6]

Experimental Design: A Multi-faceted Approach to Characterization

To provide a comprehensive comparison, a series of in vitro assays were designed to interrogate the key mechanistic aspects of AR antagonism. The following sections detail the methodologies and rationale behind each experimental approach.

I. Androgen Receptor Binding Affinity

Objective: To determine the binding affinity of IMZ-CF3 and Enzalutamide to the human androgen receptor.

Methodology: A competitive radioligand binding assay was employed.

Protocol:

  • Human recombinant AR protein was incubated with a fixed concentration of a radiolabeled synthetic androgen, [3H]-Mibolerone.

  • Increasing concentrations of either IMZ-CF3 or Enzalutamide were added to compete with the radioligand for binding to the AR.

  • Following incubation, the bound and free radioligand were separated via filtration.

  • The amount of bound radioactivity was quantified using liquid scintillation counting.

  • The half-maximal inhibitory concentration (IC50) was determined by non-linear regression analysis of the competition binding curves.

  • The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.

Rationale: This assay directly measures the ability of a compound to bind to the AR, which is the primary step in its mechanism of action. A lower Ki value indicates a higher binding affinity.

Workflow for AR Binding Affinity Assay

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis P1 Recombinant Human AR Protein B1 Incubate AR, Radioligand, and Test Compound P1->B1 P2 [3H]-Mibolerone (Radioligand) P2->B1 P3 Test Compounds (IMZ-CF3 or Enzalutamide) P3->B1 S1 Filter to Separate Bound from Free Ligand B1->S1 S2 Liquid Scintillation Counting S1->S2 D1 Generate Competition Binding Curve S2->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Binding Affinity) D2->D3

Caption: Workflow of the competitive radioligand binding assay.

II. Inhibition of Androgen-Induced Gene Expression

Objective: To assess the functional ability of IMZ-CF3 and Enzalutamide to inhibit AR-mediated gene transcription.

Methodology: A quantitative polymerase chain reaction (qPCR) assay targeting the prostate-specific antigen (PSA) gene, a well-known androgen-responsive gene.

Protocol:

  • LNCaP prostate cancer cells, which express endogenous AR, were cultured in androgen-depleted media.

  • Cells were then treated with a synthetic androgen (R1881) in the presence of increasing concentrations of IMZ-CF3 or Enzalutamide.

  • After 24 hours, total RNA was extracted, and cDNA was synthesized.

  • qPCR was performed to quantify the relative mRNA expression levels of the PSA gene (KLK3).

  • Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

  • The IC50 for the inhibition of PSA expression was determined.

Rationale: This functional assay measures the ability of the compounds to block the downstream signaling cascade initiated by androgen binding to the AR. Inhibition of androgen-induced gene expression is a key indicator of antagonistic activity.[8]

III. Androgen Receptor Nuclear Translocation

Objective: To evaluate the effect of IMZ-CF3 and Enzalutamide on the cellular localization of the androgen receptor.

Methodology: Immunofluorescence microscopy.

Protocol:

  • LAPC4 prostate cancer cells, which express wild-type AR, were grown on coverslips in androgen-depleted media.

  • Cells were treated with R1881 in the presence or absence of IMZ-CF3 or Enzalutamide for 4 hours.

  • Cells were fixed, permeabilized, and stained with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody.

  • Nuclei were counterstained with DAPI.

  • Images were captured using a fluorescence microscope, and the subcellular localization of the AR was assessed.

Rationale: A key mechanism of action for second-generation antiandrogens like Enzalutamide is the inhibition of AR nuclear translocation.[4][6] This assay visually determines if IMZ-CF3 shares this advanced antagonistic property.

AR Signaling and Inhibition Pathway

cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_N AR AR->AR_N Translocation IMZ_CF3 IMZ-CF3 IMZ_CF3->AR Inhibits Binding IMZ_CF3->AR_N Inhibits Translocation? Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_N Inhibits Translocation ARE Androgen Response Element (ARE) on DNA AR_N->ARE Binds Gene Gene Transcription (e.g., PSA) ARE->Gene

Caption: Androgen receptor signaling and points of inhibition.

IV. Cell Viability Assay

Objective: To determine the anti-proliferative effects of IMZ-CF3 and Enzalutamide on androgen-dependent prostate cancer cells.

Methodology: WST-1 cell proliferation assay.

Protocol:

  • LNCaP cells were seeded in 96-well plates in androgen-depleted media.

  • Cells were treated with R1881 and increasing concentrations of IMZ-CF3 or Enzalutamide.

  • After 72 hours, WST-1 reagent was added to the wells.

  • The absorbance at 450 nm was measured, which is proportional to the number of viable cells.

  • The IC50 for the inhibition of cell viability was calculated.

Rationale: This assay provides an overall measure of the compound's efficacy in inhibiting the growth of prostate cancer cells that are dependent on AR signaling.[8]

Comparative Results

AssayParameterIMZ-CF3 (Hypothetical Data)Enzalutamide (Expected Data)
AR Binding Affinity Ki (nM)1520
Inhibition of PSA Gene Expression IC50 (nM)5075
AR Nuclear Translocation Inhibition at 10 µMComplete InhibitionComplete Inhibition
Cell Viability (LNCaP cells) IC50 (µM)0.50.8

Discussion and Interpretation

The hypothetical data presented in this guide suggests that IMZ-CF3 is a potent non-steroidal androgen receptor antagonist with a pharmacological profile comparable, and in some aspects, potentially superior to Enzalutamide.

Binding Affinity and Functional Antagonism: IMZ-CF3 exhibits a slightly lower Ki value than Enzalutamide, indicating a higher binding affinity for the androgen receptor. This enhanced binding affinity appears to translate into greater functional antagonism, as evidenced by the lower IC50 value for the inhibition of PSA gene expression.

Mechanism of Action: Similar to Enzalutamide, IMZ-CF3 effectively inhibits the nuclear translocation of the androgen receptor. This is a crucial characteristic of second-generation antiandrogens, as it prevents the AR from binding to androgen response elements on DNA and initiating gene transcription.[4][6] This shared mechanism suggests that IMZ-CF3 is not merely a competitive binder but also disrupts a critical step in the AR signaling cascade.

Anti-proliferative Activity: The in vitro cell viability data in LNCaP cells, an androgen-sensitive prostate cancer cell line, demonstrates that IMZ-CF3 has a more potent anti-proliferative effect than Enzalutamide, as indicated by its lower IC50 value. This suggests that the enhanced binding affinity and functional antagonism of IMZ-CF3 translate to a greater impact on cancer cell growth.

Conclusion

This head-to-head comparison provides a preliminary in vitro characterization of the novel non-steroidal androgen receptor antagonist, IMZ-CF3, against the established therapeutic, Enzalutamide. The hypothetical data suggests that IMZ-CF3 is a highly potent AR inhibitor with a mechanism of action consistent with advanced second-generation antiandrogens. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of IMZ-CF3 in the treatment of prostate cancer.

References

  • van der Sluis, T. M., van der Heul, A. M., van der Toom, E. E., de Ridder, C. M., & van der Pluijm, G. (2014). Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer, 21(4), T105–T118. [Link]

  • Ferroni, C., & Varchi, G. (2019). Non-steroidal androgen receptor antagonists and prostate cancer: A survey on chemical structures binding this fast-mutating target. Current Medicinal Chemistry, 26(33), 6053-6073. [Link]

  • Ferroni, C., & Varchi, G. (2019). Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target. PubMed. [Link]

  • Jadhav, P., & Gupta, N. (2025). Comparison of the second-generation androgen receptor antagonists for nmCRPC. African Journal of Urology.
  • Kolb, T., Fiedler, M., Zierau, O., & Vollmer, G. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. International Journal of Molecular Sciences, 22(17), 9239. [Link]

  • Wikipedia. (n.d.). Nonsteroidal antiandrogen. [Link]

  • Patel, D. K., & Guddati, A. K. (2022). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. Journal of Hematology Oncology Pharmacy, 12(2), 92-98. [Link]

  • Sartor, O., & Hricik, D. E. (2002). Antiandrogens in Prostate Cancer. PubMed. [Link]

  • PharmaCompass. (n.d.). 1H-Imidazole, 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-. [Link]

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A Comparative Guide to the Target Validation of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole as a Putative Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the unambiguous identification and validation of a small molecule's biological target is a cornerstone of preclinical development. This process not only elucidates the mechanism of action but also provides a rational basis for lead optimization and predicts potential toxicities. This guide offers a comprehensive, comparative framework for validating the biological target of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , a compound bearing structural motifs suggestive of androgen receptor (AR) antagonism.

Due to the presence of the trifluoromethylphenyl group, a key pharmacophore in known AR antagonists, we hypothesize that the primary biological target of this molecule is the androgen receptor. This guide will therefore focus on a suite of experiments designed to rigorously test this hypothesis, comparing its performance against two clinically established AR antagonists: Enzalutamide and Bicalutamide .

The experimental workflows detailed herein are designed to be self-validating, providing multiple, orthogonal lines of evidence to build a robust case for target engagement and functional modulation. We will progress from direct biochemical assays confirming physical interaction to cell-based assays interrogating functional antagonism and finally, to genetic approaches for definitive target validation.

Foundational Target Engagement: Does the Compound Bind the Androgen Receptor?

The initial and most critical step is to ascertain a direct physical interaction between the test compound and its putative target, the androgen receptor. We will employ two distinct, yet complementary, biophysical methods to assess this: a competitive binding assay to determine binding affinity and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant context.

Comparative Binding Affinity Assessment

A competitive binding assay will quantify the affinity of this compound for the AR ligand-binding domain (LBD) relative to a known high-affinity radioligand. This provides a direct measure of how tightly the compound binds to its target. Enzalutamide and Bicalutamide will be used as benchmark comparators. Enzalutamide is known to have a significantly higher binding affinity for the AR than Bicalutamide.[1][2]

Experimental Protocol: Radioligand Competition Binding Assay [3][4]

  • Reagents and Materials:

    • Purified, recombinant human AR-LBD protein.

    • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

    • Test Compounds: this compound, Enzalutamide, Bicalutamide.

    • Scintillation Proximity Assay (SPA) beads.

    • Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and comparators.

    • In a 384-well plate, combine the AR-LBD protein, SPA beads, and the serially diluted compounds.

    • Add a constant concentration of [³H]-DHT to all wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the scintillation counts in each well using a microplate reader. The signal is proportional to the amount of [³H]-DHT bound to the AR-LBD.

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Expected Comparative Data:

CompoundPutative TargetIC₅₀ (nM)Relative Binding Affinity
This compound Androgen Receptor To be determinedTo be determined
EnzalutamideAndrogen Receptor~20-40High
BicalutamideAndrogen Receptor~150-250Moderate

Note: The IC₅₀ values for Enzalutamide and Bicalutamide are approximate and can vary based on experimental conditions.[1][5]

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target within the complex milieu of a living cell.[6][7] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9][10]

  • Cell Culture:

    • Use a prostate cancer cell line that endogenously expresses the androgen receptor, such as LNCaP or VCaP.

    • Culture cells to ~80% confluency.

  • Compound Treatment and Heating:

    • Treat the cells with the test compound, comparators, or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble AR in each sample by Western blotting using an AR-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble AR against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Expected Comparative Data:

CompoundTarget Stabilization (ΔTm in °C)Interpretation
This compound To be determinedIndicates in-cell target engagement
EnzalutamideSignificant positive shiftStrong in-cell target engagement
BicalutamideModerate positive shiftIn-cell target engagement
Vehicle ControlNo shiftBaseline protein stability

Functional Consequence: Does Binding Inhibit Androgen Receptor Signaling?

Demonstrating direct binding is crucial, but it does not confirm the functional consequence of that interaction. The next logical step is to determine if the binding of this compound to the AR translates into functional antagonism of the AR signaling pathway.

AR-Driven Reporter Gene Assay

This cell-based assay is a gold standard for quantifying the transcriptional activity of the androgen receptor.[8][11] Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by an agonist like DHT leads to the expression of the reporter gene. An antagonist will inhibit this agonist-induced reporter activity.[12][13]

Experimental Protocol: AR-Driven Luciferase Reporter Assay [14][15]

  • Cell Line and Reagents:

    • Use a suitable cell line (e.g., PC-3 or DU145, which are AR-negative) co-transfected with an AR expression vector and an ARE-luciferase reporter vector.

    • Dihydrotestosterone (DHT) as the AR agonist.

    • Test compounds and comparators.

    • Luciferase assay reagent.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds in the presence of a constant concentration of DHT.

    • Include control wells with DHT alone (positive control) and vehicle alone (negative control).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the IC₅₀ value for the inhibition of DHT-induced AR transcriptional activity.

Expected Comparative Data:

CompoundAR Antagonist Potency (IC₅₀ in nM)
This compound To be determined
Enzalutamide~50-100
Bicalutamide~500-1000

Note: The IC₅₀ values are approximate and can vary based on the cell line and assay conditions.

Definitive Target Validation: Is the Androgen Receptor Essential for the Compound's Activity?

To definitively prove that the observed cellular effects of the compound are mediated through the androgen receptor, we can utilize genetic approaches to remove the target protein and observe if the compound's activity is consequently lost.

CRISPR-Cas9 Mediated Knockout of the Androgen Receptor

CRISPR-Cas9 technology allows for the precise and permanent knockout of the AR gene in a relevant cell line.[16][17] If the antiproliferative or other phenotypic effects of this compound are lost in AR-knockout cells, it provides strong evidence that the AR is the primary target.[18][19]

Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation

Caption: CRISPR-Cas9 workflow for androgen receptor knockout and subsequent phenotypic validation.

Experimental Protocol:

  • sgRNA Design and Cloning:

    • Design and clone sgRNAs targeting a critical exon of the AR gene into a Cas9 expression vector.

  • Transfection and Selection:

    • Transfect LNCaP cells with the AR-sgRNA/Cas9 plasmid.

    • Select for transfected cells and isolate single-cell clones.

  • Knockout Validation:

    • Expand the clones and validate the knockout of the AR protein by Western blotting.

    • Confirm the gene editing at the genomic level by Sanger sequencing.

  • Phenotypic Assay:

    • Treat both wild-type and AR-knockout LNCaP cells with increasing concentrations of this compound.

    • Measure cell proliferation after a set period (e.g., 72 hours) using a standard assay (e.g., CellTiter-Glo®).

Expected Comparative Outcome:

Cell LineEffect of Compound on ProliferationInterpretation
Wild-Type LNCaP (AR-positive)Dose-dependent inhibitionCompound has antiproliferative activity
AR-Knockout LNCaP (AR-negative)No significant inhibitionThe antiproliferative effect is AR-dependent

Off-Target Profiling: A Broader Perspective

While the preceding experiments focus on validating the on-target activity, it is equally important to investigate potential off-target effects, which can contribute to both efficacy and toxicity.[20][21] A broad, unbiased approach is necessary to identify other proteins that may interact with the compound.

Proteomic Profiling for Off-Target Identification

Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can identify proteins from a cell lysate that bind to an immobilized version of the test compound.[22][23] This can reveal unexpected off-targets.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Proteomics_Workflow cluster_0 Compound Immobilization cluster_1 Affinity Pulldown cluster_2 Protein Identification Compound Synthesize biotinylated derivative of test compound Beads Immobilize on streptavidin beads Compound->Beads Lysate Incubate beads with cell lysate Beads->Lysate Wash Wash to remove non-specific binders Lysate->Wash Elute Elute bound proteins Wash->Elute Digest Tryptic Digest Elute->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Identify proteins (Database Search) LC_MS->Identify

Sources

Cross-Validation of Experimental Results for 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, a compound of significant interest within contemporary drug discovery. While direct experimental data for this specific molecule is emerging, this document establishes a predictive performance framework by cross-validating experimental results from structurally analogous compounds. By examining the rich body of research on related nitroimidazole and trifluoromethylphenyl imidazole derivatives, we can infer the probable biological activities and guide future experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related compounds.

Introduction: The Therapeutic Potential of Substituted Imidazoles

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. The introduction of specific substituents, such as nitro and trifluoromethyl groups, can dramatically modulate the pharmacological profile of the parent imidazole ring. Nitroimidazoles have a well-documented history as antimicrobial and anticancer agents, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2]

This compound combines these key features, suggesting a strong potential for significant biological activity. This guide will explore this potential by comparing it with well-characterized analogs.

Structural Comparison and Predicted Bioactivity

The biological activity of a compound is intrinsically linked to its structure. By dissecting the structural components of this compound and comparing them to known bioactive molecules, we can formulate a hypothesis regarding its likely performance.

Structural Feature Compound of Interest Analog 1: Metronidazole (A 5-nitroimidazole) Analog 2: 1-[2-(Trifluoromethyl)phenyl]imidazole (TRIM) Predicted Contribution to Activity
Core Heterocycle ImidazoleImidazoleImidazoleThe imidazole core provides a versatile scaffold for biological interactions.
Nitro Group Position 3-nitro on the phenyl ring5-nitro on the imidazole ringAbsentThe nitro group is a key pharmacophore for antimicrobial and anticancer activity, often through bioreductive activation in hypoxic environments.
Trifluoromethyl Group Present on the phenyl ringAbsentPresent on the phenyl ringEnhances lipophilicity, metabolic stability, and binding affinity.[2]
Methyl Group Present on the imidazole ringPresent on the imidazole ringAbsentCan influence steric interactions and metabolic stability.
Linkage Phenyl ring attached to imidazole nitrogenAlkyl chain attached to imidazole nitrogenPhenyl ring attached to imidazole nitrogenThe nature of the linkage impacts the overall conformation and target accessibility.

Diagram of Structural Comparison

G cluster_0 Compound of Interest cluster_1 Key Bioactive Scaffolds cluster_2 Predicted Biological Activities A This compound B Nitroimidazole Moiety A->B Contains C Trifluoromethylphenyl Moiety A->C Contains D Anticancer B->D E Antimicrobial B->E F Antiparasitic B->F C->D Enhances

Caption: Logical relationship between the compound of interest and its predicted activities based on its structural components.

Cross-Validation of Performance: Insights from Analogous Compounds

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of imidazole derivatives.[3][4] The proposed mechanisms often involve the inhibition of key signaling pathways, such as AKT and ERK1/2, which are crucial for cancer cell proliferation and survival.[4]

Comparative Analysis:

  • Nitro-Phenyl Imidazoles: Compounds with a nitrophenyl group attached to the imidazole ring have shown significant cytotoxic activity against various cancer cell lines.[5] The presence of the nitro group is often associated with activity in hypoxic tumor environments.

  • Trifluoromethyl-Phenyl Imidazoles: The inclusion of a trifluoromethyl group on the phenyl ring has been shown to enhance anticancer potency.[2] For instance, certain trifluoromethyl-substituted pyrazole derivatives (a related azole) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Inference for this compound: The combination of both a nitro and a trifluoromethyl group on the phenyl ring suggests a high probability of significant anticancer activity. The trifluoromethyl group could enhance cellular uptake and metabolic stability, while the nitro group could be activated in the hypoxic core of solid tumors, leading to targeted cytotoxicity.

Antimicrobial and Antiparasitic Activity

Nitroimidazoles are a well-established class of antimicrobial and antiparasitic agents. Their mechanism of action typically involves the reduction of the nitro group to form reactive nitroso intermediates that damage microbial DNA and other macromolecules.

Comparative Analysis:

  • Metronidazole: A widely used 5-nitroimidazole antibiotic and antiprotozoal agent. Its activity is primarily against anaerobic bacteria and certain protozoa.

  • PA-824 (Pretomanid): A 4-nitroimidazo-oxazine with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[7] This highlights the potential of 4-nitroimidazoles in treating infectious diseases.

Inference for this compound: The presence of the nitro group strongly suggests potential antimicrobial and antiparasitic activity. The specific substitution pattern on the phenyl ring will likely influence the spectrum of activity and potency against different pathogens.

Recommended Experimental Protocols for Validation

To empirically validate the predicted bioactivities of this compound, the following standardized in vitro assays are recommended.

In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Screening

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: A streamlined workflow for in vitro anticancer activity screening using the MTT assay.

Apoptosis Assay by Flow Cytometry

This assay determines whether the compound induces programmed cell death (apoptosis).

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While direct experimental validation for this compound is pending, a comprehensive analysis of its structural analogs provides a strong basis for predicting its biological activities. The presence of both a nitro and a trifluoromethyl group on the phenyl-imidazole scaffold suggests a high likelihood of potent anticancer and antimicrobial properties.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising compound. Future research should focus on:

  • In vitro screening: Performing the recommended assays to determine the IC50 values against a panel of cancer cell lines and microbial strains.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models.

By leveraging the existing knowledge base and employing rigorous experimental validation, the therapeutic potential of this compound can be fully elucidated.

References

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. Retrieved from [Link]

  • Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. (2008). PubMed. Retrieved from [Link]

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  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2015). PubMed. Retrieved from [Link]

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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved from [Link]

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Comparative Efficacy of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole Across Diverse Cancer Cell Lines: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary oncology research, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of drug discovery. This guide provides a comprehensive technical overview and benchmarking of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole , a research compound of interest due to its structural motifs, which are often associated with kinase inhibition. While limited public data exists for this specific molecule, its identity as an impurity in the synthesis of the tyrosine kinase inhibitor Nilotinib suggests potential biological activity worth investigating[1][2][3].

This document outlines a rigorous, multi-faceted approach to evaluating the efficacy of this compound. We will present a hypothetical, yet plausible, mechanism of action and benchmark its performance against a known inhibitor in a panel of well-characterized cancer cell lines. The experimental design, protocols, and data interpretation are presented to meet the standards of scientific integrity, providing researchers with a framework for their own investigations.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Given the structural features of this compound, we hypothesize that it may function as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers. We will proceed with the hypothesis that our compound of interest (designated Cmpd-X ) exerts its effects by inhibiting a key kinase within this cascade.

To provide a robust comparison, we will benchmark Cmpd-X against Pictilisib (GDC-0941) , a well-characterized pan-PI3K inhibitor.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation CmpdX Cmpd-X (Hypothesized) CmpdX->Akt Inhibition Pictilisib Pictilisib (Comparator) Pictilisib->PI3K Inhibition

Caption: Hypothesized PI3K/Akt signaling pathway and points of inhibition.

Experimental Design: A Multi-Cell Line Approach

To ascertain the efficacy and potential selectivity of Cmpd-X, a panel of human cancer cell lines with diverse genetic backgrounds was selected. This approach allows for a broader understanding of the compound's activity spectrum[4][5][6][7].

Selected Cell Lines:
  • A549 (Non-Small Cell Lung Cancer): A widely used cell line in lung cancer research, known for its KRAS mutation[8][9].

  • MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive cell line, representing a common subtype of breast cancer[10][11][12].

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line, known for its aggressive phenotype[13][14].

  • PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line, representing advanced disease[15][16][17].

  • LNCaP (Prostate Cancer): An androgen-sensitive prostate cancer cell line[16][18].

The rationale for this selection is to evaluate Cmpd-X across different cancer types and with varying hormonal sensitivities and key mutations.

Experimental Workflow:

The overall workflow is designed to first assess the cytotoxic and apoptotic effects of Cmpd-X and then to probe the underlying mechanism of action.

experimental_workflow start Cell Line Seeding (A549, MCF-7, MDA-MB-231, PC-3, LNCaP) treatment Treatment with Cmpd-X & Pictilisib (Dose-Response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treatment->annexin wb Western Blot (Protein Expression) treatment->wb data_analysis Data Analysis & Comparison mtt->data_analysis annexin->data_analysis wb->data_analysis

Caption: Overall experimental workflow for benchmarking Cmpd-X.

Results: Comparative Analysis

Cell Viability Assessment (MTT Assay)

The half-maximal inhibitory concentration (IC50) was determined for both Cmpd-X and Pictilisib in all five cell lines after 72 hours of treatment. The results are summarized below.

Cell LineCancer TypeCmpd-X IC50 (µM)Pictilisib IC50 (µM)
A549Non-Small Cell Lung Cancer12.50.8
MCF-7Breast Cancer (ER+)8.20.5
MDA-MB-231Breast Cancer (Triple-Neg)25.11.5
PC-3Prostate Cancer (Androgen-Ind)18.91.1
LNCaPProstate Cancer (Androgen-Dep)15.70.9

Interpretation: The data suggests that Cmpd-X exhibits cytotoxic activity across all tested cell lines, albeit at higher concentrations than the positive control, Pictilisib. The most sensitive cell line to Cmpd-X was MCF-7.

Apoptosis Induction (Annexin V/PI Staining)

To determine if the observed cytotoxicity was due to apoptosis, cells were treated with the respective IC50 concentrations of each compound for 48 hours and analyzed by flow cytometry.

Cell LineTreatment% Apoptotic Cells (Early + Late)
A549Cmpd-X35.2%
Pictilisib48.9%
MCF-7Cmpd-X42.5%
Pictilisib55.1%
MDA-MB-231Cmpd-X28.7%
Pictilisib40.3%
PC-3Cmpd-X31.6%
Pictilisib45.8%
LNCaPCmpd-X38.4%
Pictilisib51.2%

Interpretation: Both compounds induced apoptosis in all cell lines, with Pictilisib showing a more potent pro-apoptotic effect. The percentage of apoptotic cells induced by Cmpd-X correlates with the cytotoxicity observed in the MTT assay.

Mechanism of Action Validation (Western Blot)

MCF-7 cells, being the most sensitive, were treated with the IC50 concentrations of Cmpd-X and Pictilisib for 24 hours to assess the impact on the PI3K/Akt signaling pathway.

Protein TargetTreatmentRelative Expression (Normalized to β-actin)
p-Akt (Ser473)Untreated1.00
Cmpd-X0.45
Pictilisib0.15
Total AktUntreated1.00
Cmpd-X0.98
Pictilisib0.95
p-mTOR (Ser2448)Untreated1.00
Cmpd-X0.52
Pictilisib0.21
Total mTORUntreated1.00
Cmpd-X0.97
Pictilisib0.99

Interpretation: Treatment with Cmpd-X led to a significant reduction in the phosphorylation of Akt and its downstream target mTOR, without affecting the total protein levels. This supports the hypothesis that Cmpd-X acts by inhibiting the PI3K/Akt pathway. As expected, Pictilisib demonstrated a more pronounced inhibition of this pathway.

Experimental Protocols

MTT Cell Viability Assay[19][20][21][22][23]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of Cmpd-X and Pictilisib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/PI Apoptosis Assay[24][25][26][27][28]
  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blotting[29][30][31][32][33]
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (p-Akt, Total Akt, p-mTOR, Total mTOR, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This guide provides a framework for the initial benchmarking of this compound (Cmpd-X). The hypothetical data presented suggests that this compound possesses anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, likely through the inhibition of the PI3K/Akt signaling pathway. While its potency appears to be lower than the established PI3K inhibitor Pictilisib, these findings warrant further investigation into its specific molecular target and potential for optimization. The provided protocols offer robust methods for researchers to validate and expand upon these initial findings.

References

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In Vivo Efficacy Analysis: A Comparative Guide to 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole versus Standard-of-Care in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical in vivo efficacy of the novel investigational compound, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (hereinafter referred to as Cmpd-X), against the established standard-of-care, Nilotinib, in a preclinical model of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.

Introduction: The Evolving Landscape of CML Therapy

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase (BCR-ABL) that drives uncontrolled proliferation of granulocytes.[1][2] The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[3][4]

Nilotinib, a second-generation TKI, is a cornerstone of CML therapy, approved for newly diagnosed patients and those resistant or intolerant to imatinib.[3][5] It offers greater potency and selectivity for BCR-ABL than its predecessor.[4][5] However, challenges such as TKI resistance, often mediated by mutations in the ABL kinase domain or through BCR-ABL-independent mechanisms, and the persistence of leukemic stem cells (LSCs) in the bone marrow, necessitate the exploration of novel therapeutic agents with distinct mechanisms of action.[6][7]

Cmpd-X is an investigational small molecule with structural similarities to Nilotinib's precursors, suggesting potential activity against BCR-ABL. Crucially, the incorporation of a 3-nitroimidazole moiety introduces a novel, scientifically-grounded hypothesis: the potential for dual-action anti-leukemic activity. The bone marrow niche, where LSCs reside, is known to be physiologically hypoxic.[8][9][10] This hypoxic microenvironment can contribute to therapy resistance.[7] Nitroimidazole-containing compounds can function as hypoxia-activated prodrugs (HAPs), which are selectively reduced in low-oxygen environments to form cytotoxic radicals that damage DNA and other macromolecules.[11][12][13][14]

This guide outlines a rigorous, hypothetical preclinical study designed to compare the in vivo efficacy of Cmpd-X against Nilotinib, with a focus on evaluating both direct kinase inhibition and the potential for enhanced efficacy through hypoxia-activated cytotoxicity.

Mechanisms of Action: A Tale of Two Inhibitors

Nilotinib: The Standard-of-Care

Nilotinib functions as a highly selective and potent inhibitor of the BCR-ABL tyrosine kinase.[5][15] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[16] This competitive inhibition prevents the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways—such as JAK-STAT and MAPK—that are essential for the proliferation and survival of CML cells.[1] The ultimate effect is the induction of apoptosis and the suppression of leukemic cell growth.[17]

Cmpd-X: A Hypothesized Dual-Action Mechanism

We hypothesize that Cmpd-X possesses a dual mechanism of action, making it uniquely suited to target the complexities of CML.

  • BCR-ABL Kinase Inhibition: Based on its structural relation to Nilotinib intermediates, Cmpd-X is predicted to bind to the ATP-binding pocket of the BCR-ABL kinase, inhibiting its activity in a manner analogous to Nilotinib.

  • Hypoxia-Activated Cytotoxicity: The 3-nitroimidazole moiety is designed to be selectively activated within the hypoxic bone marrow microenvironment.[8][10][18] In low-oxygen conditions, ubiquitous cellular nitroreductases can reduce the nitro group to form a highly reactive radical anion.[12][14] This radical can induce cytotoxic effects through the formation of adducts with cellular macromolecules like DNA and proteins, leading to cell death. This mechanism could specifically target the therapy-resistant LSC populations residing in hypoxic niches.[7]

G cluster_0 Nilotinib: Mechanism of Action cluster_1 Cmpd-X: Hypothesized Dual Mechanism Nilotinib Nilotinib BCR-ABL (Inactive) BCR-ABL (Inactive) Nilotinib->BCR-ABL (Inactive) Binds & Stabilizes BCR-ABL (Active) BCR-ABL (Active) BCR-ABL (Inactive)->BCR-ABL (Active) Phosphorylation Blocked ATP ATP ATP->BCR-ABL (Active) Cannot Bind Downstream Signaling Downstream Signaling BCR-ABL (Active)->Downstream Signaling Inhibition Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Inhibition Apoptosis Apoptosis Downstream Signaling->Apoptosis Induction Cmpd-X Cmpd-X BCR-ABL_X BCR-ABL Kinase Cmpd-X->BCR-ABL_X Direct Inhibition Hypoxic Cell Hypoxic Cell Cmpd-X->Hypoxic Cell Kinase Inhibition Kinase Inhibition BCR-ABL_X->Kinase Inhibition Nitroreductases Nitroreductases Hypoxic Cell->Nitroreductases Contains Reactive Radicals Reactive Radicals Nitroreductases->Reactive Radicals Reduces Cmpd-X to Cell Death Cell Death Reactive Radicals->Cell Death Induces Cytotoxicity

Caption: Comparative Mechanisms of Nilotinib and Cmpd-X.

Experimental Design: In Vivo Xenograft Model of CML

To rigorously test the comparative efficacy, a well-established murine xenograft model using human CML cells is proposed. This model allows for the assessment of anti-leukemic activity in a systemic disease context.[19][20][21][22]

G Start Immunodeficient Mice Acclimate NSG Mice (n=40, 6-8 weeks old) Start->Immunodeficient Mice Implantation Inject 5x10^6 K562-Luc Cells (Intravenous, Tail Vein) Immunodeficient Mice->Implantation Cell Culture Culture K562-Luc Cells (Human CML, BCR-ABL+) Cell Culture->Implantation Tumor Burden Monitor Tumor Engraftment (Bioluminescence Imaging, Day 7) Implantation->Tumor Burden Randomization Randomize Mice into 4 Groups (n=10 per group) Tumor Burden->Randomization Treatment Initiate Daily Oral Gavage (28-day cycle) Randomization->Treatment Monitoring Weekly Monitoring: - Bioluminescence Imaging - Body Weight - CBC Treatment->Monitoring Weekly Endpoint Primary Endpoint Analysis: - Tumor Burden (BLI) - Survival Analysis Monitoring->Endpoint Secondary Endpoint Secondary Endpoint Analysis: - Splenomegaly - Bone Marrow Histology - pBCR-ABL Western Blot - γ-H2AX Staining (Hypoxia Marker) Endpoint->Secondary Endpoint End Secondary Endpoint->End

Caption: Experimental Workflow for In Vivo CML Efficacy Study.

Detailed Protocol
  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old, will be used. NSG mice lack mature T cells, B cells, and NK cells, providing an ideal environment for the engraftment of human hematopoietic cells.[20]

  • Cell Line: The K562 human CML cell line, which is Philadelphia chromosome-positive (BCR-ABL+), will be used. The cell line will be transduced to stably express firefly luciferase (K562-Luc) to enable non-invasive monitoring of tumor burden via bioluminescence imaging (BLI).[6][21]

  • Engraftment: Mice will be intravenously injected with 5 x 10^6 K562-Luc cells via the tail vein. Engraftment will be confirmed on day 7 post-injection using BLI.

  • Group Allocation and Treatment: Once tumor burden is confirmed and mice are randomized into groups (n=10/group) with equal average BLI signal, daily treatment via oral gavage will commence:

    • Group 1 (Vehicle Control): Standard vehicle formulation (e.g., 0.5% methylcellulose).

    • Group 2 (Standard-of-Care): Nilotinib at a clinically relevant dose (e.g., 75 mg/kg, daily).[4][6]

    • Group 3 (Cmpd-X Low Dose): Cmpd-X at a dose determined by prior pharmacokinetic studies (e.g., 50 mg/kg, daily).

    • Group 4 (Cmpd-X High Dose): Cmpd-X at a higher, well-tolerated dose (e.g., 100 mg/kg, daily).

  • Efficacy Monitoring:

    • Primary Endpoints:

      • Tumor Burden: Assessed weekly by measuring whole-body bioluminescence.

      • Overall Survival: Monitored daily. Mice will be euthanized upon reaching predefined humane endpoints (e.g., >20% weight loss, hind limb paralysis).

    • Secondary Endpoints:

      • Spleen Weight: Measured at the end of the study as an indicator of leukemic infiltration.

      • Peripheral Blood Analysis: Complete blood counts (CBC) performed weekly to monitor white blood cell counts.

      • Pharmacodynamic Analysis: At study termination, bone marrow and spleen tissues will be harvested.

        • Western Blot: To assess the phosphorylation status of BCR-ABL and its downstream targets (e.g., CrkL).[21]

        • Immunohistochemistry (IHC): To evaluate leukemic infiltration (CD45+ staining) and to assess DNA damage (γ-H2AX staining) as a marker of hypoxia-activated cytotoxicity.

Comparative Data Summary (Hypothetical Results)

The following tables present hypothetical data designed to illustrate the potential advantages of Cmpd-X's dual-action mechanism.

Table 1: Primary Efficacy Endpoints

GroupTreatment (Dose/Day)Median Survival (Days)% Increase in Lifespan (ILS) vs. VehicleFinal Tumor Burden (BLI photons/sec)
1Vehicle25-5.2 x 10^9
2Nilotinib (75 mg/kg)4580%8.1 x 10^7
3Cmpd-X (50 mg/kg)4268%1.5 x 10^8
4Cmpd-X (100 mg/kg)55120%9.5 x 10^6

Table 2: Secondary Endpoint and Biomarker Analysis

GroupTreatment (Dose/Day)End-of-Study Spleen Weight (mg)pBCR-ABL Inhibition (Western Blot, % of Vehicle)Bone Marrow γ-H2AX Staining (% Positive Cells)
1Vehicle450 ± 55100%5% ± 2%
2Nilotinib (75 mg/kg)150 ± 2015% ± 5%6% ± 3%
3Cmpd-X (50 mg/kg)180 ± 2525% ± 8%20% ± 7%
4Cmpd-X (100 mg/kg)120 ± 1510% ± 4%45% ± 10%

Table 3: Safety and Tolerability Profile

GroupTreatment (Dose/Day)Maximum Mean Body Weight Loss (%)Treatment-Related MortalitiesClinical Observations
1Vehicle2%0Normal
2Nilotinib (75 mg/kg)5%0Normal
3Cmpd-X (50 mg/kg)4%0Normal
4Cmpd-X (100 mg/kg)7%0Normal

Interpretation of Results

Based on the hypothetical data, Cmpd-X at 100 mg/kg demonstrates superior efficacy compared to the standard-of-care, Nilotinib. The significant increase in lifespan and greater reduction in final tumor burden (Table 1) suggest a more profound anti-leukemic effect.

The biomarker analysis (Table 2) provides mechanistic insight. Both Nilotinib and high-dose Cmpd-X effectively inhibit BCR-ABL phosphorylation, confirming their action as TKIs. However, the markedly elevated γ-H2AX staining in the bone marrow of Cmpd-X-treated mice strongly supports the hypothesis of hypoxia-activated DNA damage. This suggests that Cmpd-X is not only inhibiting the primary oncogenic driver but is also actively targeting leukemic cells within the protective, low-oxygen bone marrow niche. This dual activity likely contributes to its enhanced therapeutic effect and superior control of the disease, as reflected in the reduced splenomegaly.

Importantly, the safety profile (Table 3) indicates that the enhanced efficacy of Cmpd-X is achieved without a significant increase in toxicity at the tested doses, making it a promising candidate for further development.

Conclusion

This guide outlines a scientifically rigorous framework for the in vivo comparison of the novel compound Cmpd-X against the standard-of-care, Nilotinib, for the treatment of CML. The hypothesized dual mechanism of Cmpd-X—combining direct BCR-ABL kinase inhibition with hypoxia-activated cytotoxicity—represents a promising strategy to overcome the limitations of current TKI therapies. The proposed preclinical study, leveraging established CML xenograft models and robust analytical methods, provides a clear path to validate this hypothesis. The illustrative data presented herein suggests that Cmpd-X has the potential to offer a significant therapeutic advantage over Nilotinib, warranting its continued investigation as a next-generation treatment for Chronic Myeloid Leukemia.

References

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Confirming the binding affinity of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole to its target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Small Molecule-Target Binding Affinity

Focus Molecule: 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Objective: To objectively compare and contrast key biophysical methods for the quantitative validation of this compound's binding affinity to its putative protein kinase target. This guide provides the strategic rationale and detailed protocols for generating robust, publication-quality data.

Introduction: Beyond the Initial Hit

In the landscape of drug discovery, identifying a "hit" compound is only the beginning of a rigorous journey toward a viable therapeutic. The compound at the center of our discussion, This compound , is a known chemical intermediate for the synthesis of the tyrosine kinase inhibitor Nilotinib.[1][2] This lineage strongly suggests its potential interaction with protein kinases, a critical class of enzymes in signal transduction and a major target for oncology drugs.

However, an initial screening result, often from a high-throughput enzymatic assay, is not sufficient. It can be prone to artifacts and does not confirm direct physical interaction. It is imperative, therefore, to validate that the compound physically binds to its intended target and to quantify the strength of this interaction. This binding affinity, typically expressed as the dissociation constant (K D ), is a cornerstone of the structure-activity relationship (SAR) that guides lead optimization.[3]

This guide provides an in-depth comparison of three gold-standard, label-free biophysical techniques to quantitatively characterize this binding event: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) .[4] We will explore the mechanistic basis of each technique, provide detailed experimental workflows, and discuss the interpretation of the resulting data, empowering researchers to make informed decisions and generate self-validating results.

The Importance of Orthogonal Validation

Relying on a single methodology for affinity determination is a precarious strategy. Each technique measures binding through a different physical principle, and thus each has unique potential for artifacts. A compound might aggregate and cause a non-specific response in SPR, or its intrinsic fluorescence could interfere with an FP assay. Confidence in a binding interaction is achieved through orthogonal validation , where two or more mechanistically distinct methods yield concordant results. This approach ensures that the measured affinity is a true reflection of the biomolecular interaction and not an artifact of the chosen technology.

Below is a workflow illustrating the logic of orthogonal validation in confirming a binding interaction.

G cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Data Convergence cluster_3 Phase 4: Conclusion A Primary Screen Hit (e.g., Kinase Activity Assay) B Hypothesis: Compound directly binds Target Kinase A->B C Method 1: SPR (Kinetics & Affinity) B->C Test Hypothesis D Method 2: ITC (Thermodynamics & Stoichiometry) B->D Test Hypothesis E Method 3: FP (Competition) (Solution-Based Affinity) B->E Test Hypothesis F Do KD values from orthogonal methods agree within ~3-5 fold? C->F D->F E->F G High Confidence Binding Validated F->G Yes H Low Confidence Re-evaluate or Troubleshoot F->H No

Caption: Orthogonal Validation Workflow for Binding Affinity.

Comparative Analysis of Binding Affinity Techniques

Let's assume our target is a well-characterized protein kinase, "Target Kinase" (TK). We will compare the methodologies for measuring the binding of this compound (herein referred to as "Cmpd-X") to TK.

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[5] In a typical experiment, the protein target (ligand) is immobilized on the chip. A solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time as Resonance Units (RU).[5][6]

Expertise & Causality: The power of SPR lies in its ability to provide real-time kinetic data. By monitoring the association rate (ka or kon) as the analyte binds and the dissociation rate (kd or koff) as it washes away, we gain deeper insight into the binding mechanism. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (KD = kd/ka) or by measuring the response at equilibrium across a range of analyte concentrations.[6][7] This kinetic information is invaluable for lead optimization, as compounds with slow dissociation rates often exhibit longer-lasting effects in vivo.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Chip Selection & Priming (e.g., CM5 Chip) B 2. Ligand Immobilization Activate surface (EDC/NHS) Inject Target Kinase (TK) Block remaining sites A->B C 3. Analyte Injection (Association) Flow Cmpd-X at various conc. over TK and reference surfaces B->C D 4. Buffer Wash (Dissociation) Flow running buffer to monitor dissociation of Cmpd-X C->D E 5. Surface Regeneration Inject harsh buffer (e.g., low pH) to remove all bound Cmpd-X D->E F 6. Data Processing Reference surface subtraction Fit sensorgrams to kinetic model (e.g., 1:1 Langmuir) E->F G 7. Determine ka, kd, KD F->G

Caption: Standard workflow for an SPR binding experiment.

  • Immobilization:

    • System: Biacore T200 (Cytiva) or similar.

    • Chip: Series S Sensor Chip CM5.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Add 1% DMSO to match analyte solution.

    • Procedure: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Inject Target Kinase at 10 µg/mL in 10 mM Sodium Acetate pH 5.0 to achieve an immobilization level of ~10,000 RU. Deactivate remaining active esters with 1 M ethanolamine-HCl pH 8.5. A reference flow cell is prepared similarly but without protein injection.

  • Binding Analysis:

    • Prepare a serial dilution of Cmpd-X in running buffer (e.g., 100 µM down to 0.1 µM). A blank buffer injection serves as a double reference.

    • Inject each concentration over the reference and target flow cells for 120 seconds (association phase).

    • Flow running buffer for 300 seconds (dissociation phase).

    • Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "zero concentration" (buffer only) injection data.

    • Fit the resulting sensorgrams using a 1:1 Langmuir binding model to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[8] An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the target protein).[9] The ligand is held in a syringe and injected into the sample cell in small aliquots. If the binding is exothermic, heat is released, and the instrument's feedback system applies less power to the sample cell heater to maintain thermal equilibrium with the reference cell. This power difference is the measured signal.[9]

Expertise & Causality: ITC is the gold standard for thermodynamic characterization.[10] In a single experiment, it provides the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[10][11] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This thermodynamic signature is incredibly powerful. For instance, a binding event driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.[9] This level of detail is crucial for understanding the forces driving the interaction and for guiding medicinal chemistry efforts. ITC is also a true in-solution technique, requiring no modification or immobilization of the interactants.

  • Sample Preparation:

    • System: MicroCal PEAQ-ITC (Malvern Panalytical) or similar.

    • Protein: Dialyze Target Kinase extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Compound: Dissolve Cmpd-X in the final dialysis buffer to a concentration at least 10-20 times that of the protein. Ensure the final DMSO concentration is identical between the protein solution and the compound solution (and ideally <5%).

    • Concentrations: For an expected KD of 1 µM, use ~10-20 µM protein in the cell and ~150-200 µM Cmpd-X in the syringe.

  • Experiment Setup:

    • Temperature: 25°C.

    • Injection Scheme: A single 0.4 µL initial injection (discarded from analysis) followed by 18-20 injections of 2 µL each.

    • Stirring Speed: 750 rpm.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH.

Fluorescence Polarization (FP)

Principle: FP measures changes in the rotational speed of a fluorescent molecule.[12][13] A small fluorescent molecule (the "tracer") tumbles rapidly in solution and, when excited with polarized light, emits largely depolarized light. If this tracer binds to a large protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[13][14]

Expertise & Causality: FP is not a direct binding assay for an unlabeled compound like Cmpd-X. Instead, it is typically run in a competitive format . A fluorescent tracer known to bind to the target's active site is used. In the absence of a competitor, the tracer binds the protein, resulting in a high polarization signal. When Cmpd-X is introduced, it competes for the same binding site, displacing the tracer into solution and causing a dose-dependent decrease in polarization.[12] This makes FP an excellent tool for screening and for confirming that a compound binds to a specific, known site. It is a homogenous, in-solution assay well-suited for high-throughput applications.[15]

  • Assay Development:

    • First, determine the KD of a fluorescently-labeled tracer (e.g., a known kinase inhibitor conjugated to a fluorophore like TAMRA) for the Target Kinase via a direct FP titration.[16]

    • Establish assay conditions using a concentration of Target Kinase equal to the KD of the tracer and a tracer concentration of ~1-5 nM to achieve a stable, high-polarization window.

  • Competition Experiment:

    • Plate Format: 96- or 384-well black, low-volume microplate.

    • Reagents: Prepare solutions in assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Procedure:

      • Add a serial dilution of Cmpd-X to the wells.

      • Add a pre-mixed solution of Target Kinase and the fluorescent tracer.

      • Incubate for 30-60 minutes at room temperature to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on a microplate reader equipped with polarization filters (e.g., CLARIOstar or PHERAstar, BMG LABTECH).[14]

    • Plot the polarization values against the logarithm of the competitor (Cmpd-X) concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC₅₀ (the concentration of Cmpd-X that displaces 50% of the tracer).

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the known KD of the tracer.

Data Summary and Interpretation

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Primary Output ka, kd, KDKD, n, ΔH, ΔSIC₅₀ → Ki
Hypothetical KD 1.2 µM1.5 µMKi = 1.8 µM
Strengths Real-time kinetics; high sensitivityTrue in-solution; provides full thermodynamic profile; no labelingHigh throughput; homogenous format; confirms site of action
Weaknesses Protein must be immobilized; potential for mass transport artifactsRequires large amounts of pure protein; lower throughput; sensitive to buffer mismatchesIndirect measurement; requires a suitable fluorescent probe; potential for compound fluorescence interference

In this hypothetical dataset, the affinity values (KD and Ki) obtained from three mechanistically distinct techniques are in excellent agreement (1.2, 1.5, and 1.8 µM). This concordance provides very high confidence that Cmpd-X is a genuine binder of Target Kinase with a dissociation constant in the low micromolar range. The ITC data further reveals that the binding is enthalpically driven, suggesting specific hydrogen bonds are key to the interaction, a valuable insight for future optimization. The FP data confirms that Cmpd-X binds in the same site as the known tracer, likely the ATP-binding pocket.

Conclusion

Confirming the binding affinity of a small molecule like This compound to its intended target is a critical step in early-stage drug discovery. No single technique provides a complete or infallible picture. By employing an orthogonal validation strategy using Surface Plasmon Resonance , Isothermal Titration Calorimetry , and Fluorescence Polarization , researchers can build a self-validating system of evidence. This multi-faceted approach not only yields a confident measure of binding affinity but also provides deeper insights into the kinetics, thermodynamics, and site of interaction, paving the way for rational, data-driven drug design.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Understanding the Hazard Profile

The proper management of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole waste is predicated on a clear understanding of its chemical structure. The molecule's hazard profile is derived from three key functional groups: the imidazole ring, the nitroaromatic system, and the trifluoromethyl group.

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1] They can also be harmful if swallowed or inhaled.[1]

  • Nitroaromatic System: Nitroaromatic compounds are often toxic and can have significant health effects upon exposure.[2][3] They are reactive and require careful handling.

  • Trifluoromethyl Group (Halogenated Organic): The presence of the trifluoromethyl group places this compound in the category of halogenated organic waste.[4] Halogenated compounds are of particular environmental concern due to their persistence and the potential to form toxic byproducts if not incinerated at appropriate temperatures.

Based on this structural analysis, this compound must be presumed to be a hazardous waste. The generator of this waste is legally responsible for its management from the point of generation to its final disposal, a principle known as "cradle to grave" responsibility under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this substance and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves prior to use.[8]Prevents skin contact. Imidazole compounds can be corrosive and cause skin irritation.[9][10]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, which can cause serious eye damage.[9][10]
Protective Clothing Chemical-resistant and flame-retardant lab coat.Shields skin and personal clothing from accidental spills.
Respiratory Protection NIOSH/MSHA-approved respirator if dust or aerosols may be generated.Prevents inhalation of the compound, which may cause respiratory irritation.[9][10]

An emergency eyewash station and a safety shower must be readily accessible in any area where this chemical is handled.[7]

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][12]

Step 1: Waste Characterization

As the generator, you must formally characterize the waste. Based on its chemical structure—a halogenated nitroaromatic compound—it should be classified as hazardous chemical waste.

Step 2: Waste Segregation

Proper segregation is critical for both safety and regulatory compliance.

  • Collect as Halogenated Organic Waste: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[4][13]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, or acid chlorides.[7] Mixing can lead to dangerous reactions.

Step 3: Containment and Labeling
  • Container: Use a designated, sealable, and chemically compatible waste container. The container must be in good condition with a tightly sealing cap.[7][14]

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" and its CAS Registry Number: 916975-92-3.[15][16]

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., "Toxic," "Corrosive").

    • A list of all components and their approximate percentages if it is a mixed waste stream.

Step 4: Temporary Storage (Satellite Accumulation)
  • Store the sealed waste container in a designated satellite accumulation area near the point of generation.

  • The storage area must be well-ventilated, secure, and away from sources of ignition or direct sunlight.[7]

  • Ensure the container is kept in a secondary containment bin to control any potential leaks.

Step 5: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste.[6][11] Do not attempt to transport the waste yourself.

  • Documentation: Ensure all required paperwork is completed for the waste pickup. This creates a manifest that tracks the waste to its final disposal facility.[5]

  • Treatment: The likely disposal method for halogenated organic waste is high-temperature incineration at a licensed facility, which is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts.[4]

Spill and Decontamination Procedures

Accidental spills must be addressed immediately with the appropriate safety measures.

  • Small Spill (within a chemical fume hood):

    • Ensure you are wearing the full PPE detailed in Section 2.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[7]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, eliminate all sources of ignition.

    • Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to clean up a large spill on your own.

Decontamination of Equipment: Lab equipment that has come into contact with the compound should be thoroughly rinsed with a suitable solvent (such as ethanol or acetone, depending on compatibility with the equipment) in a fume hood. The rinsate must be collected as halogenated hazardous waste. Following the solvent rinse, wash the equipment with soap and water.

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Management Protocol cluster_segregation Segregation cluster_disposal Phase 3: Final Disposal handle Handling of Chemical (in Chemical Fume Hood) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) handle->ppe waste_gen Waste Generation ppe->waste_gen segregate Segregate as HALOGENATED ORGANIC WASTE waste_gen->segregate no_mix Do NOT Mix With: - Non-Halogenated Waste - Aqueous Waste - Incompatibles segregate->no_mix contain Containment & Labeling - Compatible, Sealed Container - Affix Hazardous Waste Label segregate->contain storage Temporary Storage - Satellite Accumulation Area - Secondary Containment contain->storage ehs Contact EHS for Pickup storage->ehs disposal Transfer to Licensed Waste Disposal Service ehs->disposal incineration Final Treatment (High-Temperature Incineration) disposal->incineration

Caption: Disposal workflow for this compound.

References

  • Vertex AI Search, 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)
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Personal protective equipment for handling 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

The compound this compound, with CAS Number 916975-92-3, is an intermediate used in the synthesis of more complex molecules.[1][2] Its structure presents a combination of hazards that demand rigorous safety protocols. The presence of a nitroaromatic system, a trifluoromethyl group, and an imidazole ring necessitates a multi-faceted approach to personal protection.

Deconstructing the Hazard Profile: A Rationale for Caution

Understanding the "why" behind PPE selection is the foundation of a robust safety culture. The potential hazards of this compound are derived from its three primary structural components:

  • Nitroaromatic System: Aromatic nitro compounds are a class of chemicals known for their potential energy and toxicity.[3] They can be sensitive to heat, shock, or friction and may pose an explosion hazard under certain conditions.[3] Furthermore, they are recognized as "Priority Pollutants" by the U.S. Environmental Protection Agency (USEPA) due to their toxicity, with overexposure potentially leading to serious health issues.[4] Many are skin and eye irritants and can be harmful if inhaled or ingested.[5]

  • Trifluoromethyl (CF3) Group: The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the aromatic ring.[6] While this can enhance metabolic stability in drug candidates, it also influences the compound's reactivity and potential toxicity.[6][7] Compounds containing this group can cause skin and eye irritation.[8] Upon combustion, they can release highly toxic gases such as hydrogen fluoride.

  • Imidazole Ring: Imidazole and its derivatives can be corrosive and cause severe skin burns and eye damage.[9] They can also be harmful if swallowed and may cause respiratory irritation.[9]

Given this composite hazard profile, a conservative and thorough approach to PPE is mandatory to mitigate risks of chemical exposure, thermal events, and serious health effects.

Hierarchy of Controls: PPE as the Final Safeguard

Before any work is initiated, the hierarchy of controls must be considered. This framework prioritizes the most effective safety measures.

  • Elimination/Substitution: Not applicable when the compound is required for synthesis.

  • Engineering Controls: These are the primary line of defense. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training, and ensure emergency eyewash stations and safety showers are readily accessible and tested.[11]

  • Personal Protective Equipment (PPE): PPE is used to protect the individual when engineering and administrative controls cannot completely eliminate the risk. The following sections detail the mandatory PPE.

Comprehensive PPE Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the minimum required equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be tightly fitting and conform to ANSI Z87.1 (US) or EN 166 (EU) standards to protect against splashes and dust.[12][13] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face, which is critical when handling larger quantities or performing reactions with a higher splash potential.[8][14]
Hands Double-Gloving: Nitrile or Neoprene GlovesRationale: Aromatic nitro compounds warrant a high degree of caution.[12] Double-gloving minimizes the risk of exposure from a single glove failure. Material: Nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds.[12] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[8]
Body Flame-Resistant (FR) Lab CoatRationale: The nitroaromatic component suggests potential energetic properties.[3] An FR lab coat (e.g., Nomex®) worn over clothing made of natural fibers (cotton) provides protection from flash fire hazards.[14] The coat must be fully buttoned with sleeves rolled down.[15]
Respiratory Air-Purifying Respirator with appropriate cartridgesWhen Required: A NIOSH-approved respirator with organic vapor/particulate cartridges is necessary if engineering controls are insufficient, such as when handling the solid powder outside of a fume hood, during a large spill, or if irritation is experienced.[12][14] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[14]
Feet Closed-Toe, Chemical-Resistant ShoesRationale: Protects feet from spills. Shoes should be made of a durable material, cover the entire foot, and be slip-resistant.[15][16]

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including spill cleanup materials, is within reach.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: If possible, weigh the solid compound directly into the reaction vessel within the fume hood to minimize the risk of generating airborne dust. Use non-metallic or spark-proof spatulas.[12] Avoid grinding or any action that could apply mechanical shock or create friction.[3]

  • Reaction Monitoring: Maintain strict control over reaction temperature and avoid localized overheating.[3] Ensure all reagents and solvents are compatible. Avoid contact with strong oxidizing or reducing agents unless they are a controlled part of the experimental design.[3]

  • Post-Procedure: After the procedure is complete, decontaminate any surfaces. Remove PPE in a manner that avoids cross-contamination, disposing of single-use items as hazardous waste. Wash hands thoroughly after removing gloves.[17]

Disposal Plan: A Critical Final Step

All waste materials must be treated as hazardous waste.

  • Waste Segregation: Collect all materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Chemical Waste: Unused or waste quantities of the chemical should be stored in their original or a compatible, tightly sealed container, clearly labeled as hazardous waste.

  • Final Disposal: Do not dispose of this chemical down the drain.[8] Arrange for collection by a licensed environmental waste management contractor for disposal, likely via high-temperature incineration with a scrubber.[8][17]

Visualizing the PPE Decision Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the specific task.

PPE_Decision_Workflow start Start: Assess Task with This compound eng_controls Is the task performed in a certified chemical fume hood? start->eng_controls no_hood STOP WORK Consult EHS. Work is not permitted. eng_controls->no_hood No quantity Handling small quantities (<1g) as a solution? eng_controls->quantity Yes ppe_base Minimum Required PPE: - Chemical Splash Goggles - Double Nitrile/Neoprene Gloves - FR Lab Coat - Closed-Toe Shoes quantity->ppe_base Yes solid_or_large Handling solid powder OR a large quantity (>1g) OR risk of aerosolization? quantity->solid_or_large No ppe_base->solid_or_large ppe_face ADD Face Shield solid_or_large->ppe_face Yes spill_risk Is there a significant risk of a large spill or is irritation experienced? solid_or_large->spill_risk No ppe_face->spill_risk ppe_resp ADD Air-Purifying Respirator (with appropriate cartridges) spill_risk->ppe_resp Yes end Proceed with Task spill_risk->end No ppe_resp->end

Caption: PPE selection workflow for handling the target compound.

References

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  • BenchChem. (2025). Personal protective equipment for handling 1-(3-(Trifluoromethyl)phenyl)ethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.